Product packaging for Ifenprodil(Cat. No.:CAS No. 23210-56-2)

Ifenprodil

Numéro de catalogue: B1662929
Numéro CAS: 23210-56-2
Poids moléculaire: 325.4 g/mol
Clé InChI: UYNVMODNBIQBMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ifenprodil is a phenylethanolamine derivative and a well-characterized, selective antagonist of the N-Methyl-D-Aspartate (NMDA) receptor . It exhibits a high degree of specificity for NMDA receptors that contain the GluN2B (NR2B) subunit, acting as a non-competitive antagonist that binds to an allosteric site at the interface of the GluN1 and GluN2B N-terminal domains . This mechanism is activity-dependent and may involve an increase in proton inhibition of the NMDA receptor, which contributes to its research utility and potentially improved side-effect profile compared to non-selective NMDA antagonists . Due to its selective action, this compound is an invaluable pharmacological tool for neuroscientific research. It is widely used to study the distinct roles of GluN2B-containing NMDA receptors in processes such as synaptic plasticity, learning, and memory . Its research applications extend to models of neuropathic pain, epilepsy, and neurodegenerative conditions, where excessive NMDA receptor activity is implicated . Beyond its primary action, this compound also interacts with other targets, including α1-adrenergic receptors, serotonin receptors, and sigma receptors, which should be considered when designing experimental models . Ongoing clinical research underscores its potential therapeutic relevance, with investigations exploring its role in conditions such as idiopathic pulmonary fibrosis (IPF), refractory cough, and as a repurposed agent for specific cancers . Preclinical studies also suggest rapid antidepressant-like effects and immunomodulatory properties, further highlighting its multifaceted biological profile . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO2 B1662929 Ifenprodil CAS No. 23210-56-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
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InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVMODNBIQBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045656
Record name Ifenprodil
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23210-56-2, 23210-58-4
Record name Ifenprodil
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Record name 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate
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Record name IFENPRODIL
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Foundational & Exploratory

The Allosteric Handshake: An In-Depth Technical Guide to Ifenprodil's Mechanism of Action on NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of ifenprodil, a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative pharmacology, and downstream signaling effects of this compound, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Executive Summary

This compound is a noncompetitive allosteric modulator that selectively inhibits GluN2B-containing NMDA receptors with high affinity.[1][2][3] Its unique mechanism, distinct from competitive antagonists, involves binding to a site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs), inducing a conformational change that stabilizes the receptor in a closed or inhibited state.[4][5][6] This subunit selectivity and allosteric mode of action have made this compound a critical tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors and a promising scaffold for the development of novel neuroprotective and therapeutic agents. This guide synthesizes the current understanding of this compound's action, providing a detailed resource for researchers in the field.

Mechanism of Action: A Detailed Molecular Perspective

This compound's inhibitory action is not a simple blockade of the ion channel pore. Instead, it functions as a negative allosteric modulator, binding to a site remote from the agonist binding sites for glutamate and glycine.[1][2]

Subunit Selectivity and Binding Site

This compound exhibits a remarkable selectivity for NMDA receptors containing the GluN2B subunit, with significantly lower affinity for receptors containing GluN2A, GluN2C, or GluN2D subunits.[2] This selectivity is conferred by a unique binding pocket located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[4][5][6] Crystallographic studies have revealed that this compound nestles into a cleft formed by both subunits, acting as a molecular "handshake" that stabilizes a specific conformation of the receptor.[4][5]

Allosteric Modulation and Conformational Changes

Upon binding, this compound induces a conformational change in the GluN2B ATD, causing it to adopt a more closed conformation.[4] This change in the ATD is transmitted to the ligand-binding domain (LBD) and the transmembrane domain (TMD), ultimately reducing the probability of channel opening.[4] This allosteric mechanism means that this compound's inhibition is noncompetitive with respect to glutamate and glycine.[1][2] Interestingly, the binding of glutamate can, in turn, increase the affinity of this compound for its site, a phenomenon known as use-dependence.[3]

The following diagram illustrates the allosteric inhibition of the NMDA receptor by this compound.

cluster_0 NMDA Receptor (GluN1/GluN2B) cluster_1 Modulation GluN1 GluN1 Subunit ATD Amino-Terminal Domain (ATD) GluN2B GluN2B Subunit LBD Ligand-Binding Domain (LBD) ATD->LBD ATD->LBD Conformational change TMD Transmembrane Domain (TMD) LBD->TMD Channel Ion Channel LBD->Channel Reduces open probability TMD->Channel This compound This compound This compound->ATD Binds to GluN1/GluN2B interface Glutamate Glutamate Glutamate->LBD Binds Glycine Glycine Glycine->LBD Binds

This compound's allosteric modulation of the NMDA receptor.
Effects on Channel Gating and Kinetics

This compound's allosteric modulation translates into specific changes in the ion channel's gating behavior. Single-channel recording studies have demonstrated that this compound decreases the channel open probability (Po) primarily by increasing the duration of closed states and, to a lesser extent, by decreasing the mean open time.[2][7] This effect is consistent with a mechanism where this compound stabilizes one or more closed conformations of the receptor, thereby increasing the energy barrier for channel opening.[2]

Quantitative Data on this compound's Interaction with NMDA Receptors

The affinity and potency of this compound have been quantified in numerous studies using various experimental paradigms. The following tables summarize key quantitative data for easy comparison.

Parameter Receptor Subunit Value Experimental System Reference
IC₅₀ GluN1/GluN2B0.34 µMXenopus oocytes[2]
IC₅₀ GluN1/GluN2A146 µMXenopus oocytes[2]
IC₅₀ GluN1/GluN2B130 - 340 nMVarious[2]
Ki GluN1/GluN2B5.8 - 29 nMRadioligand Binding[8]

Table 1: Inhibitory Potency (IC₅₀) and Binding Affinity (Ki) of this compound for NMDA Receptor Subtypes.

Parameter Effect of this compound (150 nM) Receptor Subunit Reference
Open Probability (Po) Decreased (~4-fold)GluN1/GluN2B[2]
Mean Open Time (MOT) Decreased (~1.6-fold)GluN1/GluN2B[2]
Mean Closed Time (MCT) Increased (~2-fold)GluN1/GluN2B[2]

Table 2: Effect of this compound on NMDA Receptor Single-Channel Kinetics.

Downstream Signaling Pathways Modulated by this compound

By selectively inhibiting GluN2B-containing NMDA receptors, this compound can modulate a variety of downstream signaling pathways implicated in synaptic plasticity, cell survival, and neuronal apoptosis.

Synaptic Plasticity

GluN2B-containing NMDA receptors play a crucial role in bidirectional synaptic plasticity. Studies have shown that this compound can inhibit the induction of long-term depression (LTD) without affecting long-term potentiation (LTP) in the CA1 region of the hippocampus.[9][10] This suggests that GluN2B-containing receptors are preferentially involved in the signaling cascades that lead to LTD.

The following diagram illustrates the differential effect of this compound on LTP and LTD induction pathways.

cluster_0 Synaptic Activity cluster_1 NMDA Receptor Activation cluster_2 Downstream Signaling cluster_3 Synaptic Plasticity Outcome HighFreq High-Frequency Stimulation GluN2A_R GluN2A-NMDA Receptor HighFreq->GluN2A_R LowFreq Low-Frequency Stimulation GluN2B_R GluN2B-NMDA Receptor LowFreq->GluN2B_R LTP_Pathway LTP Signaling Cascade GluN2A_R->LTP_Pathway LTD_Pathway LTD Signaling Cascade GluN2B_R->LTD_Pathway LTP Long-Term Potentiation (LTP) LTP_Pathway->LTP LTD Long-Term Depression (LTD) LTD_Pathway->LTD This compound This compound This compound->GluN2B_R Inhibits A Prepare Cultured Neurons or Brain Slices B Obtain Whole-Cell Patch-Clamp Configuration A->B C Apply NMDA/Glycine (Baseline Current) B->C D Perfuse with this compound + NMDA/Glycine C->D E Record and Analyze Inhibitory Effect D->E

References

The Journey of Ifenprodil: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil, a phenylethanolamine compound, has carved a unique niche in the landscape of neuroscience research and drug development. Initially investigated for its vasodilatory properties, its discovery as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit, opened up new avenues for understanding and potentially treating a range of neurological and psychiatric disorders. This in-depth technical guide chronicles the discovery and history of this compound's development, presenting key experimental data, detailed methodologies, and a visual representation of its mechanism of action.

Discovery and Initial Development

This compound was first synthesized in the 1970s and was initially explored for its potential as a cerebral vasodilator for the treatment of cerebrovascular diseases.[1] However, its therapeutic potential was later re-evaluated following the discovery of its profound effects on the central nervous system, specifically its interaction with the NMDA receptor. This pivotal discovery shifted the focus of this compound research towards its utility as a neuroprotective and neuromodulatory agent.

Elucidation of the Mechanism of Action: A GluN2B-Selective NMDA Receptor Antagonist

The turning point in this compound's history was the characterization of its unique mechanism of action. It was identified as a non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission, learning, and memory.[2] Further investigations revealed its remarkable selectivity for NMDA receptors containing the GluN2B subunit, with a significantly lower affinity for receptors containing GluN2A, GluN2C, or GluN2D subunits.[1][3]

This compound exerts its inhibitory effect through an allosteric mechanism, binding to a site on the N-terminal domain (NTD) of the NMDA receptor, at the interface between the GluN1 and GluN2B subunits.[2] This binding is voltage-independent and use-dependent, meaning its inhibitory effect is enhanced when the receptor is activated by its agonists, glutamate and glycine.[3]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway of NMDA receptor activation and the site of this compound's inhibitory action.

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Allosteric Inhibition Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Downstream_Signaling Activates

This compound's allosteric inhibition of the NMDA receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that have been pivotal in characterizing the pharmacological profile of this compound.

Table 1: this compound Binding Affinities and Potencies (IC₅₀)

Receptor SubtypeIC₅₀ (µM)SpeciesExperimental SystemReference
GluN1/GluN2B0.34RecombinantXenopus oocytes[4]
GluN1/GluN2A146RecombinantXenopus oocytes[4]
Neonatal Rat Forebrain NMDA Receptors0.3RatBrain homogenate[3]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Intravenous Infusion)

DoseCₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)t₁/₂ (h)CL (L/h)
5 mg28.5 ± 8.742.7 ± 6.92.1 ± 0.5118.2 ± 18.3
10 mg55.1 ± 15.287.5 ± 19.82.3 ± 0.6116.5 ± 21.4
15 mg83.4 ± 21.9135.6 ± 30.12.4 ± 0.7113.8 ± 20.5
Data from a study on healthy Chinese volunteers after single intravenous infusions.[5]

Key Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of this compound and its stereoisomers has been crucial for understanding its structure-activity relationship. A common synthetic route involves the diastereoselective reduction of a ketone precursor, followed by the separation of enantiomers using chiral high-performance liquid chromatography (HPLC).[6]

Experimental Workflow: Synthesis of this compound Stereoisomers

Synthesis_Workflow Start Start Ketone_Precursor Synthesis of Ketone Precursor Start->Ketone_Precursor Diastereoselective_Reduction Diastereoselective Reduction Ketone_Precursor->Diastereoselective_Reduction Diastereomeric_Mixture Diastereomeric Mixture of this compound Diastereoselective_Reduction->Diastereomeric_Mixture Chiral_HPLC Separation by Chiral HPLC Diastereomeric_Mixture->Chiral_HPLC Stereoisomers Pure Stereoisomers of this compound Chiral_HPLC->Stereoisomers End End Stereoisomers->End Binding_Assay_Workflow Start Start Membrane_Prep Prepare Synaptic Membranes Start->Membrane_Prep Incubation Incubate with Radioligand ± this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Data_Analysis Determine Kd and Bmax Quantification->Data_Analysis End End Data_Analysis->End

References

Ifenprodil Signaling Pathways in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a phenylethanolamine compound that has garnered significant interest in neuroscience research and drug development due to its unique pharmacological profile. Initially identified as a vasodilator, its primary mechanism of action is now understood to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, with a remarkable selectivity for receptors containing the GluN2B subunit.[1][2] This selectivity has made this compound an invaluable tool for dissecting the roles of different NMDA receptor subtypes in synaptic plasticity, neuronal development, and various neuropathological conditions. Beyond its well-characterized effects on NMDA receptors, this compound interacts with a range of other neuronal targets, contributing to its complex and multifaceted pharmacological effects. This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound in neurons, presents quantitative data on its interactions, details key experimental methodologies, and visualizes the intricate signaling cascades.

Core Signaling Pathway: NMDA Receptor Antagonism

This compound acts as a negative allosteric modulator of NMDA receptors by binding to a site at the interface of the GluN1 and GluN2B N-terminal domains.[3][4] This binding stabilizes a closed conformation of the receptor, thereby reducing the probability of channel opening in response to glutamate and glycine binding.[3][4] This inhibitory action is voltage-independent and use-dependent, meaning its potency increases with higher concentrations of NMDA.[5]

The downstream consequences of GluN2B-containing NMDA receptor inhibition by this compound are significant. By blocking the influx of Ca²⁺ through these receptors, this compound can modulate a variety of calcium-dependent signaling cascades.

Ifenprodil_NMDA_Pathway This compound This compound GluN1_GluN2B GluN1/GluN2B NMDA Receptor This compound->GluN1_GluN2B Ca_Influx Ca²⁺ Influx GluN1_GluN2B->Ca_Influx blocks CaM Calmodulin (CaM) Ca_Influx->CaM Synaptic_Plasticity Modulation of Synaptic Plasticity (LTD) Ca_Influx->Synaptic_Plasticity Neuronal_Excitability Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitability CaMKII CaMKII CaM->CaMKII ERK ERK CaMKII->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

This compound's primary mechanism of action on the NMDA receptor.
Quantitative Data: this compound's Interaction with NMDA Receptors

ParameterValueReceptor/ConditionReference
IC₅₀ 0.34 µMNR1A/NR2B receptors[6]
IC₅₀ 146 µMNR1A/NR2A receptors[6]
IC₅₀ 0.75 µMHigh-affinity component in cultured rat hippocampal neurons[7]
IC₅₀ 161 µMLow-affinity component in cultured rat hippocampal neurons[7]
IC₅₀ 0.3 µMIn the absence of spermine[8]
IC₅₀ 1.4 µMIn the presence of 1 mM spermine[8][9]
IC₅₀ 1.8 µMIn the presence of 3 mM spermine[8][9]

Off-Target Signaling Pathways

This compound's pharmacological profile is broadened by its interaction with several other neuronal targets, which can contribute to its overall effects and potential side-effect profile.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

This compound has been shown to inhibit GIRK channels, which are crucial for regulating neuronal excitability. By blocking these channels, this compound can lead to membrane depolarization and increased neuronal firing under certain conditions.

Ifenprodil_GIRK_Pathway This compound This compound GIRK_Channel GIRK Channel This compound->GIRK_Channel K_Efflux K⁺ Efflux GIRK_Channel->K_Efflux blocks Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization leads to reduced Neuronal_Excitability Increased Neuronal Excitability Hyperpolarization->Neuronal_Excitability prevents

Inhibition of GIRK channels by this compound.
Alpha-1 Adrenergic Receptors

This compound also acts as an antagonist at alpha-1 adrenergic receptors.[10][11] This action can contribute to its vasodilatory effects and may also modulate neuronal activity in brain regions with high adrenergic innervation.

Ifenprodil_Alpha1_Pathway This compound This compound Alpha1_Receptor α₁-Adrenergic Receptor This compound->Alpha1_Receptor Gq_PLC Gq/PLC Signaling Alpha1_Receptor->Gq_PLC blocks activation of IP3_DAG IP₃ & DAG Production Gq_PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response Modulation of Neuronal Activity Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Antagonism of alpha-1 adrenergic receptors by this compound.
Sigma Receptors

This compound has been shown to bind to both sigma-1 and sigma-2 receptors.[12][13][14] The functional consequences of this interaction are still being elucidated but may contribute to its neuroprotective and psychotropic effects.

Voltage-Gated Calcium Channels (VGCCs)

At higher concentrations, this compound can block high-voltage-activated (HVA) calcium channels, including N-type and P/Q-type channels.[1][15][16][17] This action can presynaptically reduce neurotransmitter release.

Reverse Na⁺/Ca²⁺ Exchanger (NCX)

Studies have indicated that this compound can inhibit the reverse mode of the Na⁺/Ca²⁺ exchanger, which can be a significant pathway for Ca²⁺ entry under conditions of high intracellular Na⁺, such as during excitotoxicity.[18]

Quantitative Data: this compound's Interaction with Off-Target Receptors and Channels
TargetParameterValueConditionReference
High-Voltage-Activated Ca²⁺ Channels IC₅₀17 ± 3 µMK⁺-evoked Ca²⁺ influx in rat hippocampal neurons[16]
Dihydropyridine-resistant HVA Ca²⁺ Channels IC₅₀13 ± 4 µMIn the presence of 10 µM nifedipine[16]
N-type Ca²⁺ Channels IC₅₀50 µMRecombinantly expressed human channels[1]
P-type Ca²⁺ Channels IC₅₀~60 µMAcutely isolated cerebellar Purkinje neurons[1]
P/Q-type Ca²⁺ Channels IC₅₀~10 µMPresynaptic channels in basolateral amygdala[15]
Sigma-2 Receptors Kd5.09 ± 0.30 nM[³H]this compound binding in rat brain[12]
Human Kv1.5 Channel IC₅₀43.1 µM (peak), 35.5 µM (steady state)Xenopus oocyte expression[11]

Downstream Signaling and Functional Consequences

The modulation of these various targets by this compound leads to a cascade of downstream signaling events and ultimately influences key neuronal functions.

  • Synaptic Plasticity: By selectively inhibiting GluN2B-containing NMDA receptors, this compound has been shown to inhibit long-term depression (LTD) while having less of an effect on long-term potentiation (LTP) in some brain regions.[19] However, other studies have shown that LTP can be induced in the presence of this compound.[20]

  • Neuronal Excitability: The combined effects of this compound on NMDA receptors, GIRK channels, and VGCCs result in a complex modulation of neuronal excitability. It has been shown to decrease the action potential amplitude and firing rate in neocortical pyramidal neurons from epileptic patients.[21]

  • Gene Expression and Neuroprotection: Inhibition of excitotoxic Ca²⁺ influx via GluN2B-NMDA receptors is a primary mechanism for this compound's neuroprotective effects. Downstream of Ca²⁺ signaling, this compound has been shown to activate the mTOR signaling pathway and enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[22]

Ifenprodil_Functional_Outcomes This compound This compound GluN2B_NMDA GluN2B-NMDA Receptor (Inhibition) This compound->GluN2B_NMDA GIRK GIRK Channel (Inhibition) This compound->GIRK VGCC Voltage-Gated Ca²⁺ Channel (Inhibition) This compound->VGCC Alpha1 α₁-Adrenergic Receptor (Antagonism) This compound->Alpha1 Sigma Sigma Receptor (Binding) This compound->Sigma LTD Inhibition of LTD GluN2B_NMDA->LTD Neuronal_Excitability Decreased Neuronal Excitability GluN2B_NMDA->Neuronal_Excitability Neuroprotection Neuroprotection GluN2B_NMDA->Neuroprotection GIRK->Neuronal_Excitability VGCC->Neuronal_Excitability Vasodilation Vasodilation Alpha1->Vasodilation Psychotropic_Effects Potential Psychotropic Effects Sigma->Psychotropic_Effects

Overview of this compound's targets and functional outcomes.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons

This technique is used to measure the electrical currents flowing across the membrane of a single neuron, allowing for the characterization of this compound's effects on NMDA receptor-mediated currents.

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

  • Recording Solution: The extracellular solution typically contains (in mM): 119 NaCl, 5 KCl, 2 CaCl₂, 30 glucose, 10 HEPES, pH 7.4. Mg²⁺ is often omitted to relieve the voltage-dependent block of NMDA receptors.[23] The internal pipette solution contains a physiological concentration of ions and a pH buffer.

  • Recording: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Drug Application: NMDA and glycine are applied to the neuron to evoke a current. This compound is then co-applied or pre-applied to measure its inhibitory effect on the NMDA-evoked current.[8][9]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the pharmacology of specific ion channel subtypes expressed exogenously.

Methodology:

  • Oocyte Preparation and Injection: Stage V-VI Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired ion channel subunits (e.g., GluN1 and GluN2B for NMDA receptors, or GIRK channel subunits).[24][25][26][27][28]

  • Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired level.[25][26][27][28]

  • Data Acquisition: Currents are recorded in response to the application of agonists and the subsequent application of this compound to determine its effect on the expressed channels.[29]

Intracellular Calcium Imaging with Fura-2 AM

This technique allows for the measurement of changes in intracellular calcium concentration in response to neuronal stimulation and the application of this compound.

Methodology:

  • Cell Loading: Cultured neurons are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM.[30][31][32][33][34] Cellular esterases cleave the AM group, trapping the dye inside the cell.

  • Imaging: The cells are alternately excited with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). The ratio of the fluorescence emission at 510 nm is proportional to the intracellular calcium concentration.[30][31]

  • Experiment: A baseline calcium level is established, and then cells are stimulated with glutamate or NMDA in the presence and absence of this compound to measure its effect on calcium influx.[18]

Immunoprecipitation of NMDA Receptor Subunits

This biochemical technique is used to isolate and identify the protein complexes containing specific NMDA receptor subunits.

Methodology:

  • Cell Lysis: Neuronal tissue or cultured neurons are lysed to release cellular proteins.[35][36]

  • Antibody Incubation: An antibody specific to an NMDA receptor subunit (e.g., GluN2B) is added to the cell lysate to bind to its target protein.[37][38]

  • Immunocomplex Precipitation: Protein A/G-coupled beads are added to the mixture. These beads bind to the antibody, and the entire complex (beads, antibody, and target protein with any associated proteins) is precipitated by centrifugation or magnetic separation.[35]

  • Analysis: The precipitated proteins are then separated by SDS-PAGE and identified by Western blotting using antibodies against other potential interacting proteins (e.g., GluN1).[37][38]

Conclusion

This compound remains a critical pharmacological tool for investigating the multifaceted roles of GluN2B-containing NMDA receptors in neuronal function and dysfunction. Its complex pharmacology, arising from its interactions with multiple targets, underscores the importance of careful experimental design and data interpretation. This guide provides a foundational understanding of this compound's signaling pathways, offering valuable information for researchers and drug development professionals seeking to leverage its unique properties for therapeutic innovation. The continued exploration of this compound's mechanisms of action will undoubtedly shed further light on the intricate signaling networks that govern neuronal health and disease.

References

Pharmacokinetics and Bioavailability of Ifenprodil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a phenylethanolamine derivative that acts as an atypical non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits a high affinity and selectivity for NMDA receptors containing the GluN2B subunit.[2] This specificity makes this compound a valuable pharmacological tool for studying the diverse functions of NMDA receptor subtypes and a lead compound for the development of novel therapeutics for neurological disorders.[1] Understanding the pharmacokinetic and bioavailability profile of this compound is paramount for its effective and safe application in both preclinical research and clinical settings. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid biotransformation, which significantly influences its bioavailability.[3]

Absorption

Limited information is available regarding the oral absorption of this compound in humans. However, studies in animal models suggest that it is absorbed from the gastrointestinal tract.

Distribution

Following administration, this compound is distributed throughout the body. The volume of distribution at steady state (Vd) has been determined in human studies following intravenous administration.

Metabolism

This compound undergoes extensive and rapid biotransformation in the body.[3] In vitro and in vivo studies in rats have shown that the phenolic group is a primary site of metabolism, leading to the formation of glucuronide conjugates as the main metabolites.[3][4] This rapid metabolism is a major factor contributing to the drug's limited bioavailability.[4] While the specific cytochrome P450 (CYP) enzymes involved in the phase I metabolism of this compound have not been definitively identified in the available literature, CYP enzymes, particularly the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a vast majority of clinical drugs.[5]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine.[3] Studies in rats have confirmed the presence of various metabolites in urine following administration.[3]

Bioavailability

The oral bioavailability of this compound is known to be low, primarily due to its rapid first-pass metabolism.[4]

Absolute Bioavailability

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

Parameter5 mg Dose (Mean ± SD)10 mg Dose (Mean ± SD)15 mg Dose (Mean ± SD)
Cmax (ng/mL) 6.2 ± 2.012.5 ± 3.120.4 ± 5.1
AUC0–12 (ng·h/mL) 19.9 ± 4.837.7 ± 8.557.1 ± 13.0
AUC0–∞ (ng·h/mL) 21.7 ± 4.841.3 ± 9.363.1 ± 13.6
t1/2 (h) 3.9 ± 0.93.6 ± 1.04.1 ± 0.7
MRT (h) 3.4 ± 0.33.7 ± 0.33.5 ± 0.2
Vd (L) 1373 ± 5661306 ± 4251500 ± 635
CL (L/h) 241 ± 53254 ± 58249 ± 61

Data from a study in healthy Chinese volunteers.[7]

Table 2: Pharmacokinetic Parameters of this compound in Male Rats

ParameterValue
Absolute Oral Bioavailability (%) 25.3

[6]

Experimental Protocols

Human Intravenous Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following single and multiple intravenous infusions in healthy volunteers.[7]

Methodology:

  • Subjects: Healthy Chinese male and female volunteers.[7]

  • Study Design: A single-dose and a multiple-dose study. In the single-dose phase, subjects received intravenous infusions of 5, 10, or 15 mg of this compound. In the multiple-dose phase, subjects received 10 mg of this compound once daily for 7 days.[7]

  • Drug Administration: this compound tartrate for injection was administered as an intravenous infusion.[7]

  • Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration.[7]

  • Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] Urapidil was used as the internal standard.[7] The assay was linear over a concentration range of 0.2–50.0 ng/mL.[7]

In Vitro and In Vivo Metabolism Study in Rats

Objective: To identify the primary metabolic pathways of this compound.[3]

Methodology:

  • In Vitro: this compound was incubated with rat liver microsomes along with various co-factors to generate phase I and phase II metabolites.[3]

  • In Vivo: this compound was administered to a rat, and urine was collected for analysis.[3]

  • Analytical Method: The generated metabolites were analyzed using liquid chromatography-mass spectrometry (LC-MSn) experiments.[3]

Mandatory Visualization

Signaling Pathway of this compound

This compound exerts its effects by selectively inhibiting the GluN2B subunit of the NMDA receptor. This inhibition has been shown to affect downstream signaling cascades, including the PERK/eIF2α pathway, which is involved in the endoplasmic reticulum stress response.

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_Receptor GluN1 GluN2B This compound->NMDA_Receptor:f1 Inhibits Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine Glycine->NMDA_Receptor:f0 Binds Ca_ion Ca²⁺ Influx (Blocked) NMDA_Receptor->Ca_ion PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes Ca_ion->PERK Reduced Activation

Caption: this compound's inhibition of the GluN2B subunit of the NMDA receptor.

Experimental Workflow for Human IV Pharmacokinetic Study

The following diagram illustrates the workflow for the human intravenous pharmacokinetic study of this compound.

PK_Workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis Subject_Recruitment Recruit Healthy Volunteers Single_Dose Single IV Infusion (5, 10, 15 mg) Subject_Recruitment->Single_Dose Multiple_Dose Multiple IV Infusions (10 mg daily for 7 days) Subject_Recruitment->Multiple_Dose Drug_Admin Administer this compound Single_Dose->Drug_Admin Multiple_Dose->Drug_Admin Blood_Sampling Collect Venous Blood Samples Drug_Admin->Blood_Sampling Sample_Processing Process Plasma Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Quantification Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis

Caption: Workflow for a human intravenous pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic profile of this compound is primarily dictated by its extensive and rapid metabolism, which leads to low oral bioavailability. The drug is distributed in the body and its metabolites are mainly excreted through the urine. The provided quantitative data from human intravenous and rat oral studies offer valuable insights for dose selection and study design in both research and clinical development. Further studies are warranted to fully characterize the oral pharmacokinetic profile in humans, identify the specific CYP450 enzymes involved in its metabolism, and determine the precise percentages of urinary and fecal excretion. The visualization of its inhibitory action on the GluN2B-containing NMDA receptor and the subsequent impact on downstream signaling pathways underscores its targeted mechanism of action. This comprehensive understanding is essential for optimizing the therapeutic potential of this compound and its analogues.

References

An In-depth Technical Guide to Ifenprodil's Interaction with the GluN1 Subunit of NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between ifenprodil and the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor. It delves into the binding characteristics, mechanism of action, experimental methodologies used for its study, and the downstream signaling consequences of this interaction.

Executive Summary

This compound is a non-competitive antagonist of the NMDA receptor, exhibiting subunit selectivity for receptors containing the GluN2B subunit. Its binding site is located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. This allosteric modulation induces a conformational change, primarily in the GluN2B ATD, leading to the inhibition of receptor function. This guide will detail the quantitative aspects of this interaction, provide methodological insights for its investigation, and explore the subsequent intracellular signaling cascades.

Quantitative Data on this compound's Interaction with GluN1/GluN2B Receptors

The affinity and inhibitory potency of this compound on GluN1/GluN2B-containing NMDA receptors have been quantified across numerous studies. The following tables summarize these key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on GluN1/GluN2B Receptors

Receptor CompositionPreparationAgonist(s)IC50 (µM)Reference(s)
GluN1/GluN2BCultured Rat Hippocampal NeuronsNMDA0.75 (high-affinity), 161 (low-affinity)[1]
GluN1A/NR2BXenopus OocytesNMDA0.34[2]
GluN1/GluN2BRat Cultured Cortical Neurons100 µM NMDA0.3[3]
GluN1/GluN2BNeonatal Rat ForebrainNMDA0.3
GluN1A/NR2BOocytesNMDA0.34
GluN1/GluN2BXenopus Oocytes100 µM Glutamate + 50 µM Glycine0.072 ± 0.008
GluN1/GluN2A/GluN2B (Triheteromer)Xenopus Oocytes100 µM Glutamate + 50 µM Glycine0.450 ± 0.030
GluN1/GluN2BRat Striatal SlicesNMDA5.3[4]
GluN1/NR2BXenopus Oocytes100 µM Glutamate + 100 µM Glycine0.156[5]

Table 2: Binding Affinity (Kd and Ki) of this compound for GluN1/GluN2B Receptors

ParameterReceptor/TissueRadioligandValue (nM)Reference(s)
KdRecombinant human NR1a/NR2B[3H]this compound33.5[6]
KdNative rat receptors (cortex/hippocampus)[3H]this compound24.8[6]
KdPorcine Hippocampal Membranes[3H]this compound23.0 ± 1.8 (one-site model)[7]
Kd1Porcine Hippocampal Membranes[3H]this compound10.4 ± 2.4 (two-site model)[7]
Kd2Porcine Hippocampal Membranes[3H]this compound2200 ± 1300 (two-site model)[7]
KdPurified, soluble NR1-R domain[3H]this compound180[8]
KdPurified, soluble NR2B-R domain[3H]this compound210[8]
KiGluN1/GluN2B[3H]OF-NB111[9]

Table 3: Modulation of this compound's Inhibitory Potency

ModulatorReceptor CompositionEffect on this compound IC50Fold ChangeReference(s)
1 mM SpermineGluN1/GluN2BIncrease from 0.3 µM to 1.4 µM~4.7[3]
3 mM SpermineGluN1/GluN2BIncrease from 0.3 µM to 1.8 µM6[3]
Low pH (7.4 vs 7.9)GluN1/GluN2BReduces mean open time-[10]
300 nM Zn2+GluN1/GluN2A/GluN2B (Triheteromer)Maximal inhibition increased from 32% to 50%-

Mechanism of Action: An Allosteric Inhibition Model

This compound functions as a negative allosteric modulator of the NMDA receptor. Its binding to the GluN1-GluN2B ATD interface does not directly occlude the agonist binding sites for glutamate or glycine. Instead, it induces a conformational change that alters the gating properties of the ion channel, making it less likely to open.

Key aspects of the mechanism include:

  • Binding Site: The binding pocket for this compound is a cleft located at the interface between the R1 lobe of the GluN1 ATD and the R1 and R2 lobes of the GluN2B ATD.

  • Conformational Change: Upon binding, this compound promotes a closed conformation of the GluN2B ATD "clamshell-like" structure. This movement alters the arrangement of the ATDs and is transmitted to the ligand-binding domains (LBDs) and the transmembrane domains (TMDs), ultimately stabilizing a closed state of the ion channel.[3][11][12][13] The conformation of the GluN1 ATD itself is not significantly altered.

  • Allosteric Interactions: this compound's binding is influenced by other modulators. For instance, spermine, a polyamine that potentiates NMDA receptor activity, allosterically reduces the affinity of this compound.[3] Similarly, the inhibitory effect of this compound can be modulated by pH.[10]

cluster_receptor NMDA Receptor (GluN1/GluN2B) cluster_this compound This compound Interaction cluster_conformation Conformational Cascade cluster_output Functional Outcome GluN1_ATD GluN1 ATD LBD Ligand-Binding Domain GluN1_ATD->LBD GluN2B_ATD GluN2B ATD GluN2B_ATD->LBD TMD Transmembrane Domain LBD->TMD This compound This compound BindingSite Binding at GluN1-GluN2B ATD Interface This compound->BindingSite Binds to GluN2B_ATD_Closure GluN2B ATD Cleft Closure BindingSite->GluN2B_ATD_Closure Induces ATD_Rearrangement ATD Rearrangement GluN2B_ATD_Closure->ATD_Rearrangement Gating_Inhibition Inhibition of Channel Gating ATD_Rearrangement->Gating_Inhibition Leads to Reduced_Po Reduced Open Probability Gating_Inhibition->Reduced_Po

This compound's Allosteric Inhibition Mechanism.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the this compound-GluN1 interaction.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in whole cells.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells or primary neurons (e.g., rat cortical or hippocampal neurons).

    • For recombinant studies, co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 glycine, and 10 EDTA. Adjust pH to 7.2.

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • Agonist Solution: External solution containing 1 mM glutamate.

    • This compound Solutions: Prepare a stock solution of this compound tartrate in water and dilute to final concentrations in the agonist solution.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration on a transfected or primary neuron.

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

    • Apply the agonist solution to elicit an NMDA receptor-mediated current.

    • After a stable baseline current is established, co-apply the agonist solution with varying concentrations of this compound.

    • Record the steady-state current inhibition at each this compound concentration.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the absence and presence of this compound.

    • Plot the percentage of current inhibition as a function of this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 and Hill coefficient.

A Prepare Cells (e.g., Transfected HEK293) C Obtain Whole-Cell Patch-Clamp Configuration A->C B Prepare External and Internal Solutions B->C D Voltage-Clamp Cell (-60 to -70 mV) C->D E Apply Agonist (e.g., Glutamate + Glycine) D->E F Record Baseline NMDA Current E->F G Co-apply Agonist with this compound F->G H Record Inhibited Current G->H I Washout this compound H->I K Analyze Data: IC50 Determination H->K J Repeat with Different This compound Concentrations I->J J->G

Whole-Cell Patch-Clamp Workflow.
Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the examination of how this compound affects the gating kinetics of individual NMDA receptor channels.

Protocol:

  • Patch Configuration:

    • Use cell-attached or outside-out patch configurations on cells expressing a low density of NMDA receptors to isolate single-channel activity.

  • Solutions:

    • Use solutions similar to those for whole-cell recording, with the agonist(s) and this compound included in the pipette solution (for cell-attached) or bath solution (for outside-out).

  • Recording:

    • Record single-channel currents at a fixed holding potential.

    • Acquire long, continuous recordings to capture a sufficient number of channel opening and closing events.

  • Data Analysis:

    • Idealize the single-channel data to create a record of open and closed states.

    • Analyze the dwell times in the open and closed states to determine parameters such as mean open time, mean closed time, and open probability.

    • Compare these parameters in the presence and absence of this compound to understand its effect on channel gating. Studies have shown that this compound reduces the frequency of channel opening and can decrease the duration of long openings.[1]

[3H]this compound Radioligand Binding Assay

This biochemical assay directly measures the binding of radiolabeled this compound to NMDA receptors in membrane preparations.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing recombinant NMDA receptors in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes and wash to remove endogenous ligands.

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of [3H]this compound.

    • For competition assays, include varying concentrations of unlabeled this compound or other competing ligands.

    • Incubate at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • For saturation binding experiments, plot the amount of bound radioligand as a function of the free radioligand concentration to determine the Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding as a function of the competitor concentration to determine the IC50, which can be converted to a Ki value.

A Prepare Membranes (Brain Tissue or Cells) B Incubate Membranes with [3H]this compound and Unlabeled Ligand A->B C Separate Bound and Free Radioligand via Filtration B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Analyze Data: Kd, Bmax, Ki Determination E->F

Radioligand Binding Assay Workflow.
Luminescence Resonance Energy Transfer (LRET)

LRET is a powerful technique to measure ligand-induced conformational changes in real-time.

Protocol:

  • Receptor Labeling:

    • Introduce cysteine mutations at specific sites in the GluN1 and GluN2B subunits that are expected to change their relative distance upon this compound binding.

    • Express the mutant receptors in a suitable cell line.

    • Label the cysteine residues with a donor fluorophore (e.g., a luminescent lanthanide) and an acceptor fluorophore.

  • LRET Measurement:

    • Excite the donor fluorophore and measure the emission of both the donor and the acceptor.

    • The efficiency of energy transfer is dependent on the distance between the donor and acceptor.

  • Data Analysis:

    • Calculate the LRET efficiency in the presence and absence of this compound.

    • Changes in LRET efficiency reflect conformational changes in the receptor induced by this compound binding.

Downstream Signaling Pathways

The inhibition of GluN1/GluN2B-containing NMDA receptors by this compound has significant consequences for intracellular signaling cascades, impacting synaptic plasticity, cell survival, and inflammatory responses.

mTOR Signaling Pathway

Recent studies have shown that this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway.[14] This is somewhat counterintuitive as NMDA receptor activation is often linked to mTOR activation. The precise mechanism by which this compound, an antagonist, activates this pathway is still under investigation but may involve the disinhibition of certain signaling molecules or the activation of compensatory pathways.

This compound This compound NMDA_R GluN1/GluN2B Receptor This compound->NMDA_R Inhibits mTORC1 mTORC1 NMDA_R->mTORC1 Modulates (Mechanism under investigation) eEF2 eEF2 mTORC1->eEF2 Inhibits Phosphorylation BDNF_Syn BDNF Synthesis mTORC1->BDNF_Syn Promotes Synaptic_Prot_Syn Synaptic Protein Synthesis (e.g., GluA1) mTORC1->Synaptic_Prot_Syn Promotes

This compound's Influence on mTOR Signaling.
Synaptic Plasticity and CREB Signaling

By modulating NMDA receptor activity, this compound can influence synaptic plasticity, the cellular basis of learning and memory. NMDA receptors are key players in both long-term potentiation (LTP) and long-term depression (LTD). This compound's selective inhibition of GluN2B-containing receptors can shift the balance of synaptic plasticity. Downstream of the NMDA receptor, the transcription factor cAMP-response element-binding protein (CREB) is a critical regulator of gene expression required for long-lasting synaptic changes. While direct links are still being fully elucidated, modulation of Ca2+ influx through NMDA receptors by this compound is expected to impact the activation of Ca2+/calmodulin-dependent protein kinase (CaMK) and the Ras-ERK pathway, both of which can lead to CREB phosphorylation.

This compound This compound NMDA_R GluN1/GluN2B Receptor This compound->NMDA_R Inhibits Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Reduces CaMK CaMK Ca_Influx->CaMK Activates Ras_ERK Ras-ERK Pathway Ca_Influx->Ras_ERK Activates CREB CREB CaMK->CREB Phosphorylates Ras_ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Potential Impact of this compound on CREB Signaling.
Modulation of Proinflammatory Cytokines

This compound has been shown to modulate the levels of proinflammatory cytokines. For instance, in models of chronic stress, this compound can reverse the elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus.[14] This suggests a role for GluN2B-containing NMDA receptors in neuroinflammatory processes and highlights a potential therapeutic avenue for this compound in conditions with a neuroinflammatory component.

Conclusion

This compound's interaction with the GluN1 subunit, as part of the GluN1/GluN2B heterodimer, is a well-characterized example of allosteric modulation of a ligand-gated ion channel. The detailed understanding of its binding site, the conformational changes it induces, and its downstream signaling consequences provide a solid foundation for the rational design of novel therapeutics targeting the NMDA receptor for a variety of neurological and psychiatric disorders. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to further investigate the intricate pharmacology of this compound and related compounds.

References

Off-Target Binding Profile of Ifenprodil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a phenylethanolamine compound known primarily for its activity as a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This property has made it a valuable tool in neuroscience research and a candidate for therapeutic development in various neurological disorders. However, a comprehensive understanding of its pharmacological profile requires a thorough examination of its interactions with other molecular targets. This technical guide provides an in-depth overview of the off-target binding profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid researchers in interpreting their findings and designing future studies.

Off-Target Binding Affinities of this compound

This compound exhibits significant binding affinity for several molecular targets beyond the GluN2B-containing NMDA receptor. The following tables summarize the reported binding affinities (Ki) and inhibitory concentrations (IC50) for key off-targets.

Table 1: this compound Binding Affinities for Sigma Receptors
Receptor SubtypeLigandKi (nM)Bmax (pmol/mg protein)Kd (nM)Reference
Sigma-2erythro-Ifenprodil~2--[1]
Sigma-2threo-Ifenprodil~2--[1]
Sigma-2[3H]this compound-2.36 ± 0.195.09 ± 0.30[2]

Note: Ki values represent the inhibition constant, Bmax represents the maximum number of binding sites, and Kd represents the dissociation constant.

Table 2: this compound Binding and Functional Inhibition of Adrenergic and Ion Channels
TargetAssay TypeIC50 (µM)Reference
α1-Adrenergic ReceptorBinding Assay-[3]
Human Kv1.5 Channel (Peak Current)Electrophysiology43.1[4][5]
Human Kv1.5 Channel (Steady State)Electrophysiology35.5[4][5]
High Voltage-Activated Ca2+ ChannelsCa2+ Imaging17 ± 3[6]
N-type Voltage-Dependent Ca2+ ChannelElectrophysiology50[7]
P-type Voltage-Dependent Ca2+ ChannelElectrophysiology~60[7]
Na+/Ca2+ ExchangerIon Current Measurement- (Inhibits)[6]

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity.

Key Off-Target Signaling Pathways

Sigma Receptor Signaling

This compound binds with high affinity to both sigma-1 (σ1) and sigma-2 (σ2) receptors, which are intracellular chaperone proteins located primarily at the endoplasmic reticulum-mitochondrion interface.[8] Their activation can modulate a variety of downstream signaling cascades, including calcium signaling and cellular stress responses.[8]

sigma_signaling This compound This compound SigmaR Sigma Receptor (σ1 or σ2) This compound->SigmaR Binds Ca_release Ca²⁺ Release from ER SigmaR->Ca_release Modulates Cell_Signaling Modulation of Downstream Signaling (e.g., Kinase Cascades) Ca_release->Cell_Signaling Initiates

Caption: this compound binding to sigma receptors can modulate intracellular calcium release and downstream signaling.

Alpha-1 Adrenergic Receptor Signaling

This compound also acts as an antagonist at α1-adrenergic receptors.[3] These G-protein coupled receptors, upon activation by endogenous catecholamines like norepinephrine, typically initiate a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][2]

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonizes Norepinephrine Norepinephrine Norepinephrine->Alpha1R Activates Gq Gq Alpha1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Ca_release->PKC

Caption: this compound antagonizes the α1-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

binding_assay_workflow start Start prepare_membranes Prepare Tissue/Cell Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (e.g., Scatchard Plot) to determine Ki quantify->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay to determine binding affinity.

This protocol is adapted from methodologies used to characterize sigma-2 receptor binding.[1][2]

  • Membrane Preparation:

    • Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Membrane homogenate (~300 µg protein).

      • A fixed concentration of [3H]DTG (e.g., 5 nM).

      • Increasing concentrations of unlabeled this compound (or other competing ligand).

      • A masking agent for sigma-1 receptors, such as (+)-pentazocine (100 nM), to ensure specific binding to sigma-2 receptors is measured.

    • Incubate the plate at room temperature for 120 minutes.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of an unlabeled ligand (e.g., 10 µM DTG).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch clamp, are used to measure the functional effects of a compound on ion channel activity.

patch_clamp_workflow start Start prepare_cells Prepare Cells Expressing Target Ion Channel start->prepare_cells form_seal Form a Giga-ohm Seal with a Patch Pipette prepare_cells->form_seal rupture_membrane Rupture the Membrane Patch to Achieve Whole-Cell Configuration form_seal->rupture_membrane record_baseline Record Baseline Ion Channel Currents rupture_membrane->record_baseline apply_this compound Apply this compound at Various Concentrations record_baseline->apply_this compound record_response Record Ion Channel Currents in the Presence of this compound apply_this compound->record_response analyze Analyze Current Inhibition to Determine IC₅₀ record_response->analyze end End analyze->end

Caption: General workflow for whole-cell patch clamp recording to assess ion channel modulation.

This protocol is based on standard two-electrode voltage-clamp (TEVC) techniques used for ion channel characterization in Xenopus oocytes.[4][5]

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the human Kv1.5 channel.

    • Incubate the injected oocytes for 2-5 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.

  • Drug Application and Data Acquisition:

    • Record baseline Kv1.5 currents in the absence of the drug.

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Record Kv1.5 currents at each concentration of this compound after the current reaches a steady state.

    • Perform a washout with the drug-free external solution to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak and/or steady-state current amplitude at a specific depolarizing voltage step (e.g., +40 mV) for each this compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the off-target binding profile of this compound, highlighting its interactions with sigma receptors, α1-adrenergic receptors, and various ion channels. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. A thorough understanding of this compound's polypharmacology is essential for the accurate interpretation of experimental results and for the rational design of more selective and efficacious therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ifenprodil's Interaction with Sigma Receptors

Abstract

This compound, widely recognized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit, also exhibits significant interactions with sigma (σ) receptors.[1][2] This off-target activity is crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective therapeutic agents. This technical guide provides a detailed examination of this compound's binding characteristics, functional effects, and the signaling pathways it modulates through its interaction with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It includes quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Introduction

This compound is a phenylethanolamine compound initially developed for its vasodilatory properties and later identified as a potent antagonist at the polyamine site of the NMDA receptor.[3] Its high affinity for the GluN2B subunit has made it a valuable tool for studying neurological processes and a prototype for drugs targeting excitotoxicity.[4] However, extensive research has revealed that this compound also binds with high affinity to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][5] This interaction may contribute to its neuroprotective and anti-inflammatory effects.[6][7][8] Understanding the nuances of this compound's engagement with sigma receptors is essential for interpreting its biological effects and for designing new ligands with improved selectivity and therapeutic potential.

Binding Characteristics of this compound at Sigma Receptors

Radioligand binding assays have been instrumental in quantifying the affinity of this compound and its analogs for sigma receptor subtypes. Studies consistently show that this compound has a high affinity for sigma receptors, with a notable preference for the σ₂ subtype.

Quantitative Binding Data

The binding affinities of this compound and related compounds for sigma receptors have been determined through competitive binding experiments using radiolabeled ligands.[9][10] [³H]this compound itself has been used to label σ₂ sites directly.[9][10] The key quantitative parameters are summarized in the table below.

CompoundReceptor SubtypeRadioligandKᵢ (nM)K𝘥 (nM)Bₘₐₓ (pmol/mg protein)Tissue SourceReference
[³H]this compound Sigma (σ₂ correlated)--5.09 ± 0.302.36 ± 0.19Rat Brain[9]
Threo-ifenprodil σ₂[³H]DTG ¹~ 2--Rat Brain[10]
Erythro-ifenprodil σ₂[³H]DTG ¹~ 2--Rat Brain[10]
Erythro-iodothis compound σ₂[³H]DTG ¹~ 46--Rat Brain[10]
Eliprodil σ₂[³H]DTG ¹~ 630--Rat Brain[10]
This compound σ₂ vs σ₁-~3-fold selective for σ₂--Not Specified[3]

¹ Binding assays for σ₂ sites using the non-selective ligand [³H]DTG are performed in the presence of a masking agent like (+)-pentazocine to block binding to σ₁ sites.

Ifenprodil_Binding_Profile cluster_NMDA Primary Target cluster_Sigma Off-Target Interaction This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor High Affinity (IC₅₀ ≈ 0.3 µM)[12][13] Sigma_Receptors Sigma Receptors This compound->Sigma_Receptors High Affinity (Kᵢ ≈ 2-5 nM)[10][11] GluN2B GluN2B Subunit NMDA_Receptor->GluN2B Allosteric Antagonism Sigma1 Sigma-1 (σ₁) Sigma_Receptors->Sigma1 Sigma2 Sigma-2 (σ₂) (High Affinity) Sigma_Receptors->Sigma2

Functional Consequences of Sigma Receptor Interaction

The interaction of this compound with sigma receptors leads to distinct functional outcomes, most notably the modulation of neuronal plasticity and intracellular calcium signaling. These effects appear to be primarily mediated by the σ₁ receptor.

Potentiation of Neurite Outgrowth

In PC12 cells, this compound significantly potentiates nerve growth factor (NGF)-induced neurite outgrowth in a concentration-dependent manner.[1] This effect is not replicated by other NMDA receptor antagonists, suggesting it is independent of its primary mechanism of action.[1] The potentiation is specifically blocked by the selective σ₁ receptor antagonist NE-100, but not by the σ₂ receptor antagonist SM-21, indicating that this neurotrophic effect is mediated through σ₁ receptors.[1]

Modulation of Intracellular Calcium (Ca²⁺) Signaling

The σ₁ receptor is known to be a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it regulates Ca²⁺ signaling.[11] The potentiation of neurite outgrowth by this compound is blocked by antagonists of the inositol 1,4,5-triphosphate (IP₃) receptor, such as xestospongin C, and by the intracellular Ca²⁺ chelator BAPTA-AM.[1] This demonstrates that this compound's action at σ₁ receptors converges on the IP₃ receptor, leading to the modulation of intracellular Ca²⁺ levels, which is critical for neurite extension.[1]

Signaling_Pathway This compound This compound Sigma1 Sigma-1 Receptor (σ₁) (ER Membrane) This compound->Sigma1 Agonist-like action IP3R IP₃ Receptor Sigma1->IP3R Modulation Ca_release Ca²⁺ Release IP3R->Ca_release ER Endoplasmic Reticulum (ER) Neurite Potentiation of NGF-Induced Neurite Outgrowth Ca_release->Neurite

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction between this compound and sigma receptors.

Protocol for Radioligand Competition Binding Assay

This protocol is used to determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for σ₁ or σ₂ receptors.

  • Membrane Preparation: Homogenize tissue (e.g., rat brain, guinea pig liver) in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.[12]

  • Assay Incubation: In a final volume, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled competitor drug (this compound).

    • For σ₁ Receptors: Use [³H]-(+)-pentazocine as the radioligand.[12][13]

    • For σ₂ Receptors: Use the non-selective ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a saturating concentration of a σ₁-selective ligand (e.g., (+)-pentazocine) to mask σ₁ sites.[13][14]

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C or room temperature) for a duration sufficient to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.[14]

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation A Prepare Tissue Membrane Homogenate D Incubate Membranes, Radioligand, and this compound to Reach Equilibrium A->D B Prepare Radioligand (e.g., [³H]-DTG + Masking Agent) B->D C Prepare Serial Dilutions of this compound C->D E Rapid Filtration to Separate Bound from Free Ligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Plot Competition Curve, Calculate IC₅₀ and Kᵢ F->G

Protocol for PC12 Cell Neurite Outgrowth Assay

This protocol assesses the effect of this compound on neuronal differentiation.[1]

  • Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse and fetal bovine serum) on collagen-coated plates.

  • Treatment: Replace the culture medium with a low-serum medium containing a sub-optimal concentration of Nerve Growth Factor (NGF). Add this compound at various concentrations to the treatment groups. Include control groups (vehicle only, NGF only) and antagonist groups (NGF + this compound + antagonist like NE-100).

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Fixation and Imaging: Fix the cells with paraformaldehyde. Capture images of multiple random fields for each treatment condition using a phase-contrast microscope.

  • Quantification: A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body. For each condition, count at least 100 cells and calculate the percentage of neurite-bearing cells.

  • Statistical Analysis: Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Conclusion and Future Directions

This compound is a potent ligand for sigma receptors, demonstrating high affinity particularly for the σ₂ subtype.[9][10] Its functional effects on neuronal plasticity, such as the potentiation of neurite outgrowth, appear to be mediated by the σ₁ receptor through a pathway involving the IP₃ receptor and intracellular calcium modulation.[1] These findings complicate the interpretation of this compound's pharmacological effects, which cannot be attributed solely to NMDA receptor antagonism.

For drug development professionals, this dual activity presents both a challenge and an opportunity. The interaction with sigma receptors may contribute to the therapeutic, neuroprotective profile of this compound but also to potential side effects. Future research should focus on:

  • Developing this compound analogs with enhanced selectivity for either the GluN2B subunit or specific sigma receptor subtypes to dissect their respective physiological roles.

  • Further elucidating the downstream signaling cascades initiated by this compound's binding to both σ₁ and σ₂ receptors.

  • Utilizing animal models to understand the in vivo relevance of this compound's sigma receptor activity in various pathological conditions.[15]

A thorough understanding of these interactions is paramount for the rational design of next-generation neuromodulatory agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Ifenprodil's Modulation of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifenprodil is a phenylethanolamine compound that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, its high selectivity for GluN2B-containing NMDA receptors, and the downstream signaling pathways it modulates. The document includes a compilation of quantitative data, detailed experimental protocols from cited literature, and visualizations of key pathways and workflows to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound

This compound was initially developed as a vasodilator and has since been extensively studied for its neuroprotective properties.[2] It is a well-tolerated NMDA receptor inhibitor with a unique pharmacological profile, primarily due to its subunit-selective antagonism.[1] Unlike broad-spectrum NMDA receptor antagonists, this compound's specificity for the GluN2B subunit offers the potential for therapeutic intervention in a range of neurological and psychiatric disorders with a reduced side-effect profile.[3] Its neuroprotective effects have been observed in models of ischemia, and it is also being investigated for its potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and depression.[2]

Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors

The primary mechanism of this compound's action is its selective, non-competitive antagonism of NMDA receptors containing the GluN2B subunit.[3][4] NMDA receptors are heterotetrameric ion channels, typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its pharmacological and biophysical properties.

This compound binds to a specific site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[1] This binding induces a conformational change in the receptor, specifically a closure of the GluN2B NTD, which allosterically inhibits receptor activation.[5] This inhibition is voltage-independent and reduces the probability of the ion channel opening in response to the binding of the co-agonists, glutamate and glycine.[6] The result is a reduction in calcium influx into the neuron, which is a key mechanism of this compound's neuroprotective effects against excitotoxicity.[2]

Signaling Pathway of this compound's Action on NMDA Receptors

Ifenprodil_NMDA_Pathway cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2B GluN2B Subunit (NTD) Glutamate->GluN2B Binds IonChannel Ion Channel (Closed) Glycine Glycine GluN1 GluN1 Subunit (NTD) Glycine->GluN1 Binds This compound This compound This compound->GluN2B Binds (Allosteric Site) This compound->IonChannel Inhibits Opening Ca_influx Reduced Ca2+ Influx IonChannel->Ca_influx

Caption: this compound's allosteric inhibition of the NMDA receptor.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data regarding this compound's binding affinity and inhibitory potency from various studies.

Table 1: this compound Binding Affinity (Ki and KD values)

PreparationRadioligandKi / KD (nM)Reference
Recombinant human NR1a/NR2B receptors[3H]this compound33.5 (KD)[7]
Native rat receptors (cortex/hippocampus)[3H]this compound24.8 (KD)[7]
Rat cerebral cortical synaptic membranes125I-ifenprodil205 (KD)[8]

Table 2: this compound Inhibitory Potency (IC50 values)

Receptor SubtypeExpression SystemIC50 (µM)Reference
NR1A/NR2BXenopus oocytes0.34[9]
NR1A/NR2AXenopus oocytes146[9]
Wild type 2B/2B-0.072[10]
Cultured rat hippocampal neurons (high affinity)-0.75
Cultured rat hippocampal neurons (low affinity)-161
GluN1/GluN2BOocytes0.12[2]

Table 3: this compound Receptor Binding Density (Bmax)

PreparationRadioligandBmax (pmol/mg protein)Reference
Recombinant human NR1a/NR2B receptors[3H]this compound1.83[7]
Native rat receptors (cortex/hippocampus)[3H]this compound2.45[7]
Rat cerebral cortical synaptic membranes125I-ifenprodil141[8]

Downstream Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the downstream signaling cascades affected by this compound's modulation of NMDA receptors.

Activation of the mTOR Signaling Pathway

Studies have shown that this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for synaptic plasticity and protein synthesis. Activation of mTOR signaling by this compound is associated with antidepressant-like effects and may contribute to its therapeutic potential in mood disorders.

Modulation of Proinflammatory Cytokines

This compound has also been demonstrated to modulate the levels of proinflammatory cytokines. In a model of chronic unpredictable mild stress, this compound reversed the elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus. This anti-inflammatory action may be a key component of its neuroprotective effects.

Downstream Signaling Cascade

Ifenprodil_Downstream_Signaling This compound This compound NMDA_R GluN2B-NMDA Receptor This compound->NMDA_R Inhibits Ca_influx Reduced Ca2+ Influx NMDA_R->Ca_influx Modulates mTOR mTOR Signaling Pathway Ca_influx->mTOR Leads to Activation Cytokines Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) Ca_influx->Cytokines Leads to Reduction Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., increased BDNF, GluA1) mTOR->Synaptic_Plasticity Neuroprotection Neuroprotection & Antidepressant Effects Synaptic_Plasticity->Neuroprotection Inflammation Reduced Neuroinflammation Cytokines->Inflammation Inflammation->Neuroprotection

Caption: Downstream effects of this compound on cellular signaling.

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (KD) and density (Bmax) of this compound to NMDA receptors.

  • Preparation: Membranes from rat cortex/hippocampus or cells stably expressing recombinant human NR1a/NR2B receptors.[7]

  • Radioligand: [3H]this compound or 125I-ifenprodil.[7][8]

  • Assay Conditions:

    • Incubation of membranes with increasing concentrations of the radioligand in a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.7).[8]

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound or another suitable ligand.[8]

    • Separation of bound and free radioligand is typically achieved by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Saturation binding data are analyzed using Scatchard analysis to determine KD and Bmax values.[8]

Electrophysiology (Two-Electrode Voltage Clamp)
  • Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.

  • Expression System: Xenopus laevis oocytes injected with cRNAs for NMDA receptor subunits (e.g., NR1A and NR2B).[9]

  • Recording:

    • Oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[9]

    • NMDA receptor currents are evoked by the application of NMDA and glycine.

    • This compound is applied at various concentrations, and the resulting inhibition of the NMDA-induced current is measured.

  • Data Analysis: Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.[9]

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of living animals.

  • Procedure:

    • A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus).

    • Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected.

    • This compound is administered systemically or locally.

    • Concentrations of neurotransmitters (e.g., glutamate) in the dialysate are measured using techniques like HPLC.

Experimental Workflow for Assessing this compound's Activity

Experimental_Workflow start Hypothesis: This compound modulates glutamatergic transmission binding_assay In Vitro: Radioligand Binding Assay start->binding_assay electrophysiology In Vitro: Electrophysiology (e.g., Patch Clamp) start->electrophysiology in_vivo_behavior In Vivo: Behavioral Models (e.g., Forced Swim Test) binding_assay->in_vivo_behavior electrophysiology->in_vivo_behavior microdialysis In Vivo: Microdialysis in_vivo_behavior->microdialysis western_blot Ex Vivo: Western Blot for Downstream Targets in_vivo_behavior->western_blot data_analysis Data Analysis and Interpretation microdialysis->data_analysis western_blot->data_analysis conclusion Conclusion on This compound's Efficacy and Mechanism data_analysis->conclusion

References

Methodological & Application

Application Notes for Ifenprodil in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ifenprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B (formerly NR2B) subunit.[1][2] This specificity makes it an invaluable pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system.[3] As a non-competitive antagonist, it binds to a unique site at the interface between the GluN1 and GluN2B subunits, allosterically modulating receptor activity.[4][5] In preclinical in vivo studies, this compound has been investigated for its therapeutic potential in a range of conditions, including neurodegenerative diseases, psychiatric disorders, and pain.[2][6] Its effects are attributed to the modulation of glutamatergic neurotransmission, which plays a critical role in synaptic plasticity, excitotoxicity, and neuronal signaling.[5] Recent studies have also shown that this compound can activate mTOR signaling and modulate neuroinflammatory pathways, suggesting broader mechanisms of action.[7]

Data Presentation: this compound Dosage in Rodent Studies

The appropriate dosage and administration route for this compound are highly dependent on the specific research question and animal model. The following table summarizes dosages used in various published studies.

Animal ModelCondition StudiedDosageRoute of Admin.FrequencyKey Findings
Mice Ethanol-induced behavioral changes1 and 10 mg/kgi.p.Single doseSuppressed the severity of ethanol withdrawal.[8]
Mice Depression (Forced Swim Test)10 and 20 mg/kgi.p.Single dose10 mg/kg enhanced effects of other antidepressants; 20 mg/kg showed antidepressant-like activity.[9]
C57BL/6 Mice Neurogenesis after excitotoxic injuryNot specifiedi.p.Daily (days 4-9 post-injury)Increased proliferation of precursor cells in the hippocampus.[10]
Rats Depression (CUMS model)3 mg/kgi.p.Single doseProduced rapid antidepressant-like effects and activated mTOR signaling.[7]
Rats Painful Diabetic Neuropathy0.5 µg and 1.0 µgIntrathecalDaily for 7 daysDose-dependently reduced pain behaviors (flinching and licking).
Rats NMDA-induced polyamine release30 mg/kgi.p.Single doseBlocked NMDA effects when combined with a glycine site antagonist.[11]

Experimental Protocols

Protocol 1: Assessment of Antidepressant-Like Effects in Mice

This protocol is adapted from studies investigating the effects of this compound on depression-like behaviors.[9]

1. Animals:

  • Species: Male Albino Swiss mice (or other appropriate strain).

  • Weight: 20-25 g.

  • Housing: House animals in groups of 5-10 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 7 days before experimentation.

2. Drug Preparation:

  • Vehicle: Prepare a 0.9% sterile saline solution.

  • This compound Solution: Dissolve this compound Tartrate in the saline vehicle to achieve the desired final concentrations (e.g., 10 mg/mL and 20 mg/mL for a 10 mL/kg injection volume). Protect the solution from light.

3. Experimental Procedure:

  • Randomly assign mice to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 20 mg/kg).

  • Administer the assigned treatment via intraperitoneal (i.p.) injection.

  • 60 minutes post-injection, conduct the Forced Swim Test (FST).

    • Place each mouse individually into a glass cylinder (25 cm height x 10 cm diameter) containing 10 cm of water at 23-25°C.

    • The test duration is 6 minutes.

    • Record the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Following the test, remove the mice, dry them with a towel, and return them to their home cages.

4. Data Analysis:

  • Compare the duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the this compound groups compared to the vehicle group indicates an antidepressant-like effect.

Protocol 2: Neurogenesis Study in an Excitotoxic Injury Mouse Model

This protocol is based on a study evaluating this compound's effect on cell proliferation in the hippocampus following an NMDA-induced lesion.[10]

1. Animals:

  • Species: Male C57BL/6 mice.

  • Age: 9-10 weeks old.

  • Housing: Standard conditions with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Acclimatize for at least one week prior to surgery.

2. Surgical Procedure (NMDA-induced Excitotoxic Injury):

  • Anesthetize the mouse using a suitable anesthetic (e.g., Avertin, 10 mL/kg, i.p.).

  • Secure the head in a stereotaxic frame. Maintain body temperature with a homeothermic blanket.

  • Create an incision to expose the skull. Drill a small burr hole over the target coordinates for the CA1 subfield of the hippocampus.

  • Inject NMDA into the hippocampus to induce a lesion. A control group should receive a saline injection.

  • Suture the scalp and monitor the animal in a temperature-controlled environment until recovery.

3. Drug and Marker Administration:

  • This compound Treatment: Beginning on day 4 post-surgery, administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle (saline) daily for 6 consecutive days (days 4-9). This timing allows primary cell death processes to subside and covers the peak of neurogenesis.

  • BrdU Labeling: To label proliferating cells, administer 5-bromo-2-deoxyuridine (BrdU) via i.p. injection (50 mg/kg) on days 6-9 post-surgery. Prepare BrdU at 10 mg/mL in sterile saline.

4. Histology and Analysis:

  • 24 hours after the final BrdU and this compound injection, sacrifice the animals by terminal anesthesia followed by transcardial perfusion with 4% paraformaldehyde (PFA).

  • Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

  • Section the brains using a cryostat.

  • Perform immunohistochemistry on the sections to detect BrdU-positive cells. This involves DNA denaturation, incubation with a primary anti-BrdU antibody, and a fluorescently-labeled secondary antibody.

  • Quantify the number of BrdU-positive cells in the dentate gyrus of the hippocampus using a fluorescence microscope. Compare cell counts between treatment groups to determine the effect of this compound on cell proliferation.

Mandatory Visualizations

Signaling Pathways of this compound

Ifenprodil_Signaling cluster_receptor NMDA Receptor cluster_downstream Cellular Effects GluN1 GluN1 Subunit IonChannel Ca²+ Channel GluN1->IonChannel GluN2B GluN2B Subunit GluN2B->IonChannel Excitotoxicity ↓ Reduced Excitotoxicity IonChannel->Excitotoxicity Ca²+ Influx mTOR mTOR Signaling Synaptic ↑ Synaptic Protein Synthesis mTOR->Synaptic BDNF ↑ BDNF Expression mTOR->BDNF Cytokines ↓ Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) Antidepressant Antidepressant Effects Cytokines->Antidepressant Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Synaptic->Antidepressant BDNF->Antidepressant This compound This compound This compound->GluN2B Antagonizes This compound->mTOR This compound->Cytokines

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment Phase A 1. Animal Acclimatization (e.g., 7 days) B 2. Baseline Measurements (Optional, e.g., body weight, behavior) A->B C 3. Disease Model Induction (e.g., Surgery, Stress, Neuropathy) B->C D 4. Randomization into Groups C->D E1 Control Group (Vehicle Administration) D->E1 E2 Experimental Group (this compound Administration) D->E2 F 5. Post-Treatment Assessment (Behavioral Tests, Imaging) E1->F E2->F G 6. Tissue Collection & Ex Vivo Analysis (e.g., Histology, Western Blot) F->G H 7. Data Analysis & Interpretation G->H

Caption: Generalized workflow for in vivo mouse studies.

References

Application Notes and Protocols: Ifenprodil Concentration for Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ifenprodil in primary neuron cultures. This document outlines the optimal concentration ranges, detailed experimental protocols, and the underlying signaling pathways.

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit.[1][2][3] This property makes it a valuable pharmacological tool for discriminating between NMDA receptor subpopulations and a potential neuroprotective agent in models of neurological disorders.[1][2]

Data Presentation: this compound Concentrations in Primary Neuron Culture

The effective concentration of this compound can vary depending on the specific application, such as achieving neuroprotection against excitotoxicity or studying its potential toxic effects. The following table summarizes key concentrations cited in the literature.

ApplicationNeuron TypeThis compound ConcentrationOutcome/ObservationReference
NeuroprotectionFetal mouse cerebral cortexNot specified, but attenuated glutamate and NMDA-induced toxicityAttenuated excitotoxic cell death[4]
NeuroprotectionRat hippocampal neuronsNot specified, but blocked glutamate and NMDA-induced neurotoxicityProtected against excitotoxic damage[5]
NeuroprotectionRat cortical neuronsNot specified, but prevented glutamate cytotoxicityProtected against glutamate-induced cell death[6]
NeuroprotectionRat retinal neurons10 µMDose-dependently prevented glutamate or NMDA-induced cell death[7]
Maximal InhibitionOrganotypic slice cultures3 µMElicited maximal inhibition of NMDA receptors[8]
General UseOrganotypic slice cultures10 µMUsed for 2-day incubations[8]
Apoptosis InductionRat cortical neurons0.5 - 10 µMInduced apoptotic cell death in a dose-dependent manner[9]
Inhibition of NMDA currentsRat cortical neuronsIC50: 0.17 µM (against 100 µM NMDA)Antagonized NMDA receptors in an activity-dependent manner[10][11]
Inhibition of NMDA currentsRat cortical neuronsIC50: 0.88 µM (against 10 µM NMDA)Apparent affinity is NMDA concentration-dependent[10][11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound selectively binds to the N-terminal domain of the GluN2B subunit of the NMDA receptor.[1][2] This binding allosterically inhibits the receptor, preventing excessive calcium influx that can lead to excitotoxicity and neuronal death.

Ifenprodil_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR binds Ca_channel Ca²⁺ Channel NMDAR->Ca_channel opens Excitotoxicity Excitotoxicity & Neuronal Death Ca_channel->Excitotoxicity leads to This compound This compound This compound->NMDAR selectively binds to GluN2B subunit

Caption: this compound's inhibitory action on the GluN2B-containing NMDA receptor.

Experimental Workflow: Assessing Neuroprotection

A typical workflow to evaluate the neuroprotective effects of this compound against an excitotoxic insult, such as glutamate exposure, is outlined below.

Neuroprotection_Workflow Culture 1. Culture Primary Neurons Treat 2. Pre-treat with this compound Culture->Treat Insult 3. Induce Excitotoxicity (e.g., Glutamate) Treat->Insult Wash 4. Washout Insult->Wash Incubate 5. Incubate (24h) Wash->Incubate Assess 6. Assess Cell Viability (e.g., MTT Assay) Incubate->Assess

Caption: Workflow for assessing this compound's neuroprotective effects.

Experimental Protocols

Protocol 1: Primary Neuron Culture (Hippocampal or Cortical)

This protocol provides a general method for establishing primary neuronal cultures from embryonic rodents.[12][13][14][15][16]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium: HBSS with 20% FBS

  • Enzyme solution: Trypsin (0.25%) or Papain (20 units/mL) with DNase I (0.01%)

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Culture vessels (e.g., 96-well plates, glass coverslips) coated with Poly-D-Lysine (50 µg/mL)

  • Sterile dissection tools

  • 37°C water bath and 5% CO₂ incubator

Procedure:

  • Coating Culture Vessels:

    • Coat culture surfaces with Poly-D-Lysine solution overnight at 37°C.

    • Wash three times with sterile water and allow to dry before use.

  • Dissection:

    • Isolate hippocampi or cortices from E18 embryos in ice-cold dissection medium.

    • Remove meninges and mince the tissue into small pieces.

  • Digestion:

    • Transfer the tissue to the enzyme solution and incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.

    • Stop the digestion by adding an equal volume of dissection medium.

  • Trituration:

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

    • Allow larger debris to settle and collect the supernatant containing the dissociated neurons.

  • Plating:

    • Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at the desired density onto the coated culture vessels.

  • Maintenance:

    • Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.

    • Replace half of the medium with fresh, pre-warmed plating medium every 3-4 days.

Protocol 2: this compound Treatment and Excitotoxicity Induction

Materials:

  • Primary neuron cultures (7-10 days in vitro)

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Excitotoxic agent (e.g., L-Glutamate or NMDA)

  • Culture medium

Procedure:

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in pre-warmed culture medium.

    • Remove the existing medium from the neuron cultures and replace it with the this compound-containing medium.

    • Incubate for the desired pre-treatment time (e.g., 30 minutes to 1 hour) at 37°C.

  • Excitotoxicity Induction:

    • Prepare a solution of the excitotoxic agent in culture medium.

    • For co-treatment, add the excitotoxic agent directly to the this compound-containing medium.

    • For studies where this compound is only present during the insult, add the excitotoxic agent along with this compound for a short duration (e.g., 15 minutes).[5]

  • Washout:

    • After the excitotoxicity induction period, gently remove the treatment medium.

    • Wash the cells twice with pre-warmed culture medium to remove the excitotoxic agent and this compound.

  • Incubation:

    • Add fresh, pre-warmed culture medium to the wells.

    • Return the cultures to the incubator and maintain for 24 hours to allow for the development of neurotoxicity.

Protocol 3: Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[17][18][19]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plate reader

Procedure:

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 4: Immunocytochemistry for Neuronal and Glial Markers

This protocol allows for the visualization of specific cellular markers to confirm neuronal purity and morphology.[13][14][20]

Materials:

  • Primary neuron cultures on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% normal goat serum in PBS

  • Primary antibodies (e.g., anti-MAP2 for neurons, anti-GFAP for astrocytes)

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% normal goat serum for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

References

Application Note: Preparation of Ifenprodil Tartrate Solution in Phosphate-Buffered Saline (PBS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ifenprodil is a selective antagonist of the NMDA receptor subunit GluN2B, which is implicated in various neurological disorders. As a tartrate salt, its solubility in aqueous solutions is a critical factor for in vitro and in vivo experimental success. This document provides a detailed protocol for the dissolution of this compound tartrate in Phosphate-Buffered Saline (PBS) to achieve a clear, ready-to-use solution for research applications.

Data Presentation: Solubility of this compound Tartrate

The solubility of this compound tartrate varies depending on the solvent. While highly soluble in organic solvents, its solubility in aqueous buffers like PBS is more limited. The following table summarizes the solubility data for this compound tartrate.

SolventSolubilityNotes
Phosphate-Buffered Saline (PBS), pH 7.2 ~1 mg/mL[1]Direct dissolution of the crystalline solid is possible.[1]
Water 1 mg/mL[2]Sonication may be required to aid dissolution.[2]
Ethanol ~30 mg/mL[1]With heating as needed.[2]
Dimethyl sulfoxide (DMSO) ~30 mg/mL[1]
Dimethylformamide (DMF) ~50 mg/mL[1]

Experimental Protocol: Dissolving this compound Tartrate in PBS

This protocol details the direct dissolution method for preparing an this compound tartrate solution in PBS. This method avoids the use of organic solvents, which can have confounding physiological effects in biological experiments.[1]

Materials:

  • This compound tartrate (crystalline solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Determine the Desired Concentration: Based on the solubility limit of approximately 1 mg/mL in PBS, calculate the required amount of this compound tartrate and PBS.[1] Do not exceed this concentration to ensure complete dissolution.

  • Aliquot PBS: Dispense the calculated volume of sterile PBS (pH 7.2) into a sterile conical tube or vial.

  • Weigh this compound Tartrate: Accurately weigh the required amount of this compound tartrate powder.

  • Add Compound to PBS: Carefully add the weighed this compound tartrate to the PBS in the tube.

  • Initial Mixing: Cap the tube securely and vortex the mixture vigorously for 1-2 minutes to facilitate the initial dispersion of the powder.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator.[2] Sonicate for 10-15 minutes, or until the solution becomes clear. Monitor the solution to avoid excessive heating.

  • Visual Inspection: Visually inspect the solution to ensure that no particulate matter is visible and the solution is clear.

  • Sterile Filtration (Optional): If sterility is a concern for the downstream application, the prepared solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage and Stability: It is highly recommended to prepare fresh aqueous solutions of this compound tartrate for each experiment. If temporary storage is necessary, it is advised not to store the aqueous solution for more than one day.[1] For longer-term storage, stock solutions in organic solvents such as DMSO can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[3][4]

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps A 1. Determine Desired Concentration (≤1 mg/mL) B 2. Aliquot Sterile PBS (pH 7.2) A->B C 3. Weigh this compound Tartrate B->C D 4. Add this compound to PBS C->D E 5. Vortex Vigorously (1-2 minutes) D->E F 6. Sonicate if Necessary (10-15 minutes) E->F If not fully dissolved G 7. Visually Inspect for Clarity E->G If fully dissolved F->G H 8. Sterile Filter (Optional) G->H I 9. Use Immediately or Store Appropriately H->I

A diagram showing this compound's antagonistic action on the GluN2B subunit of the NMDA receptor.

References

Application Notes and Protocols for Ifenprodil in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ifenprodil in electrophysiology patch-clamp studies. This compound is a selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit, making it a valuable pharmacological tool for investigating synaptic plasticity, neuronal function, and various neuropathological conditions.[1][2][3]

Mechanism of Action

This compound exerts its inhibitory effect by binding to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits of the NMDA receptor.[1][4] This allosteric binding reduces the channel's open probability without affecting its conductance.[1][5] The inhibition by this compound is voltage-independent at its high-affinity site.[6]

This compound's mechanism of action involves several key aspects:

  • Non-competitive Antagonism: It does not compete with the binding of the agonists glutamate or glycine.[1][4]

  • Subunit Selectivity: It exhibits high selectivity for NMDA receptors containing the GluN2B subunit.[3]

  • Gating Modification: It decreases the frequency of channel opening and can alter the duration of open and closed states.[1][5][7] Specifically, it has been shown to increase the occupancy of long-lived closed conformations of the receptor.[7]

  • pH Dependence: The effects of this compound on channel gating can be influenced by extracellular pH. At a lower pH (7.4), this compound has been observed to reduce the mean open time of GluN1/GluN2B receptors.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various patch-clamp studies. These values can serve as a reference for experimental design.

ParameterValueCell Type / Receptor SubtypeExperimental ConditionsReference
High-Affinity IC50 0.17 µM - 0.88 µMRat Cortical NeuronsWhole-cell patch clamp[8]
130 nM - 340 nMVariousPhysiological pH[1]
0.75 µMCultured Rat Hippocampal NeuronsWhole-cell patch clamp[5]
0.34 µMNR1A/NR2B in OocytesVoltage-clamp at -70 mV[8]
215 nMNR1/NR2A-(LIVBP NR2B) in OocytesTwo-electrode voltage clamp[6]
Low-Affinity IC50 161 µMCultured Rat Hippocampal NeuronsWhole-cell patch clamp[5]
146 µMNR1A/NR2A in OocytesVoltage-clamp at -70 mV[8]
Blockade of TTX-R Na+ Channels IC50 of 2.6 µMRat Dorsal Root Ganglion NeuronsWhole-cell patch clamp[9]
Inhibition of 5-HT3 Receptors IC50 of 16 µM - 98 µMN1E-115 CellsOutside-out patch clamp[10]

Experimental Protocols

This section outlines a general protocol for investigating the effects of this compound on NMDA receptor currents using the whole-cell patch-clamp technique.

Cell Preparation
  • Cell Lines: Human embryonic kidney (HEK293) cells co-transfected with GluN1 and GluN2B subunits are a common model system. Primary cultured neurons (e.g., hippocampal or cortical neurons) are also frequently used.

  • Culture Conditions: Culture cells in appropriate media and conditions. For primary neurons, allow sufficient time for maturation and expression of NMDA receptors.

Solution Preparation
  • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.[11] The concentration of MgCl₂ can be varied or omitted to study the voltage-dependent block of NMDA receptors.

  • Internal (Intracellular) Solution (in mM): 140 K-Gluconate, 3 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂ATP. Adjust pH to 7.25-7.30 with KOH.[12]

  • Agonist Solution: Prepare a stock solution of NMDA (or glutamate) and glycine in the external solution. A common working concentration is 100 µM of each agonist.[6]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound tartrate (e.g., 10 mM) in water or a suitable solvent and store at -20°C.[6] Dilute to the final desired concentrations in the agonist-containing external solution on the day of the experiment. Protect from light.[6]

Patch-Clamp Recording
  • Apparatus: A standard patch-clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software is required.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[12]

  • Recording Procedure:

    • Obtain a gigaseal (>1 GΩ) on a selected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV or -70 mV.

    • Begin perfusion with the external solution.

    • Apply the agonist solution to elicit NMDA receptor-mediated currents. Establish a stable baseline response.

    • Co-apply this compound at various concentrations with the agonist solution. Due to the slow onset of inhibition, application times of 60-120 seconds may be necessary to reach equilibrium.[6]

    • Wash out this compound with the agonist solution to observe the reversibility of the block. Complete recovery may take several minutes.[5]

Data Analysis
  • Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism by this compound

NMDA_Ifenprodil_Pathway cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2B GluN2B Subunit Glutamate->GluN2B Binds Channel_Closed Ion Channel (Closed) Glycine Glycine GluN1 GluN1 Subunit Glycine->GluN1 Binds This compound This compound This compound->GluN2B Binds to GluN1/GluN2B Interface Channel_Open Ion Channel (Open) This compound->Channel_Open Inhibits Opening Channel_Closed->Channel_Open Activation Channel_Open->Channel_Closed Deactivation Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Allows Signaling Downstream Signaling Ca_Influx->Signaling

Caption: this compound's inhibitory pathway on NMDA receptors.

Experimental Workflow for Patch-Clamp Analysis of this compound

Ifenprodil_Workflow A Cell Preparation (e.g., HEK293 with GluN2B) B Solution Preparation (External, Internal, Agonists, this compound) A->B C Pipette Preparation (3-5 MΩ) A->C D Obtain Gigaseal and Whole-Cell Configuration B->D C->D E Set Holding Potential (-60 mV) D->E F Establish Baseline (Agonist Application) E->F G Apply this compound + Agonist F->G H Washout G->H I Data Acquisition H->I J Data Analysis (Inhibition %, IC50) I->J

Caption: Workflow for an this compound patch-clamp experiment.

References

Application Notes and Protocols for Ifenprodil Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Ifenprodil in rodent models, tailored for research and preclinical drug development. Detailed protocols for common administration routes are provided, along with a summary of reported dosages and their experimental contexts.

Introduction to this compound

This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2] This selectivity makes it a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system.[1] Its mechanism of action involves binding to the interface between the GluN1 and GluN2B subunits, which allosterically inhibits the ion channel, preventing calcium and sodium influx.[2][3] This modulation of glutamatergic neurotransmission underlies its potential therapeutic effects in a range of neurological and psychiatric disorders.

Data Presentation: this compound Administration in Rodent Models

The following table summarizes quantitative data from various studies that have utilized this compound in rats and mice, detailing the administration route, dosage, vehicle, and the primary research focus.

SpeciesAdministration RouteDosageVehicleExperimental ContextReference
RatIntraperitoneal (i.p.)5.0 - 10.0 mg/kgDouble distilled water (ddH2O)Study of acute tolerance to ethanol-induced motor impairment.[4]
RatIntraperitoneal (i.p.)1 mg/kgNot specifiedPharmacokinetic study.[5]
RatIntrathecal0.5 µg or 1.0 µgSalineInvestigation of painful diabetic neuropathy.[6]
RatIntracerebral Infusion1µ g/0.3 µl0.9% saline with 5% (2-hydroxypropyl)-β-cyclodextrinAlteration of social behavior and vocalizations.[7]
MouseIntraperitoneal (i.p.)1, 10 mg/kgNot specifiedEffects on ethanol-related changes in behavior.[7]
MouseIntraperitoneal (i.p.)Not specifiedSaline (0.9%)Study on precursor cell proliferation in the hippocampus.[8]

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound via common routes in rodent models.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic administration, offering rapid absorption.

Materials:

  • This compound hemitartrate salt

  • Vehicle (e.g., sterile double distilled water or 0.9% sterile saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)[9]

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound hemitartrate.

    • Dissolve the powder in the chosen vehicle (double distilled water or saline) to the desired final concentration.[4] For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of vehicle.

    • Ensure the solution is clear and free of particulates. Gentle warming or vortexing can aid dissolution. All solutions should be administered at room temperature.[4]

  • Animal Handling and Injection Procedure:

    • Weigh the animal to determine the correct injection volume.

    • Properly restrain the rodent. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique may be preferable, with one person restraining the animal and the other performing the injection.[9]

    • Position the animal with its head tilted downwards to move the abdominal organs cranially.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, reposition the needle.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Oral Gavage

Oral gavage ensures the precise oral administration of a substance.

Materials:

  • This compound

  • Vehicle (e.g., water, saline, or a solution containing 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O for less soluble compounds)[10]

  • Flexible or rigid gavage needle (appropriate size for the animal)

  • Syringe

  • Animal scale

Protocol:

  • Preparation of this compound Solution/Suspension:

    • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure homogeneity if it is a suspension.

  • Animal Handling and Gavage Procedure:

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Securely restrain the animal to prevent movement and injury.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Administer the solution slowly.

    • Carefully withdraw the needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Subcutaneous (s.c.) Injection

Subcutaneous injection provides a slower, more sustained release of the compound compared to i.p. injection.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes and needles (25-27 gauge)[11]

  • 70% ethanol

  • Animal scale

Protocol:

  • Preparation of this compound Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle.

  • Animal Handling and Injection Procedure:

    • Restrain the animal.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

    • Disinfect the injection site.

    • Insert the needle into the base of the tented skin, parallel to the body.[11]

    • Aspirate to check for blood.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage.

Intravenous (i.v.) Injection

Intravenous injection allows for the most rapid and direct delivery of a compound into the systemic circulation. This technique requires a high degree of skill.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes and needles (27-30 gauge)[12]

  • Restraining device for the animal

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol

Protocol:

  • Preparation of this compound Solution:

    • Prepare a sterile, particle-free solution of this compound in a suitable vehicle.

  • Animal Handling and Injection Procedure:

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[12]

    • Disinfect the tail with 70% ethanol.

    • Position the needle, bevel up, parallel to the vein and insert it into the vessel.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly. If a bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor its condition.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the NMDA Receptor

This compound acts as a non-competitive antagonist at the NMDA receptor by binding to a specific site on the GluN2B subunit. This binding event prevents the conformational changes necessary for ion channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that would normally occur upon glutamate and glycine binding.[2][3]

Ifenprodil_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Binds to GluN1/GluN2B Interface Ion_Channel_Closed Ion Channel (Closed) NMDA_Receptor->Ion_Channel_Closed Inhibition of Opening

Caption: this compound's inhibitory action on the NMDA receptor.

NMDA Receptor Signaling Cascade and Inhibition by this compound

Activation of the NMDA receptor initiates a cascade of intracellular events, primarily triggered by the influx of calcium ions. This leads to the activation of various downstream effectors, including Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and ultimately influences gene transcription through factors like the cAMP response element-binding protein (CREB).[13][14] this compound, by blocking the initial calcium influx, prevents the activation of this entire downstream signaling pathway.

NMDA_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor This compound This compound This compound->NMDA_Receptor Inhibition Ca_Influx Ca²⁺ Influx No_Signal Signaling Blocked This compound->No_Signal NMDA_Receptor->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (e.g., Synaptic Plasticity) CREB->Gene_Expression

Caption: NMDA receptor signaling and its inhibition by this compound.

General Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo study involving this compound administration in rodents is outlined below. This workflow can be adapted based on the specific research question and experimental design.

Experimental_Workflow start Animal Acclimation protocol_prep Preparation of This compound Solution start->protocol_prep baseline Baseline Behavioral/Physiological Measurement protocol_prep->baseline administration This compound Administration (Selected Route) baseline->administration post_admin Post-Administration Observation & Data Collection administration->post_admin analysis Data Analysis post_admin->analysis end Conclusion analysis->end

Caption: A generalized experimental workflow for this compound studies.

References

Application Notes and Protocols: Utilizing Ifenprodil for the Study of Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ifenprodil, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in the investigation of long-term potentiation (LTP). LTP is a fundamental cellular mechanism underlying learning and memory. Understanding the specific roles of NMDA receptor subunits in LTP is crucial for neuroscience research and the development of therapeutics for neurological and psychiatric disorders.

This compound serves as a critical pharmacological tool to dissect the contribution of GluN2B-containing NMDA receptors to the induction and maintenance of LTP.[1][2][3] Its selectivity allows researchers to differentiate the functions of GluN2B subunits from other NMDA receptor subunits, such as GluN2A.

Mechanism of Action

This compound is a non-competitive antagonist that binds to the N-terminal domain (NTD) at the interface between the GluN1 and GluN2B subunits of the NMDA receptor.[4] This binding allosterically modulates the receptor, leading to a reduction in channel opening probability and calcium influx upon glutamate and glycine/D-serine binding. This action is particularly useful in studying synaptic plasticity, as the influx of calcium through NMDA receptors is a critical trigger for both LTP and long-term depression (LTD).[5]

Data Presentation: Efficacy of this compound in LTP Studies

The following table summarizes quantitative data from various studies on the effects of this compound on LTP. This allows for easy comparison of effective concentrations and observed outcomes.

Model SystemThis compound ConcentrationStimulation ProtocolKey FindingsReference
Rat Hippocampal Slices10 µmol/LHigh-Frequency Stimulation (HFS)Blocked LTD induction but did not affect subsequent LTP inhibition.[6][6]
Mouse Hippocampal Slices10 µM3-train HFSDid not block LTP induction; in fact, a robust LTP was observed.[7][7]
Rat Hippocampal Slices3 µMHigh-Frequency StimulationSignificantly decreased the slope of the EPSP after 40 minutes of recording.[8][8]
Rat Hippocampal Slices0.6 µmThreshold pairing protocolLed to the emergence of LTD with a protocol that would normally not induce plasticity.[9][9]
In vivo (anesthetized rats)Intrahippocampal infusionHigh-Frequency Stimulation (HFS)Prevented the natural decay of late-phase LTP.[1][1]
Rat Hippocampal SlicesNot specifiedNot specifiedInhibited LTD but not LTP.[10][10]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines a standard procedure for inducing and recording LTP in hippocampal slices while investigating the effects of this compound.

1. Preparation of Hippocampal Slices:

  • Anesthetize and decapitate an adult rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
  • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature (22-25°C) for at least 1 hour to recover.

2. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. Application of this compound:

  • Prepare a stock solution of this compound tartrate in water or DMSO. Dilute to the final desired concentration (e.g., 3-10 µM) in aCSF immediately before use.
  • Switch the perfusion to aCSF containing this compound and allow it to equilibrate for at least 20-30 minutes before inducing LTP.

4. LTP Induction and Recording:

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or multiple trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.
  • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.

Protocol 2: In Vivo Electrophysiology in Anesthetized Rats

This protocol describes the investigation of this compound's effects on LTP in an intact animal model.

1. Animal Preparation and Surgery:

  • Anesthetize the rat (e.g., with urethane) and place it in a stereotaxic frame.
  • Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus or CA1 region of the hippocampus.
  • Implant a guide cannula for intrahippocampal drug infusion.

2. Baseline Recording and LTP Induction:

  • Record stable baseline evoked field potentials for at least 30 minutes.
  • Induce LTP with an HFS protocol.

3. This compound Infusion:

  • At a specific time point post-LTP induction (e.g., 30 minutes), infuse this compound (or vehicle control) through the implanted cannula.[1]

4. Long-Term Recording:

  • Continue to record evoked potentials for several hours to assess the effect of this compound on the maintenance and decay of LTP.[1]

Visualizations

Signaling Pathway of NMDA Receptor-Mediated LTP and this compound's Site of Action

Caption: this compound non-competitively inhibits GluN2B-containing NMDA receptors, reducing Ca²⁺ influx and modulating LTP.

Experimental Workflow for an In Vitro LTP Experiment with this compound

LTP_Workflow A Prepare Hippocampal Slices B Slice Recovery (≥1 hr) A->B C Transfer to Recording Chamber B->C D Establish Stable Baseline fEPSP Recording (20-30 min) C->D E Bath Apply this compound (e.g., 10 µM) or Vehicle D->E F Equilibrate (20-30 min) E->F G Induce LTP (HFS or TBS) F->G H Record Post-HFS fEPSPs (≥60 min) G->H I Data Analysis (Normalize to Baseline) H->I

Caption: A typical workflow for assessing the impact of this compound on LTP in hippocampal slices.

References

Application of Ifenprodil in Stroke Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] In the context of ischemic stroke, the overactivation of NMDA receptors by excessive glutamate release leads to excitotoxicity, a primary driver of neuronal damage. By selectively blocking the GluN2B subunit, this compound offers a targeted approach to mitigate this excitotoxic cascade, making it a valuable tool in preclinical stroke research.[2] These application notes provide detailed protocols for the use of this compound in rodent models of stroke, focusing on the widely used middle cerebral artery occlusion (MCAO) model.

Mechanism of Action

Ischemic stroke triggers a surge in extracellular glutamate, leading to the overstimulation of NMDA receptors. This results in excessive calcium (Ca2+) influx into neurons, activating downstream apoptotic and necrotic pathways. This compound specifically binds to the GluN1/GluN2B N-terminal domain interface, allosterically inhibiting the receptor and reducing Ca2+ influx.[3] This targeted antagonism is thought to be neuroprotective by preventing the downstream consequences of excitotoxicity, including mitochondrial dysfunction and the activation of cell death signaling cascades.[2][4]

Signaling Pathway of this compound in Ischemic Stroke

The neuroprotective effects of this compound are primarily mediated through the antagonism of GluN2B-containing NMDA receptors, which in turn modulates downstream signaling pathways implicated in cell survival and death.

Ifenprodil_Signaling_Pathway Ischemia Ischemic Stroke Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA_R GluN2B-NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↓ Ca2+ Influx NMDA_R->Ca_Influx This compound This compound This compound->NMDA_R Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt ERK ERK Pathway Ca_Influx->ERK Apoptosis ↓ Neuronal Apoptosis Excitotoxicity->Apoptosis PI3K_Akt->Apoptosis ERK->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: this compound's neuroprotective signaling pathway in ischemic stroke.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the use of this compound in stroke models.

Table 1: this compound Dose-Response in Rodent Stroke Models

Animal ModelRoute of AdministrationDoseOutcome MeasureResult
Cat MCAOIntravenous (i.v.)0.3 - 3 mg/kgInfarct VolumeDose-related reduction; up to 42% reduction at the highest dose.[5]
Rat MCAOOral (p.o.)1 and 10 mg/kgInfarct Volume34% and 48% reduction, respectively.[5]
Rat MCAOIntravenous (i.v.)10 µg/kg/minuteInfarct VolumeSignificant reduction (132 ± 14 mm³ vs. 168 ± 25 mm³ in saline group).[6]
Rat MCAOIntravenous (i.v.)10 µg/kg/minuteBrain EdemaSignificant reduction (82.5 ± 0.4% vs. 83.5 ± 0.4% in saline group).[6]

Table 2: Therapeutic Time Window for this compound Administration

Animal ModelTime of Administration Relative to MCAOOutcome MeasureResult
Rat MCAO30 minutes post-occlusionInfarct Volume34-48% reduction.[5]
Rat MCAOImmediately after onset of occlusionInfarct Volume & Brain EdemaSignificant reduction.[6]

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C using a heating pad.

  • Surgical Incision: Place the rat in a supine position. Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA.

  • Suture Insertion: Gently insert the 4-0 nylon suture into the ICA through an incision in the ECA stump. Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler can be used to confirm a significant drop in cerebral blood flow.

  • Occlusion Period: Maintain the suture in place for the desired occlusion period (e.g., 60-120 minutes).

  • Reperfusion: Withdraw the suture to allow for reperfusion.

  • Closure: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including analgesics and monitoring.

Protocol 2: this compound Administration

Formulation:

  • This compound tartrate can be dissolved in saline (0.9% NaCl). The solution should be freshly prepared on the day of the experiment.

Administration:

  • Intravenous (i.v.) Infusion: For a continuous infusion, this compound can be administered via a tail vein catheter. A typical dose is 10 µg/kg/minute, starting immediately after the onset of MCAO and continuing throughout the ischemic period.[6]

  • Intraperitoneal (i.p.) Injection: For a bolus injection, this compound can be administered intraperitoneally. Doses ranging from 1 to 10 mg/kg have been shown to be effective.[5]

Protocol 3: Assessment of Stroke Outcomes

1. Neurological Deficit Scoring:

  • Assess neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson scale or a 5-point scale).

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling towards the contralateral side.

    • 3: Leaning or falling to the contralateral side.

    • 4: No spontaneous motor activity.

2. Infarct Volume Measurement (TTC Staining):

  • At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat and harvest the brain.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

3. Behavioral Tests (Optional):

  • Cylinder Test: To assess forelimb use asymmetry.

  • Rotarod Test: To evaluate motor coordination and balance.

  • Morris Water Maze: To assess spatial learning and memory deficits.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat MCAO model.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO MCAO Surgery (Transient Occlusion) Animal_Prep->MCAO Treatment This compound or Vehicle Administration MCAO->Treatment Recovery Post-operative Recovery and Monitoring Treatment->Recovery Neuro_Assess Neurological Deficit Scoring (e.g., 24h) Recovery->Neuro_Assess Behavior_Test Behavioral Testing (Optional, various time points) Recovery->Behavior_Test Histology Histological Analysis (e.g., TTC Staining at 48h) Neuro_Assess->Histology Behavior_Test->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Caption: A typical experimental workflow for this compound studies in a rat MCAO model.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in the pathophysiology of ischemic stroke. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies aimed at evaluating the neuroprotective potential of this compound and other GluN2B antagonists. Adherence to standardized and well-controlled experimental procedures is paramount for obtaining reproducible and translatable results in the quest for effective stroke therapies.

References

Ifenprodil: A Pharmacological Tool for Interrogating GluN2B Subunit Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. These receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor dictates its pharmacological and biophysical properties. The GluN2B subunit, in particular, is implicated in various physiological and pathological processes, including synaptic development, plasticity, and excitotoxic cell death. Ifenprodil is a phenylethanolamine compound that acts as a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2B subunit. This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of GluN2B-containing NMDA receptors in the central nervous system.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][2] This allosteric binding site is distinct from the glutamate and glycine agonist binding sites. By binding to this modulatory site, this compound stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening even in the presence of agonists.[3][4] This action is non-competitive and voltage-independent at its high-affinity site.[5]

Selectivity Profile

This compound's utility as a research tool stems from its high selectivity for the GluN2B subunit over other GluN2 subunits. This allows for the pharmacological isolation of GluN2B-mediated functions from those mediated by GluN2A, GluN2C, or GluN2D-containing receptors. However, researchers must be aware of its potential off-target effects, especially at higher concentrations.

Quantitative Data: Inhibitory Constants
Target Receptor/ChannelSpeciesIC50 / KiNotes
Primary Target
GluN1/GluN2B NMDA ReceptorRat / Recombinant0.15 - 0.34 µMHigh-affinity, non-competitive antagonism.[5][6][7]
NMDA Receptor Subunits (Lower Affinity)
GluN1/GluN2A NMDA ReceptorRecombinant>30 µM - 146 µMOver 400-fold lower affinity compared to GluN2B.[1][5][7]
GluN1/GluN2C NMDA ReceptorRecombinant>30 µMLow affinity.[5]
GluN1/GluN2D NMDA ReceptorRecombinant>30 µMLow affinity.[5]
Off-Target Receptors/Channels
α1-Adrenergic Receptor-Antagonist activityContributes to vasodilatory effects.[1][8]
Sigma (σ) Receptors (σ2 > σ1)RatKd = 5.09 nM ([3H]this compound)High affinity for σ2 sites.[8][9]
G-protein-coupled inwardly-rectifying potassium (GIRK/Kir3) channelsRecombinantIC50 = 2.83 - 8.76 µMDirect inhibition.[2]
Serotonin (5-HT) Receptors-Nanomolar affinityInteracts with 5-HT1A, 5-HT2, and 5-HT3 subtypes.[1]
Voltage-gated Ca2+ channels-Micromolar affinityInhibition at higher concentrations.[1]

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting the downstream signaling cascades initiated by the activation of GluN2B-containing NMDA receptors.

GluN2B_Signaling_Pathway cluster_membrane Postsynaptic Membrane NMDAR GluN1 GluN2B Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens This compound This compound This compound->NMDAR:GluN2B Inhibits Glutamate Glutamate Glutamate->NMDAR:GluN2B Binds CaMKII CaMKII Ca_influx->CaMKII Activates CaMKII->NMDAR:GluN2B Binds to C-terminus ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival/Death) CREB->Gene_Expression Regulates Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Transfer Transfer Slice to Recording Chamber Slice_Prep->Transfer ACSF_Prep Prepare ACSF and Internal Solution ACSF_Prep->Transfer Drug_Prep Prepare this compound Stock Solution Ifenprodil_App Bath Apply This compound (e.g., 3-10 µM) Drug_Prep->Ifenprodil_App Patch Obtain Whole-Cell Patch Clamp Recording Transfer->Patch Baseline Record Baseline NMDA EPSCs Patch->Baseline Baseline->Ifenprodil_App Record_Effect Record NMDA EPSCs in presence of this compound Ifenprodil_App->Record_Effect Analysis Analyze reduction in EPSC amplitude/charge transfer Record_Effect->Analysis

References

Application Notes and Protocols for Immunohistochemical Analysis of GluN2B Expression Following Ifenprodil Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunohistochemical (IHC) detection of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor in tissue samples following treatment with Ifenprodil, a selective GluN2B antagonist. Additionally, it outlines the relevant signaling pathways and presents quantitative data from related studies in a structured format.

Introduction

The GluN2B subunit of the NMDA receptor is critically involved in synaptic plasticity, learning, and memory.[1][2][3] Its function is modulated by various pharmacological agents, including this compound, which acts as a noncompetitive allosteric inhibitor.[1][4][5] this compound binds to a unique site at the interface between the GluN1 and GluN2B N-terminal domains, inducing a conformational change that inhibits receptor activity.[1][6][7] Understanding the cellular and molecular consequences of this compound treatment is crucial for neuroscience research and the development of therapeutics targeting the NMDA receptor. Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of GluN2B in tissue sections, providing insights into potential changes in protein levels or distribution after drug administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GluN2B modulated by this compound and the general experimental workflow for the immunohistochemistry protocol.

GluN2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B Ion Channel Glutamate->NMDAR:f1 Binds Glycine Glycine Glycine->NMDAR:f0 Binds This compound This compound This compound->NMDAR:f1 Inhibits PERK_eIF2a PERK/eIF2α Pathway This compound->PERK_eIF2a Leads to sustained activation PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Phosphorylation Ca_ion Ca²⁺ Influx NMDAR:f2->Ca_ion Opens Downstream Downstream Signaling (e.g., CaMKII, NOS) Ca_ion->Downstream Activates Downstream->PERK_eIF2a Modulates Downstream->PI3K_Akt Modulates

Caption: this compound allosterically inhibits GluN2B, modulating downstream Ca²⁺-dependent signaling pathways.

IHC_Workflow cluster_treatment In Vivo / In Vitro Treatment cluster_processing Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Analysis start Animal Model or Cell Culture treatment This compound Administration (e.g., 20 mg/kg, i.p.) start->treatment control Vehicle Control (e.g., Saline) start->control perfusion Perfusion & Fixation (e.g., 4% PFA) treatment->perfusion control->perfusion cryoprotection Cryoprotection (e.g., 30% Sucrose) perfusion->cryoprotection sectioning Sectioning (e.g., 30-40 µm frozen sections) cryoprotection->sectioning blocking Blocking (e.g., Normal Serum + Triton X-100) sectioning->blocking primary_ab Primary Antibody Incubation (Anti-GluN2B) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting & Coverslipping secondary_ab->mounting imaging Microscopy (Confocal or Fluorescence) mounting->imaging quantification Image Analysis (Intensity, Cell Counting) imaging->quantification end Data Interpretation quantification->end

Caption: Experimental workflow for GluN2B immunohistochemistry after this compound treatment.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on GluN2B and related signaling molecules.

Table 1: Effect of this compound on NMDA Receptor Currents and Dendritic Growth

Parameter Treatment Group Result Species/Model Reference
NMDA Receptor Current 150 nM this compound ~75% inhibition of GluN2B receptor currents Recombinant Receptors [1]
Basal Dendritic Length This compound/Ro25-6981 Significantly reduced Rat Organotypic Cultures [8]

| Basal Dendritic Segments | this compound/Ro25-6981 | Significantly reduced | Rat Organotypic Cultures |[8] |

Table 2: Molecular Changes Following this compound Treatment/Washout

Protein/Phosphorylation Treatment Condition Change Model System Reference
GAD-65/67 Expression This compound Treatment Reduction Rat Organotypic Cultures [8]
GluN2B Y1472 Phosphorylation 12h & 24h post-Ifenprodil washout Increased Rat Organotypic Cultures [8]
p-PI3K This compound (20 mg/kg) Significant inhibition Mouse Model of HIBD [9]
p-Akt This compound (20 mg/kg) Suppression Mouse Model of HIBD [9]

| PERK/eIF2α Pathway | this compound (20 mg/kg) | Sustained activation | Mouse Model of HIBD |[9] |

Detailed Experimental Protocol: Immunohistochemistry for GluN2B

This protocol is a general guideline and may require optimization based on the specific antibody, tissue type, and experimental conditions.

I. Materials and Reagents
  • Primary Antibodies:

    • Rabbit polyclonal anti-GluN2B (extracellular) (e.g., Alomone Labs, #AGC-003)[2][10]

    • Mouse monoclonal anti-GluN2B (e.g., NeuroMab, #75-097)[3]

    • Rabbit polyclonal anti-phospho-GluN2B (Tyr1472) (e.g., Cell Signaling Technology, #4208)[11]

  • Secondary Antibodies:

    • Fluorophore-conjugated goat anti-rabbit IgG

    • Fluorophore-conjugated goat anti-mouse IgG

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Cryoprotectant: 30% (w/v) Sucrose in PBS

  • Blocking/Permeabilization Buffer: 5-10% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS

  • Wash Buffer: PBS with 0.1% Triton X-100 (PBS-T)

  • Mounting Medium: Antifade mounting medium with DAPI (e.g., for nuclear counterstaining)

II. Experimental Procedure

A. This compound Treatment

  • In Vivo Administration: Based on published studies, this compound can be administered intraperitoneally (i.p.) at a dose of 20 mg/kg.[9] The vehicle control group should receive an equivalent volume of saline. Tissues should be collected at a predetermined time point post-injection (e.g., 2 hours or as dictated by the experimental design).[9]

  • In Vitro Application: For cell or tissue cultures, this compound is typically used at concentrations ranging from 3 µM to 10 µM.[8] The duration of treatment should be optimized for the specific experimental question.

B. Tissue Preparation

  • Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.

  • Post-fixation: Dissect the brain or tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.

  • Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS and store at 4°C until it sinks (typically 24-48 hours).

  • Sectioning: Freeze the tissue in an appropriate embedding medium (e.g., O.C.T. compound) and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat. Store free-floating sections in a cryoprotectant solution at -20°C.

C. Immunohistochemical Staining

  • Washing: Wash free-floating sections three times for 10 minutes each in PBS to remove the cryoprotectant solution.

  • Antigen Retrieval (Optional but Recommended): For some antibodies, antigen retrieval may enhance signal intensity. A common method is to incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow sections to cool to room temperature.

  • Blocking and Permeabilization: Incubate sections in Blocking/Permeabilization Buffer for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize cell membranes.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-GluN2B, diluted in blocking buffer) overnight to 48 hours at 4°C with gentle agitation. Recommended starting dilutions are typically 1:100 to 1:500, but should be optimized.[10]

  • Washing: Wash sections three times for 10 minutes each in PBS-T.

  • Secondary Antibody Incubation: Incubate sections with the appropriate fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash sections three times for 10 minutes each in PBS-T, protected from light. The final wash can be in PBS to remove residual detergent.

  • Mounting: Mount the sections onto glass slides, allow them to air dry briefly, and coverslip using an antifade mounting medium containing DAPI.

  • Storage: Store slides at 4°C, protected from light, until imaging.

III. Imaging and Analysis
  • Microscopy: Visualize the staining using a confocal or epifluorescence microscope with appropriate filters for the chosen fluorophores.

  • Image Acquisition: Capture images from corresponding brain regions across all experimental groups (e.g., hippocampus, cortex) using identical settings (e.g., laser power, gain, pinhole size) to allow for quantitative comparisons.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the staining. Common metrics include:

    • Mean Fluorescence Intensity: Measure the average pixel intensity within a defined region of interest (ROI).

    • Cell Counting: Count the number of GluN2B-positive cells.

    • Co-localization Analysis: If double-labeling with a cell-type-specific marker, quantify the extent of co-localization.

Concluding Remarks

This protocol provides a comprehensive framework for investigating the effects of this compound on GluN2B expression and localization. Given that this compound can modulate downstream signaling cascades that may, in turn, affect protein expression and phosphorylation, careful optimization and the use of appropriate controls are essential for robust and reproducible results.[8][9] Researchers should consult antibody datasheets for specific recommendations and perform validation experiments to ensure antibody specificity in their model system.

References

Application Notes and Protocols: Western Blot Analysis of pCREB after Ifenprodil Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. NMDA receptors are critical mediators of excitatory synaptic transmission and play a crucial role in synaptic plasticity, learning, and memory. The phosphorylation of the cAMP response element-binding protein (CREB) at Serine 133 is a key downstream event following NMDA receptor activation and calcium influx, leading to the transcription of genes involved in neuronal survival and plasticity. This document provides detailed protocols for performing Western blot analysis to assess the phosphorylation status of CREB (pCREB) in response to this compound treatment, along with an overview of the associated signaling pathway and representative data.

Signaling Pathway of this compound Action on pCREB

This compound, by selectively blocking GluN2B-containing NMDA receptors, inhibits the influx of calcium ions (Ca2+) that is typically induced by the binding of glutamate and glycine. This reduction in intracellular calcium concentration subsequently attenuates the activation of calcium-dependent signaling cascades, including the calmodulin-dependent protein kinases (CaMKs), which are upstream activators of CREB. Consequently, the phosphorylation of CREB at Serine 133 is reduced, leading to a decrease in the transcription of CREB target genes.

Ifenprodil_pCREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NMDAR GluN2B-NMDA Receptor This compound->NMDAR Inhibits Ca_channel Ca2_ion Ca²⁺ Ca_channel->Ca2_ion Influx Blocked CaM Calmodulin Ca2_ion->CaM Activation Reduced CaMK CaMKs CaM->CaMK Activation Reduced CREB CREB CaMK->CREB Phosphorylation Reduced pCREB pCREB (Inactive) Gene Gene Transcription pCREB->Gene Transcription Inhibited

Caption: this compound signaling pathway to pCREB.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the effect of this compound on NMDA-induced CREB phosphorylation. The data is presented as the relative band intensity of pCREB normalized to total CREB, with the control (untreated) condition set to 1.

Treatment GrouppCREB / Total CREB Ratio (Normalized)Standard Deviation
Control (Vehicle)1.00± 0.12
NMDA (50 µM)3.50± 0.45
NMDA (50 µM) + this compound (10 µM)1.25± 0.20
This compound (10 µM)0.95± 0.10

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) should be used.

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment:

    • For the NMDA stimulation group, treat cells with 50 µM NMDA for 15-30 minutes.

    • For the this compound treatment group, pre-incubate cells with 10 µM this compound for 30 minutes prior to and during NMDA stimulation.

    • Include a vehicle control group and an this compound-only group.

Western Blot Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Lysis B Protein Quantification (BCA Assay) A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-pCREB, anti-CREB) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: Western blot experimental workflow.

Detailed Methodology

1. Sample Preparation

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Sample Preparation for Electrophoresis:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

2. SDS-PAGE and Protein Transfer

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 1-2 hours or overnight at 30V in a cold room (4°C).

    • Confirm successful transfer by staining the membrane with Ponceau S.

3. Immunoblotting and Detection

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) (e.g., Rabbit anti-pCREB, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

    • For normalization, a parallel blot or stripping and reprobing of the same blot should be performed using an antibody against total CREB (e.g., Mouse anti-CREB, 1:1000 dilution).

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

4. Data Analysis

  • Densitometry:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization:

    • Normalize the intensity of the pCREB band to the intensity of the total CREB band for each sample to account for variations in protein loading.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

Conclusion

This document provides a comprehensive guide for the Western blot analysis of pCREB following this compound treatment. By following these detailed protocols, researchers can reliably investigate the impact of this compound on the NMDA receptor-CREB signaling pathway. The provided diagrams and data table serve as valuable resources for experimental design and data interpretation in the fields of neuroscience research and drug development.

Application Notes and Protocols for the In Vitro Use of Ifenprodil in Organotypic Slice Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B (formerly NR2B) subunit. This subunit specificity makes this compound a valuable pharmacological tool for dissecting the roles of different NMDA receptor populations in synaptic plasticity, excitotoxicity, and various neuropathological conditions. Organotypic slice cultures, which preserve the three-dimensional architecture and synaptic connectivity of brain tissue, provide an excellent ex vivo model to study the effects of this compound in a complex neuronal network.

These application notes provide a comprehensive overview of the use of this compound in organotypic slice cultures, including its mechanism of action, protocols for its application, and expected outcomes based on available data.

Mechanism of Action

This compound acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor. It binds to the N-terminal domain of the GluN2B subunit, distinct from the glutamate or glycine binding sites. This binding allosterically modulates the receptor, reducing the probability of channel opening in response to agonist binding. By selectively inhibiting GluN2B-containing NMDA receptors, this compound can be used to investigate the specific physiological and pathological processes mediated by this receptor subtype.

Data Presentation

The following tables summarize the quantitative effects of this compound in in vitro neuronal preparations. It is important to note that specific dose-response data for neuroprotection in organotypic slice cultures is limited; therefore, data from dissociated neuronal cultures are included for reference, with the understanding that optimal concentrations may vary in the more complex slice culture environment.

Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in Cultured Neurons

ParameterSpeciesCell TypeThis compound ConcentrationMethodOutcomeReference
Cell ViabilityRatCortical NeuronsDose-dependentLactate Dehydrogenase (LDH) AssayPrevention of glutamate-induced cell death.[1][2]--INVALID-LINK--, --INVALID-LINK--
Calcium InfluxRatCortical NeuronsNot specifiedRhod-2 ImagingReduction of NMDA-induced Ca²⁺ influx.[2]--INVALID-LINK--

Table 2: Electrophysiological Effects of this compound in Hippocampal Slices

ParameterSpeciesBrain RegionThis compound ConcentrationMethodOutcomeReference
Long-Term Depression (LTD)RatHippocampus (CA1)Not specifiedField RecordingsInhibition of LTD induction.--INVALID-LINK--
Long-Term Potentiation (LTP)RatHippocampus (CA1)Not specifiedField RecordingsNo effect on LTP induction.--INVALID-LINK--
Excitatory Synaptic TransmissionRatBasolateral AmygdalaIC₅₀ of ~10 µMWhole-cell Patch ClampReduction of excitatory postsynaptic currents (EPSCs) via presynaptic P/Q-type calcium channel blockade.[3]--INVALID-LINK--

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ifenprodil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR GluN1 GluN2B Ion Channel This compound->NMDAR:f1 Binds to GluN2B subunit Glutamate Glutamate Glutamate->NMDAR:f1 Binds to receptor Ca_influx ↓ Ca²⁺ Influx NMDAR:f2->Ca_influx Blocks channel Downstream Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_influx->Downstream LTD Inhibition of LTD Downstream->LTD Neuroprotection Neuroprotection Downstream->Neuroprotection

Figure 1: Mechanism of this compound Action on GluN2B-containing NMDA Receptors.

Experimental_Workflow A 1. Preparation of Organotypic Hippocampal Slice Cultures B 2. Culture Maintenance (7-14 days in vitro) A->B C 3. Induction of Excitotoxicity (e.g., NMDA or Glutamate exposure) B->C D 4. Co-treatment with this compound (various concentrations) C->D E 5. Assessment of Cell Viability (Propidium Iodide Staining) D->E F 6. Electrophysiological Recording (LTP/LTD induction) D->F G 7. Biochemical Analysis (e.g., Western Blot for signaling proteins) D->G H 8. Data Analysis and Quantification E->H F->H G->H

Figure 2: General experimental workflow for studying this compound in organotypic slice cultures.

Downstream_Signaling cluster_plasticity Synaptic Plasticity cluster_survival Neuronal Survival This compound This compound NMDAR GluN2B-NMDA Receptor This compound->NMDAR Inhibits Ca_influx ↓ Ca²⁺ Influx NMDAR->Ca_influx Reduces Calcineurin Calcineurin Activity Ca_influx->Calcineurin Decreases LTP LTP Unaffected Ca_influx->LTP Less dependent on GluN2B mTOR ↑ mTOR Signaling Ca_influx->mTOR CREB ↓ CREB Shut-off Ca_influx->CREB Cytokines ↓ Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) Ca_influx->Cytokines LTD Inhibition of LTD Calcineurin->LTD Neuroprotection Neuroprotection mTOR->Neuroprotection CREB->Neuroprotection Cytokines->Neuroprotection

Figure 3: Downstream signaling pathways modulated by this compound.

Experimental Protocols

Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.

Materials:

  • Postnatal day 8-10 rat or mouse pups

  • Dissection medium: Hibernate-A medium supplemented with B-27 and GlutaMAX.

  • Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 1 mM L-glutamine, and 25 mM D-glucose.

  • Millicell-CM culture inserts (0.4 µm pore size)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Sterile dissection tools

Procedure:

  • Euthanize pups according to approved animal welfare protocols.

  • Rapidly dissect the brain and place it in ice-cold dissection medium.

  • Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.

  • Transfer the slices to a 6-well plate containing pre-warmed culture medium and place them onto the Millicell-CM inserts.

  • Incubate the slices at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • Allow the slices to mature in culture for at least 7-10 days before commencing experiments.

This compound Treatment for Neuroprotection Assays

Materials:

  • Mature organotypic hippocampal slice cultures (7-14 days in vitro)

  • This compound tartrate salt

  • Sterile water or DMSO for stock solution preparation

  • NMDA or glutamate solution

  • Propidium Iodide (PI) solution (e.g., 5 µg/mL in culture medium)

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Further dilutions should be made in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Induce excitotoxicity by exposing the slice cultures to a neurotoxic concentration of NMDA (e.g., 20-50 µM) or glutamate (e.g., 50-100 µM) in the culture medium.

  • Concurrently, treat the slices with different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO or water as the this compound-treated groups).

  • Incubate the slices for the desired duration of the insult (e.g., 24 hours).

  • To assess cell death, replace the treatment medium with culture medium containing propidium iodide.

  • Incubate for 30-60 minutes at 37°C.

  • Capture fluorescence images of the slices.

  • Quantify the PI fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3, DG) using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the area of the region of interest.

Electrophysiological Recording of Synaptic Plasticity

Materials:

  • Mature organotypic hippocampal slice cultures

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂, bubbled with 95% O₂/5% CO₂.

  • This compound

  • Recording chamber for submerged or interface-style recording

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Transfer a slice culture to the recording chamber and perfuse with aCSF at a constant rate.

  • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To study the effect of this compound on long-term depression (LTD), perfuse the slice with the desired concentration of this compound for a period before and during the LTD induction protocol.

  • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Continue recording for at least 60 minutes post-LFS to monitor the change in synaptic strength.

  • To study the effect on long-term potentiation (LTP), follow a similar procedure but use a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz) to induce LTP.

  • Analyze the fEPSP slope to quantify the degree of synaptic depression or potentiation.

Conclusion

This compound is a powerful tool for investigating the role of GluN2B-containing NMDA receptors in the complex environment of organotypic slice cultures. These application notes provide a framework for designing and executing experiments to explore its neuroprotective and neuromodulatory effects. Researchers should optimize the specific concentrations and incubation times for their particular experimental paradigm. The combination of organotypic slice cultures with pharmacological tools like this compound offers a robust platform for advancing our understanding of neuronal function and dysfunction.

References

Application Notes and Protocols for Measuring Ifenprodil Brain Concentration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This selectivity makes it a valuable pharmacological tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological processes in the central nervous system (CNS). Furthermore, this compound and its analogs are being investigated for their therapeutic potential in a range of neurological disorders. Accurate measurement of this compound concentrations in the brain is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding its neuroprotective effects.

These application notes provide a detailed protocol for the quantification of this compound in rat brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by binding to the amino-terminal domain of the GluN2B subunit of the NMDA receptor, leading to non-competitive inhibition of the receptor's activity. This blockade of Ca2+ influx through the NMDA receptor channel modulates downstream signaling pathways implicated in synaptic plasticity, cell survival, and inflammation.

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Activates This compound This compound This compound->NMDA_Receptor Inhibits Ca_ion Ca²⁺ Influx (Reduced) NMDA_Receptor->Ca_ion Mediates mTOR_pathway mTOR Signaling (Activated) Ca_ion->mTOR_pathway Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) (Reduced) Ca_ion->Cytokines Neuroprotection Neuroprotection mTOR_pathway->Neuroprotection Synaptic_Plasticity Synaptic Plasticity Modulation mTOR_pathway->Synaptic_Plasticity Cytokines->Neuroprotection Inhibition of reduction contributes to

This compound's mechanism of action and downstream effects.

Experimental Protocols

This section outlines the key experimental procedures for the quantification of this compound in rat brain tissue.

Animal Dosing and Sample Collection

a. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

b. Dosing:

  • Compound: this compound

  • Dose: 3 mg/kg (for studies on antidepressant-like effects)[1]

  • Route of Administration: Intraperitoneal (i.p.) injection

  • Vehicle: Sterile saline

c. Sample Collection:

  • At predetermined time points post-dosing, euthanize rats via decapitation.

  • Immediately excise the whole brain and place it on an ice-cold surface.

  • Rinse the brain with ice-cold saline to remove any blood.

  • Blot the brain dry, weigh it, and immediately freeze it in liquid nitrogen.

  • Store the frozen brain samples at -80°C until analysis.

Brain Tissue Homogenization
  • Place the frozen rat brain tissue in a pre-chilled tube.

  • Add ice-cold homogenization buffer (e.g., phosphate buffer, pH 7.4) at a ratio of 1:4 (w/v) (e.g., 1 g of brain tissue to 4 mL of buffer).

  • Homogenize the tissue using a mechanical homogenizer (e.g., Polytron) until a uniform consistency is achieved. Keep the sample on ice throughout the homogenization process to minimize degradation.

  • Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

  • Collect the supernatant for further processing.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • To 500 µL of the brain homogenate supernatant, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

  • Add 2 mL of acetonitrile (ACN) containing 1% formic acid for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 4 mL of ethyl acetate for liquid-liquid extraction.

  • Vortex for 3 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Optimized to provide good separation of this compound and the internal standard
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

b. Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 326.2 (for this compound)[2]
Product Ion (m/z) 308.1 (for this compound)[2]
Collision Energy To be optimized for the specific instrument and transition
Other Source Parameters To be optimized (e.g., capillary voltage, source temperature, gas flows)

Data Presentation

Table 1: Hypothetical this compound Concentration in Rat Brain Following a Single 3 mg/kg Intraperitoneal Dose

Time (hours)Mean Brain Concentration (ng/g) ± SD
0.25TBD
0.5TBD
1TBD
2TBD
4TBD
8TBD
24TBD

TBD: To be determined experimentally.

Experimental Workflow

The overall experimental workflow for measuring this compound brain concentration in rats is depicted below.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output animal_dosing Animal Dosing (Rat, 3 mg/kg i.p.) sample_collection Brain Tissue Collection (Euthanasia & Excision) animal_dosing->sample_collection homogenization Brain Homogenization sample_collection->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction homogenization->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing results Brain Concentration Data (ng/g) data_processing->results

Workflow for this compound brain concentration measurement.

References

Application Notes and Protocols for Investigating Synaptic and Extrasynaptic NMDA Receptors with Ifenprodil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory neurotransmission, synaptic plasticity, and neuronal development.[1] A key area of research focuses on the distinct roles of synaptic and extrasynaptic NMDA receptors. Stimulation of synaptic NMDA receptors is often associated with neuroprotective signaling pathways, while the activation of extrasynaptic NMDA receptors is linked to cell death and neurodegenerative processes.[2][3][4] This dichotomy highlights the importance of tools that can differentiate between these two receptor populations. Ifenprodil is a non-competitive antagonist of NMDA receptors with high selectivity for the GluN2B subunit.[5][6][7] This property makes it an invaluable pharmacological tool for isolating and studying the differential functions of synaptic and extrasynaptic NMDA receptors, as GluN2B-containing receptors are often enriched in extrasynaptic locations.[2][3][4] These application notes provide detailed protocols for using this compound in key experimental paradigms to investigate the distinct roles of synaptic and extrasynaptic NMDA receptors.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's interaction with NMDA receptors, providing a quick reference for experimental design.

Table 1: this compound Inhibitory Concentrations (IC50)

Receptor SubtypePreparationIC50 (µM)Reference
GluN1/GluN2BRecombinant~0.34[7]
GluN1/GluN2ARecombinant~146[7]
NMDA Currents (High Affinity)Cultured Rat Hippocampal Neurons0.75[8]
NMDA Currents (Low Affinity)Cultured Rat Hippocampal Neurons161[8]

Table 2: Electrophysiological Effects of this compound on GluN2B-Containing Receptors

ParameterConditionEffect of 150 nM this compoundReference
Equilibrium Open Probability (Po)Whole-cell recording~4-fold decrease[6]
Single-channel AmplitudeWhole-cell recordingNo change[6]
Mean Closure Duration (MCT)Whole-cell recording~2-fold increase[6]
Mean Open Duration (MOT)Whole-cell recording~1.6-fold decrease[6]

Experimental Protocols

Here we provide detailed methodologies for key experiments utilizing this compound to dissect the functions of synaptic and extrasynaptic NMDA receptors.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical)

  • External solution (in mM): 150 NaCl, 2.5 KCl, 0.5 CaCl2, 10 HEPES, 0.01 EDTA, 0.1 glycine, pH 7.4

  • Internal solution (in mM): 135 CsF, 33 CsOH, 2 MgCl2, 1 CaCl2, 10 HEPBS, 11 EGTA, pH 7.4 (with CsOH)

  • Agonists: NMDA, Glutamate

  • Antagonist: this compound

  • Patch-clamp rig with amplifier and data acquisition system

  • Perfusion system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron. Clamp the cell at a holding potential of -70 mV.

  • Apply the agonist (e.g., 1 mM glutamate) to elicit an NMDA receptor-mediated current.

  • After establishing a stable baseline response, co-apply the agonist with the desired concentration of this compound (e.g., 150 nM).

  • Record the current in the presence of this compound.

  • Wash out this compound by perfusing with the external solution containing only the agonist.

  • Analyze the changes in current amplitude, kinetics, and open probability.

Protocol 2: Calcium Imaging in Cultured Neurons

This protocol allows for the measurement of intracellular calcium changes in response to NMDA receptor activation and its modulation by this compound.

Materials:

  • Cultured primary neurons

  • Calcium indicator dye (e.g., Fluo-3 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Agonist: NMDA (e.g., 30 µM)

  • Antagonist: this compound (e.g., 10 µM)

  • Fluorescence microscope with a camera and image acquisition software

Procedure:

  • Load cultured neurons with a calcium indicator dye according to the manufacturer's protocol.

  • Mount the coverslip with loaded cells onto the microscope stage and perfuse with imaging buffer.

  • Acquire a baseline fluorescence signal.

  • Apply the NMDA agonist to induce a calcium influx.

  • Record the change in fluorescence intensity over time.

  • After the response returns to baseline, pre-incubate the cells with this compound for a designated period.

  • Co-apply NMDA and this compound and record the fluorescence response.

  • Analyze the data by measuring the peak fluorescence change and the area under the curve to quantify the calcium response.[9]

Protocol 3: Investigating Synaptic vs. Extrasynaptic NMDA Receptor Signaling

This protocol outline provides a framework to differentiate the signaling pathways activated by synaptic versus extrasynaptic NMDA receptors using this compound.

Materials:

  • Cultured primary neurons or brain slices

  • Synaptic stimulation setup (for brain slices) or field stimulation (for cultured neurons)

  • Bath application of NMDA to activate both synaptic and extrasynaptic receptors

  • This compound

  • Reagents for Western blotting or immunocytochemistry to probe for signaling molecules (e.g., p-ERK, p-CREB)

Procedure:

  • Synaptic NMDA Receptor Activation:

    • In brain slices, use a stimulating electrode to evoke synaptic release of glutamate.

    • In cultured neurons, use a brief, low-frequency electrical field stimulation.

  • Global NMDA Receptor Activation:

    • Bath apply a low concentration of NMDA to activate both synaptic and extrasynaptic receptors.

  • Isolating Synaptic NMDA Receptor Effects:

    • Pre-treat the preparation with this compound to block extrasynaptic GluN2B-containing NMDA receptors before synaptic stimulation.

  • Isolating Extrasynaptic NMDA Receptor Effects:

    • Compare the response to global NMDA application with and without this compound. The this compound-sensitive component can be attributed to extrasynaptic GluN2B-containing receptors.

  • Downstream Analysis:

    • Following the stimulation protocols, lyse the cells or homogenize the tissue and perform Western blotting to analyze the phosphorylation status of key signaling proteins like ERK and CREB.[2]

    • Alternatively, fix the cells/slices and perform immunocytochemistry to visualize the localization and activation of these signaling molecules.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for using this compound.

signaling_pathway cluster_synaptic Synaptic NMDA Receptor cluster_extrasynaptic Extrasynaptic NMDA Receptor synaptic_nmdar Synaptic NMDAR (GluN2A-rich) synaptic_ca Nuclear Ca2+ synaptic_nmdar->synaptic_ca creb CREB Activation synaptic_ca->creb erk_activation ERK Activation synaptic_ca->erk_activation gene_expression Pro-survival Gene Expression creb->gene_expression erk_activation->gene_expression neuroprotection Neuroprotection gene_expression->neuroprotection extrasynaptic_nmdar Extrasynaptic NMDAR (GluN2B-rich) extrasynaptic_ca Cytosolic Ca2+ extrasynaptic_nmdar->extrasynaptic_ca creb_inactivation CREB Inactivation extrasynaptic_ca->creb_inactivation erk_inactivation ERK Inactivation extrasynaptic_ca->erk_inactivation cell_death_pathways Cell Death Pathways creb_inactivation->cell_death_pathways erk_inactivation->cell_death_pathways neurotoxicity Neurotoxicity cell_death_pathways->neurotoxicity This compound This compound This compound->extrasynaptic_nmdar Inhibits

Caption: Dichotomous signaling of synaptic vs. extrasynaptic NMDA receptors.

experimental_workflow cluster_stimulation Stimulation Protocols cluster_this compound This compound Application cluster_measurement Measurement Techniques start Start: Prepare Neuronal Culture or Brain Slices synaptic_stim Synaptic Stimulation (e.g., electrical stimulation) start->synaptic_stim global_stim Global NMDA Application (bath application) start->global_stim ifenprodil_pre Pre-incubation with this compound synaptic_stim->ifenprodil_pre biochemical_assays Biochemical Assays (Western Blot, IHC) synaptic_stim->biochemical_assays ifenprodil_co Co-application with NMDA global_stim->ifenprodil_co global_stim->biochemical_assays electrophysiology Electrophysiology (Patch-Clamp) ifenprodil_pre->electrophysiology ifenprodil_pre->biochemical_assays calcium_imaging Calcium Imaging ifenprodil_co->calcium_imaging ifenprodil_co->biochemical_assays analysis Data Analysis and Interpretation electrophysiology->analysis calcium_imaging->analysis biochemical_assays->analysis conclusion Conclusion: Delineate Synaptic vs. Extrasynaptic NMDAR Function analysis->conclusion

Caption: General workflow for investigating NMDA receptors with this compound.

References

Application Notes and Protocols: Ifenprodil in Learning and Memory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ifenprodil, a selective GluN2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor, in the context of learning and memory studies. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a widely utilized pharmacological tool to investigate the role of GluN2B-containing NMDA receptors in synaptic plasticity, learning, and memory.[1] NMDA receptors are critical for synaptic plasticity, a cellular mechanism underlying learning and memory formation.[2][3] this compound acts as a non-competitive antagonist, binding to the interface between the GluN1 and GluN2B subunits.[4][5] Its selectivity for the GluN2B subunit allows researchers to dissect the specific contributions of this subunit to various cognitive processes.[1] Dysfunctional NMDA receptor signaling is implicated in numerous neurological and psychiatric disorders, making this compound a valuable compound for preclinical research.[3]

Mechanism of Action

This compound exerts its effects by selectively inhibiting NMDA receptors that contain the GluN2B subunit.[1] This inhibition is activity-dependent and may involve an increase in proton inhibition of the NMDA receptor.[1] By blocking GluN2B-containing NMDA receptors, this compound can modulate synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[4][6] For instance, studies have shown that this compound can enhance NMDA receptor-dependent LTD in the hippocampus.[6][7] Furthermore, this compound has been shown to activate mTOR signaling and modulate pro-inflammatory cytokines in the hippocampus, suggesting its effects may extend beyond direct NMDA receptor antagonism to encompass neuroplasticity and inflammatory pathways.[8]

Data Presentation: this compound in Learning and Memory Studies

The following tables summarize quantitative data from studies investigating the effects of this compound on learning and memory.

Animal ModelLearning & Memory TaskThis compound Dose & RouteKey FindingsReference
MiceTrace Fear Conditioning10 mg/kg, i.p.Reversed Tat-induced learning deficits and restored cognitive function.[9][10]
MiceY-Maze (Spontaneous Alternation)Not specifiedHad no effect on spontaneous alternation when given alone.[11]
RatsSpatial Learning and MemoryNot specifiedCan disturb spatial learning and memory.[6]
RatsFear Conditioning10 µM (in vitro)Reduced NMDA EPSCs in amygdala neurons from unpaired control rats but had a diminished effect in fear-conditioned animals.[12]
RatsSubarachnoid Hemorrhage ModelNot specifiedImproved long-term sensorimotor and spatial learning deficits.[13]

Experimental Protocols

Trace Fear Conditioning in Mice

This protocol is adapted from studies investigating the rescue of cognitive deficits using this compound.[9][10]

Objective: To assess the effect of this compound on learning and memory in a mouse model of cognitive impairment.

Materials:

  • This compound

  • Saline solution (vehicle)

  • Fear conditioning apparatus (with a grid floor for footshock delivery)

  • Sound-attenuating chamber

  • Mice (e.g., C57BL/6)

Procedure:

  • Habituation: Place the mouse in the conditioning chamber for a 2-minute acclimation period.

  • Conditioning:

    • Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz), for 20 seconds.

    • Following a 20-second trace interval, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), for 2 seconds.

    • Repeat the CS-trace-US pairing for a total of 3-5 trials, with an inter-trial interval of 2-3 minutes.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 24 hours before the training session.

  • Contextual Fear Testing: 24 hours after conditioning, place the mouse back into the same chamber for 5 minutes and measure freezing behavior (a measure of fear memory).

  • Cued Fear Testing: 48 hours after conditioning, place the mouse in a novel context (different shape, color, and odor) and, after a 2-minute acclimation period, present the CS (tone) for 3 minutes. Measure freezing behavior during the CS presentation.

Data Analysis:

  • Quantify freezing behavior using automated software or manual scoring.

  • Compare the percentage of freezing time between the this compound-treated and vehicle-treated groups for both contextual and cued fear memory.

Y-Maze Spontaneous Alternation Task in Mice

This protocol is based on studies evaluating the effect of this compound on working memory.[11]

Objective: To assess the effect of this compound on spatial working memory.

Materials:

  • This compound

  • Saline solution (vehicle)

  • Y-maze apparatus with three identical arms.

  • Mice (e.g., Swiss Webster)

Procedure:

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Testing:

    • Place the mouse at the end of one arm of the Y-maze and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is defined as all four paws entering the arm.

  • Data Analysis:

    • An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • Compare the percentage of alternation between the this compound-treated and vehicle-treated groups. A decrease in alternation is indicative of a working memory deficit.

Visualizations

Signaling Pathway of this compound's Action

Ifenprodil_Signaling_Pathway This compound This compound GluN2B GluN2B-containing NMDA Receptor This compound->GluN2B Inhibits mTOR mTOR Signaling This compound->mTOR Activates Ca_influx Ca²+ Influx GluN2B->Ca_influx Mediates Downstream Downstream Signaling (e.g., CaMKII, ERK) Ca_influx->Downstream LTP_LTD Synaptic Plasticity (LTP/LTD Modulation) Downstream->LTP_LTD Learning_Memory Learning & Memory Formation LTP_LTD->Learning_Memory Neuroplasticity Neuroplasticity mTOR->Neuroplasticity Neuroplasticity->Learning_Memory

Caption: this compound's mechanism of action in learning and memory.

Experimental Workflow: Fear Conditioning Study

Fear_Conditioning_Workflow Start Start Drug_Admin Drug Administration (this compound or Vehicle) Start->Drug_Admin Habituation Habituation (2 min) Drug_Admin->Habituation 24h Conditioning Fear Conditioning (CS-US Pairings) Habituation->Conditioning Context_Test Contextual Fear Test (24h post-conditioning) Conditioning->Context_Test 24h Cued_Test Cued Fear Test (48h post-conditioning) Context_Test->Cued_Test 24h Data_Analysis Data Analysis (% Freezing) Cued_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical fear conditioning experiment with this compound.

References

Troubleshooting & Optimization

Ifenprodil Technical Support Center: Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Ifenprodil. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an atypical non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exhibits high selectivity for NMDA receptors that contain the GluN2B (formerly NR2B) subunit.[2][3][4][5][6][7] Its mechanism involves binding to the interface between the GluN1 and GluN2B N-terminal domains, which allosterically inhibits the receptor and reduces the influx of calcium ions into neurons.[8][4][5][9]

Q2: In which solvents is this compound soluble?

This compound, commonly available as a tartrate or hemitartrate salt, is soluble in a variety of organic solvents and has limited solubility in aqueous solutions.[10] Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing stock solutions.[1][10] For aqueous preparations, solubility is significantly lower and may require warming or sonication to dissolve.[2][5]

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[10] For example, a stock solution can be made by dissolving this compound tartrate in fresh, anhydrous DMSO.[1] Ensure the solid is completely dissolved before making further dilutions.

Q4: How do I prepare this compound for in vitro cell-based assays?

For in vitro experiments, the concentrated stock solution (e.g., in DMSO) should be serially diluted into your aqueous culture medium or buffer to the final desired concentration.[10] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is minimal, as it can have physiological effects on cells.[10] Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.[11]

Q5: How do I prepare this compound for in vivo animal studies?

Formulations for in vivo use often require a multi-step process to ensure solubility and stability. A common method involves dissolving this compound in DMSO first, then using co-solvents like PEG300 and surfactants like Tween80 before adding an aqueous component.[1] Another approach for some applications is to dilute a DMSO stock into an oil-based vehicle like corn oil.[1][12] The final formulation should be a clear solution and prepared fresh for optimal results.[1]

Q6: What is the stability of this compound solutions?

Stock solutions of this compound in organic solvents like DMSO are stable for up to one month at -20°C or for a year at -80°C.[1][13] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are less stable, and it is recommended not to store them for more than one day.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution The concentration exceeds the solubility limit in the chosen solvent. The solvent may have absorbed moisture (especially DMSO).[1]Use fresh, anhydrous solvent. Gentle warming or sonication may help dissolve the compound. If precipitation persists, prepare a new, less concentrated stock solution.
Precipitation upon dilution in aqueous buffer/media The compound is "crashing out" of the solution due to its poor aqueous solubility.Decrease the final concentration. Increase the percentage of co-solvent if experimentally permissible. Ensure rapid mixing during dilution. Prepare the final dilution immediately before use.
Inconsistent experimental results Degradation of the compound due to improper storage. Inaccurate concentration due to incomplete dissolution.Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the stock solution is clear and free of precipitate before use. Aliquot stock solutions to avoid freeze-thaw cycles.[1]
Cell toxicity or unexpected effects in control group The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to your cell line. Always run a vehicle control with the same solvent concentration as the treatment group.[11]

Data Presentation: this compound Solubility

The solubility of this compound can vary between different forms (e.g., tartrate, hemitartrate) and batches. The following table summarizes reported solubility data in common solvents.

SolventFormSolubility (mg/mL)Reference(s)
DMSO Tartrate100[1]
Tartrate95[1][14]
Hemitartrate~30[10]
Hemitartrate40.05
Not Specified≥23.78[15]
Ethanol Tartrate50, 62, or 100[1][14]
Hemitartrate~30[10]
Tartrate Salt10 (with heat)[2]
Not Specified≥42.5[15]
Water Tartrate5, 6, 8, or 9[1]
Hemitartrate4
Tartrate Salt1 (with sonication)[2]
Not Specified0.105[16]
Not Specified15 mM (with gentle warming)[5]
PBS (pH 7.2) Hemitartrate~1[10]
DMF Hemitartrate~50[10]

Note: Always refer to the manufacturer's product data sheet for batch-specific solubility information.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 100 mg/mL in DMSO)
  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Weighing: Accurately weigh the desired amount of this compound tartrate powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For example, to prepare a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution. Gentle warming can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[1][13]

Protocol 2: Preparation of Working Solution for In Vitro Assays
  • Thawing: Thaw a single aliquot of the concentrated DMSO stock solution and bring it to room temperature.

  • Intermediate Dilution (Optional): Perform an intermediate dilution of the stock solution in sterile culture medium or buffer if the final concentration is very low. This helps to minimize pipetting errors and reduce the final DMSO concentration.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the final desired concentration. Mix gently but thoroughly by swirling or pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium.

  • Application: Add the this compound-containing medium and the vehicle control medium to your cells and proceed with the experiment.

Protocol 3: Preparation of Formulation for In Vivo Administration (Example)

This is an example formulation and may need optimization based on the specific animal model, route of administration, and desired dosage.

  • Initial Stock: Prepare a clarified stock solution of this compound in DMSO (e.g., 100 mg/mL) as described in Protocol 1.[1]

  • Co-Solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300 (e.g., in a ratio of 1 part DMSO stock to 8 parts PEG300). Mix until the solution is clear.[1]

  • Surfactant Addition: To the DMSO/PEG300 mixture, add Tween80 (e.g., in a ratio of 1 part Tween80 to the initial 1 part DMSO stock). Mix until the solution is clear.[1]

  • Aqueous Addition: Add ddH₂O to the mixture to reach the final desired volume (e.g., to make the final solution 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O). Mix thoroughly.[1]

  • Final Product: The resulting mixture should be a clear solution. This formulation should be used immediately for optimal results.[1]

  • Vehicle Control: Prepare a vehicle control with the same percentages of DMSO, PEG300, Tween80, and ddH₂O, but without this compound.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the primary signaling pathway affected by this compound. It binds to the GluN1/GluN2B subunit interface of the NMDA receptor, acting as a non-competitive antagonist and preventing calcium (Ca²⁺) influx that can lead to excitotoxicity.

Ifenprodil_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 This compound This compound This compound->NMDAR Inhibits IonChannel Ion Channel (Closed) NMDAR->IonChannel Activates Ca_Influx Ca²⁺ Influx Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to Ifenprodil_Workflow start Start: Weigh This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock store Aliquot & Store (-20°C / -80°C) stock->store Storage dilute Dilute in Aqueous Buffer / Medium stock->dilute For Immediate Use store->dilute working Final Working Solution dilute->working end Use Immediately in Experiment working->end

References

Technical Support Center: Overcoming Poor Bioavailability of Ifenprodil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor in vivo bioavailability of Ifenprodil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound is a phenylethanolamine compound that acts as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It specifically targets the GluN2B subunit, making it a valuable tool for studying the roles of different NMDA receptor subtypes in both physiological and pathological processes.[2][3][4] Its binding site is located on the N-terminal domain of the GluN2B subunit.[4]

Q2: Why is the oral bioavailability of this compound considered poor? A2: The primary reason for this compound's poor bioavailability is its rapid and extensive biotransformation, also known as first-pass metabolism, after oral administration.[5][6] This means a significant portion of the drug is metabolized, primarily in the liver, before it can reach systemic circulation and its target sites in the central nervous system.[5]

Q3: What are the major metabolic pathways responsible for this compound's low bioavailability? A3: Metabolism studies in rats have identified that the phenol group on the this compound molecule is the most metabolically vulnerable structural element.[5][6] It undergoes extensive Phase II metabolism, leading to the formation of glucuronide conjugates, which are then excreted.[5] This rapid conjugation is a major contributor to its fast biotransformation and subsequent low systemic exposure.[6]

Q4: What are the consequences of poor bioavailability in an experimental setting? A4: Poor bioavailability can lead to several experimental challenges:

  • High variability in results: Minor differences in individual animal metabolism can lead to large variations in plasma drug concentrations.

  • Sub-therapeutic concentrations: The amount of active drug reaching the target may be insufficient to elicit the desired pharmacological effect, leading to false-negative results.

  • Need for higher doses: To compensate for the low bioavailability, researchers may need to administer higher doses, which can increase the risk of off-target effects and potential toxicity.

  • Difficulty in establishing dose-response relationships: The inconsistency between the administered dose and the actual systemic exposure makes it difficult to determine a reliable dose-response curve.

Q5: What are the primary strategies to improve the in vivo bioavailability of this compound? A5: The two main strategies focus on protecting the drug from premature metabolism and enhancing its absorption. These include:

  • Prodrug Design: Chemically modifying the vulnerable phenol group to create an inactive precursor (prodrug) that bypasses first-pass metabolism.[7][8][9] The prodrug is later converted back to the active this compound in vivo.[10]

  • Advanced Formulation Strategies: Encapsulating this compound in nanocarriers, such as polymeric nanoparticles or lipid-based systems, to protect it from the harsh environment of the gastrointestinal (GI) tract and improve its absorption.[11][12][13]

Troubleshooting Guide for In Vivo Experiments

Problem 1: After oral administration of this compound, I am observing inconsistent results or no pharmacological effect at standard published doses.

  • Probable Cause: This is a classic sign of poor and variable oral bioavailability. Due to extensive first-pass metabolism, the amount of this compound reaching the systemic circulation is likely low and differs significantly between individual subjects.[5][6]

  • Troubleshooting Steps:

    • Confirm Drug Integrity: First, ensure the purity and stability of your this compound compound.

    • Switch Administration Route: To bypass first-pass metabolism, consider an alternative route of administration. Intraperitoneal (i.p.)[14] or intrathecal (i.t.)[15] injections are common in preclinical models to ensure more direct and consistent systemic exposure.

    • Evaluate a New Formulation: If the oral route is essential for your study's design, you must use a bioavailability-enhancing formulation. Proceed to the "Strategies to Enhance Bioavailability" section below.

Problem 2: My plasma concentration measurements for this compound are highly variable across my cohort of animals.

  • Probable Cause: This variability is often linked to individual differences in metabolic enzyme activity (e.g., Cytochrome P450 enzymes like CYP3A4, which can affect this compound's metabolism) and conditions within the GI tract.[3]

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure all animals are treated uniformly (e.g., same fasting period, consistent dosing vehicle and volume, controlled light-dark cycle) to minimize external sources of variability.

    • Adopt a Protective Formulation: Using a nanoformulation can help normalize absorption by protecting this compound from degradation and controlling its release.[16][17] Encapsulation can reduce the impact of individual physiological differences on drug uptake.

    • Increase Sample Size: While not a solution to the underlying problem, a larger sample size may be necessary to achieve statistical power when high variability is unavoidable.

Problem 3: I need to use very high oral doses of this compound to see an effect, and I'm concerned about off-target effects or toxicity.

  • Probable Cause: This is a direct consequence of low oral bioavailability. A high administered dose is required to ensure a small, therapeutically active fraction reaches the bloodstream.

  • Troubleshooting Steps:

    • Implement a Prodrug Strategy: This is the most targeted approach to solve this problem. By masking the metabolically labile phenol group, you can prevent its rapid conjugation and significantly increase the fraction of the drug that survives the first pass through the liver.[8][9]

    • Utilize Nanoparticle Delivery: Nanoparticles can increase the absorption of the encapsulated drug, meaning a lower dose can achieve the same therapeutic plasma concentration.[13][18] This reduces the overall drug burden on the subject.

Strategies and Protocols to Enhance Bioavailability

Improving this compound's bioavailability requires either chemical modification (prodrugs) or advanced formulation.

Prodrug Strategy

The rationale is to temporarily mask the vulnerable phenol group of this compound with a chemical linker. This new molecule, the prodrug, is absorbed intact and is resistant to first-pass metabolism. Once in the bloodstream, enzymes cleave the linker to release the active this compound.

This protocol describes a general method for creating an ester prodrug of this compound by reacting its phenolic hydroxyl group. This is a conceptual guide; specific reaction conditions must be optimized.

  • Solubilization: Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Add a non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) to the solution at 0°C. Stir for 15-20 minutes. This deprotonates the phenolic hydroxyl group, making it a more reactive nucleophile.

  • Esterification: Slowly add an acylating agent (e.g., Acetyl chloride or Acetic anhydride) to the reaction mixture. The choice of acylating agent determines the final ester promoiety.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, less polar product spot.

  • Work-up and Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent used in step 1. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the pure this compound ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nanoformulation Strategy

The rationale is to encapsulate this compound within a nanoparticle. This protects it from enzymatic degradation in the GI tract, can improve its solubility, and facilitates its transport across the intestinal epithelium.[16]

This protocol uses Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, to form nanoparticles.

  • Polymer-Drug Solution (Organic Phase):

    • Accurately weigh 100 mg of PLGA and 10 mg of this compound.

    • Dissolve both components in 5 mL of a water-miscible organic solvent, such as acetone or acetonitrile. Ensure complete dissolution by vortexing or brief sonication.

  • Surfactant Solution (Aqueous Phase):

    • Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA) or Poloxamer 188, in 20 mL of deionized water. This solution prevents the nanoparticles from aggregating.

  • Nanoprecipitation:

    • Place the aqueous phase (from step 2) on a magnetic stirrer set to a moderate speed (e.g., 600 RPM).

    • Using a syringe pump for a controlled flow rate, add the organic phase (from step 1) dropwise into the stirring aqueous phase.

    • A milky-white suspension should form instantly as the polymer and drug precipitate into nanoparticles upon solvent displacement.

  • Solvent Evaporation:

    • Leave the resulting nano-suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Washing:

    • Transfer the suspension to centrifuge tubes.

    • Pellet the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Carefully discard the supernatant, which contains the residual surfactant and any non-encapsulated drug.

    • Resuspend the pellet in deionized water to wash away impurities. Repeat this centrifugation and washing step two more times.

  • Lyophilization (Freeze-Drying):

    • After the final wash, resuspend the nanoparticle pellet in a small amount of cryoprotectant solution (e.g., 5% w/v trehalose in water).

    • Freeze the suspension (e.g., at -80°C) and then lyophilize for 48 hours to obtain a dry, stable nanoparticle powder.

  • Characterization:

    • Before lyophilization, characterize the nanoparticle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • After lyophilization, determine the drug loading and encapsulation efficiency using UV-Vis spectrophotometry or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Data Presentation

The following table provides an illustrative comparison of expected pharmacokinetic parameters for this compound when administered orally in different forms. Actual values must be determined experimentally.

Formulation TypeKey CharacteristicExpected Oral Bioavailability (%)Expected CmaxExpected T1/2
Standard this compound Unformulated active drugVery Low (<5%)Low and VariableShort
This compound Prodrug Metabolically stable precursorModerate to High (20-50%)Higher, more consistentPotentially longer
This compound Nanoformulation Protective encapsulationModerate (15-35%)Higher, less variablePotentially longer (sustained release)

Visualizations

Logical Relationships and Workflows

cluster_problem The Bioavailability Challenge A Poor Aqueous Solubility C Low Oral Bioavailability A->C B Extensive First-Pass Metabolism B->C D Sub-therapeutic Plasma Levels C->D E High Dosing Required C->E F Inconsistent In Vivo Results D->F E->F

Caption: The causal chain from this compound's properties to experimental challenges.

cluster_prodrug Prodrug Strategy cluster_nano Nanoformulation Strategy Start Goal: Improve this compound In Vivo Efficacy Decision Select Enhancement Strategy Start->Decision P1 Design & Synthesize Prodrug Decision->P1 Chemical Modification N1 Prepare & Characterize Nanoparticles Decision->N1 Physical Formulation P2 In Vitro Stability & Conversion Assay P1->P2 P3 In Vivo PK Study (Prodrug vs. This compound) P2->P3 P4 Efficacy Study in Disease Model P3->P4 N2 In Vitro Drug Release Profile N1->N2 N3 In Vivo PK Study (Nano vs. This compound) N2->N3 N4 Efficacy Study in Disease Model N3->N4

Caption: Workflow for developing and validating an improved this compound formulation.

Mechanism of Action

cluster_receptor Cell Membrane Glutamate Glutamate GluN1 GluN1 Subunit Glutamate->GluN1 binds This compound This compound GluN2B GluN2B Subunit This compound->GluN2B binds to N-Terminal Domain Receptor NMDA Receptor Channel Ion Channel (Closed) Receptor->Channel GluN1->Receptor Channel_Open Ion Channel (Open) GluN1->Channel_Open GluN2B->Receptor Channel_Blocked Ion Channel (Blocked) GluN2B->Channel_Blocked Channel->Channel_Open Channel->Channel_Blocked Calcium Ca²+ Influx Channel_Open->Calcium No_Calcium No Ca²+ Influx Channel_Blocked->No_Calcium

Caption: this compound's antagonistic action at the GluN2B-containing NMDA receptor.

References

Technical Support Center: Minimizing Ifenprodil's Off-Target Effects on Alpha1-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ifenprodil. The focus is to address and minimize its off-target effects on alpha1-adrenergic receptors during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Q1: My in vivo experiment with this compound is showing unexpected cardiovascular effects (e.g., hypotension or changes in heart rate). How can I confirm if this is due to off-target alpha1-adrenergic receptor activity?

A1: Unexpected cardiovascular effects are a common concern due to this compound's known activity as an alpha1-adrenergic antagonist.[1][2] To dissect the cause, consider the following troubleshooting steps:

  • Control Experiment with a Selective Alpha1-Adrenergic Antagonist: Administer a highly selective alpha1-adrenergic antagonist (e.g., Prazosin) alone to your animal model. If the observed cardiovascular effects are similar to those seen with this compound, it strongly suggests an alpha1-adrenergic-mediated off-target effect.

  • Use a More Selective this compound Analog: Consider using an this compound analog with a better selectivity profile, such as CP-101,606 or Ro 63-1908, which have been designed to reduce alpha1-adrenergic affinity.[3][4]

  • Dose-Response Curve: Perform a dose-response study. If the cardiovascular effects appear at a lower concentration than the desired NMDA receptor-mediated effects, this points to a potent off-target activity.

  • Co-administration with an Alpha1-Adrenergic Agonist: In an acute experiment, you could test if co-administration of an alpha1-adrenergic agonist (e.g., phenylephrine) can reverse the cardiovascular side effects of this compound. This can provide evidence for the involvement of alpha1-adrenergic receptors.

Here is a logical workflow to troubleshoot this issue:

start Unexpected Cardiovascular Effects Observed with this compound q1 Is a selective alpha1-adrenergic antagonist available? start->q1 exp1 Administer selective alpha1 antagonist (e.g., Prazosin) alone q1->exp1 Yes q2 Are more selective this compound analogs available? q1->q2 No comp1 Compare cardiovascular effects to this compound exp1->comp1 res1 Similar effects suggest alpha1 off-target activity comp1->res1 end Conclusion: Off-target effects at alpha1-adrenergic receptors are likely. Consider alternative compounds or experimental designs. res1->end exp2 Repeat experiment with a more selective analog (e.g., CP-101,606) q2->exp2 Yes q3 Can you perform a dose-response study? q2->q3 No comp2 Observe if cardiovascular effects are diminished exp2->comp2 res2 Diminished effects confirm alpha1 off-target issue with this compound comp2->res2 res2->end exp3 Generate dose-response curves for cardiovascular and desired NMDA effects q3->exp3 Yes q3->end No comp3 Compare EC50 values exp3->comp3 res3 Lower EC50 for cardiovascular effects indicates potent off-target activity comp3->res3 res3->end prep Prepare cell membranes setup Set up 96-well plate with membranes, [3H]prazosin, and test compound prep->setup incubate Incubate at room temperature for 60-90 min setup->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Perform scintillation counting wash->count analyze Analyze data to determine IC50 and Ki count->analyze cluster_membrane Cell Membrane This compound This compound NMDAR NMDA Receptor (GluN2B) This compound->NMDAR Ca_channel Ca2+ Channel NMDAR->Ca_channel opens Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_int Ca2+ (intracellular) Ca_channel->Ca_int Ca_ext Ca2+ (extracellular) Ca_ext->Ca_channel Downstream Downstream Signaling (e.g., CaMKII, Calcineurin) Ca_int->Downstream activates cluster_membrane Cell Membrane This compound This compound (Off-Target) Alpha1AR Alpha1-Adrenergic Receptor This compound->Alpha1AR Gq Gq Protein Alpha1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_ER Ca2+ Ca_cyto Ca2+ (cytosolic) ER->Ca_cyto releases Ca2+ Ca_cyto->PKC activates Downstream Downstream Effects PKC->Downstream phosphorylates

References

Technical Support Center: Accounting for Ifenprodil's Use-Dependent Block

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ifenprodil. The focus is on understanding and accounting for its use-dependent block of NMDA receptors in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's action on NMDA receptors?

This compound is a noncompetitive antagonist of NMDA receptors, showing high selectivity for receptors containing the GluN2B subunit.[1][2] It binds to a site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][3][4] This binding is allosteric, meaning it doesn't compete directly with glutamate or glycine binding, but it does modulate the receptor's function.[1] The inhibition by this compound is characterized by a high-affinity, voltage-independent component and a low-affinity, voltage-dependent component.[5][6]

Q2: What does "use-dependent block" mean in the context of this compound?

Use-dependent block, in the context of this compound, refers to the phenomenon where the binding of the agonist (glutamate) to the NMDA receptor increases the binding affinity of this compound, and conversely, the binding of this compound increases the affinity for glutamate.[7][8][9] This means that the inhibitory effect of this compound can be more pronounced when the NMDA receptors are actively being stimulated by glutamate. However, it's important to note that unlike classic open-channel blockers, this compound's block is not strictly dependent on the channel being open.[5] Pre-exposure to this compound can inhibit subsequent NMDA receptor responses.[5]

Q3: How does this compound's use-dependence affect my experiments?

The use-dependent nature of this compound's block means that the timing and duration of both this compound and agonist application are critical for reproducible results. Inconsistent pre-incubation times or varying agonist stimulation protocols can lead to variability in the measured block. The slow onset and offset kinetics of high-affinity this compound binding further complicate this, requiring long equilibration times.[7]

Q4: Can this compound affect other channels besides NMDA receptors?

Yes, at higher concentrations, this compound can have off-target effects. For instance, it has been shown to block presynaptic P/Q-type calcium channels with an IC50 of approximately 10 μM.[10] It has also been reported to inhibit human Kv1.5 voltage-gated potassium channels.[11][12] Therefore, it is crucial to use the lowest effective concentration of this compound to maintain selectivity for GluN2B-containing NMDA receptors and to be aware of potential off-target effects when interpreting data, especially at concentrations in the micromolar range.

Troubleshooting Guide

Issue 1: Inconsistent or incomplete block of NMDA receptor currents with this compound.

  • Possible Cause 1: Insufficient pre-incubation time.

    • Explanation: The high-affinity binding of this compound to the NMDA receptor has slow onset kinetics.[7] If the pre-incubation time is too short, the drug will not have reached equilibrium, resulting in an underestimation of the block.

    • Solution: Ensure a sufficiently long pre-incubation period with this compound before co-application with the agonist. The exact duration will depend on the concentration of this compound used, but it can range from several minutes to ensure equilibrium is reached.[7]

  • Possible Cause 2: Agonist application protocol.

    • Explanation: Due to the use-dependent nature of the block, the degree of inhibition can be influenced by the frequency and duration of agonist application.[7][8]

    • Solution: Standardize your agonist application protocol across all experiments. For example, use a consistent duration of agonist application and a fixed interval between applications.

  • Possible Cause 3: Presence of other modulators.

    • Explanation: The potency of this compound can be affected by the concentration of other extracellular ligands such as glycine, zinc, and protons (pH).[1]

    • Solution: Maintain consistent concentrations of all components in your experimental buffer, including co-agonists like glycine and be mindful of the pH.

Issue 2: Observing unexpected presynaptic effects.

  • Possible Cause: Off-target block of presynaptic calcium channels.

    • Explanation: At concentrations around 10 μM and higher, this compound can block P/Q-type calcium channels, which are involved in neurotransmitter release.[10] This can lead to a reduction in excitatory postsynaptic currents (EPSCs) that is independent of its action on postsynaptic NMDA receptors.

    • Solution: If you suspect presynaptic effects, perform control experiments to isolate the postsynaptic effect. This could involve directly applying NMDA to the postsynaptic neuron while blocking action potentials with tetrodotoxin (TTX). Also, consider using a lower concentration of this compound if your experimental goals allow.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's interaction with its targets.

Table 1: this compound IC50 Values for NMDA Receptors

Receptor SubtypeIC50Experimental SystemReference
NR1A/NR2B0.34 µMXenopus oocytes[6][9]
NR1A/NR2A146 µMXenopus oocytes[6][9]
Neonatal Rat Forebrain0.3 µMRadioligand binding[9]

Table 2: this compound IC50 Values for Off-Target Channels

Channel TypeIC50Experimental SystemReference
Presynaptic P/Q-type Ca²⁺ Channels~10 µMRat basolateral amygdala slices[10]
Human Kv1.5 K⁺ Channels43.1 µM (peak), 35.5 µM (steady state)Xenopus oocyte expression system[11]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess this compound Block

  • Cell Preparation: Prepare cultured neurons or acute brain slices expressing GluN2B-containing NMDA receptors.

  • Recording Setup: Establish a whole-cell voltage-clamp configuration. Hold the cell at a negative potential (e.g., -70 mV) to relieve the Mg²⁺ block of NMDA receptors.

  • Control Response: Perfuse the cell with an external solution containing a saturating concentration of glycine (e.g., 10 µM) and a non-saturating concentration of NMDA or glutamate (e.g., 10-30 µM). Apply the agonist for a fixed duration (e.g., 2-5 seconds) to elicit a control inward current. Repeat this application at regular intervals (e.g., every 60 seconds) until a stable baseline response is achieved.

  • This compound Pre-incubation: Perfuse the cell with an external solution containing the desired concentration of this compound for a prolonged period (e.g., 5-10 minutes) without agonist application to allow for equilibration.

  • Assessing the Block: Co-apply the agonist (at the same concentration and duration as the control) along with this compound.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the presence and absence of this compound. Calculate the percentage of inhibition.

  • Washout: Perfuse with the this compound-free external solution to assess the reversibility of the block. Note that the washout of high-affinity this compound binding can be very slow.[5]

Visualizations

Ifenprodil_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B NMDA Receptor Glutamate->NMDAR:gluN2B Binds to GluN2B Glycine Glycine Glycine->NMDAR:gluN1 Binds to GluN1 This compound This compound This compound->NMDAR Allosteric Inhibition Ion_Flow Ca²⁺ / Na⁺ Influx NMDAR->Ion_Flow Channel Opening Experimental_Workflow A 1. Establish Whole-Cell Voltage-Clamp B 2. Record Stable Baseline NMDA Current (Control) A->B C 3. Pre-incubate with This compound (5-10 min) B->C D 4. Co-apply Agonist with this compound C->D E 5. Measure Inhibited Current D->E G 7. Washout this compound D->G Assess Reversibility F 6. Calculate Percent Block E->F

References

Technical Support Center: Troubleshooting Inconsistent Ifenprodil Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ifenprodil. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies observed during in-vitro experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notably high affinity for the GluN2B subunit.[1] It binds to a site at the interface of the GluN1 and GluN2B N-terminal domains, allosterically modulating the receptor's function.[2] This binding is activity-dependent, meaning its inhibitory effect is more pronounced when the NMDA receptor is activated by its agonists, glutamate and glycine.[1]

Q2: I am observing weaker-than-expected inhibition with this compound. What could be the cause?

A2: Weaker-than-expected inhibition can stem from several factors:

  • Low GluN2B Expression: The potency of this compound is highly dependent on the presence of the GluN2B subunit.[1] Cell lines with low or absent GluN2B expression will exhibit reduced sensitivity. It is crucial to verify the subunit composition of your cell model.

  • High Glycine Concentration: The inhibitory effect of this compound at GluN2B-containing NMDA receptors can be reduced by increasing concentrations of the co-agonist glycine.[1][3] Ensure that the glycine concentration in your experimental buffer is controlled and consistent.

  • Sub-optimal NMDA Concentration: this compound's apparent affinity for the NMDA receptor increases with the concentration of NMDA.[4] Inconsistent or low concentrations of NMDA can lead to variable this compound potency.

  • pH of the Culture Medium: The potency of this compound is strongly dependent on the extracellular pH.[5] Ensure your medium is properly buffered and the pH is consistent across experiments.

  • Compound Stability: Ensure your this compound stock solution is properly prepared and stored to prevent degradation. It is recommended to prepare fresh dilutions in your assay buffer for each experiment.

Q3: Conversely, what could lead to stronger-than-expected effects or even potentiation?

A3: In some instances, particularly at low NMDA concentrations, this compound can potentiate NMDA receptor-mediated responses.[1][4] This is a known aspect of its complex mechanism of action. If you observe unexpected potentiation, consider the concentration of NMDA in your assay.

Q4: What are the known off-target effects of this compound?

A4: Besides its primary target, the NMDA receptor, this compound has been reported to interact with other receptors, which could contribute to unexpected results:

  • Sigma (σ) Receptors: this compound binds to both σ1 and σ2 receptors.[6][7] This interaction may be relevant depending on the expression of these receptors in your cell model and the downstream pathways being investigated.

  • α1-Adrenergic Receptors: this compound also acts as an antagonist at α1-adrenergic receptors.

  • Ion Channels: There is some evidence to suggest that at higher concentrations, this compound may interact with other ion channels.

Q5: How should I prepare and store this compound solutions?

A5: For in vitro experiments, this compound tartrate is typically dissolved in a solvent like DMSO to create a concentrated stock solution.[1] It is crucial to store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] For experiments, the stock solution should be diluted to the final working concentration in the cell culture medium or assay buffer. Due to the potential for precipitation and degradation, it is advisable to prepare fresh working solutions for each experiment and not to store this compound diluted in culture medium for extended periods.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seeding densityEnsure a homogenous cell suspension and use calibrated pipettes for cell plating.
Edge effects in the plateAvoid using the outer wells of the plate or ensure they are filled with a blank solution.
Inaccurate pipetting of this compoundUse calibrated pipettes and ensure proper mixing of the compound in the well.
Batch-to-batch inconsistency in this compound potency Degradation of this compound stock solutionPrepare fresh stock solutions from a new vial of the compound. Aliquot and store properly.
Variation in cell passage numberUse cells within a consistent and narrow passage number range for all experiments.
Changes in cell culture medium componentsUse the same batch of media and supplements for a set of experiments.
No effect of this compound observed Incorrect concentration rangePerform a dose-response curve to determine the optimal concentration range for your cell line.
Low or absent GluN2B expressionVerify the expression of the GluN2B subunit in your cells using techniques like Western blot or qPCR.
Inactive compoundTest the activity of your this compound stock on a validated positive control cell line known to express GluN2B.
Cell death observed at expected inhibitory concentrations Off-target toxicityLower the concentration of this compound and shorten the incubation time. Perform a cell viability assay to determine the cytotoxic concentration.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).

Data Presentation

Table 1: this compound IC50 Values for Different NMDA Receptor Subtypes

Receptor SubtypeCell TypeIC50 (µM)Reference
NR1A/NR2BXenopus oocytes0.34[3]
NR1A/NR2AXenopus oocytes146[3]
Native NMDA Receptors (high affinity)Cultured rat hippocampal neurons0.75[8]
Native NMDA Receptors (low affinity)Cultured rat hippocampal neurons161[8]
NR1/NR2B wtXenopus oocytes0.155[5][9]
NR1/NR2A wtXenopus oocytes28[5][9]

Table 2: Factors Modulating this compound's Effect

FactorEffect on this compound's PotencyNotes
NMDA Concentration Increased NMDA concentration enhances this compound's apparent affinity.The IC50 can shift depending on the NMDA concentration used in the assay.[1][4]
Glycine Concentration Increased glycine concentration can reduce this compound's inhibitory effect at NR1A/NR2B receptors.This suggests a non-competitive antagonism with respect to glycine.[1][3]
Extracellular pH Potency is strongly dependent on pH.Lower pH can increase the inhibitory effect.[5]

Experimental Protocols

Protocol 1: NMDA Receptor Activity Assessment using a Calcium Flux Assay

This protocol provides a method to assess the inhibitory effect of this compound on NMDA receptor activation by measuring intracellular calcium changes.

Materials:

  • Cells expressing NMDA receptors (e.g., primary neurons or a transfected cell line)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • NMDA and Glycine

  • This compound

  • Fluorescence plate reader with kinetic read capabilities and appropriate filter sets

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing different concentrations of this compound (and a vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • NMDA Receptor Activation and Data Acquisition:

    • Prepare a solution of NMDA and glycine in HBSS at a concentration that elicits a robust calcium response.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • After a stable baseline is established, add the NMDA/glycine solution to all wells simultaneously using an automated dispenser if available.

    • Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is to determine the potential cytotoxicity of this compound.

Materials:

  • Cells in culture

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing only medium and MTT solution) from all other readings.

    • Express the results as a percentage of the vehicle-treated control cells.

Visualizations

Ifenprodil_Mechanism cluster_NMDA_Receptor NMDA Receptor GluN1 GluN1 Subunit IonChannel Ion Channel GluN2B GluN2B Subunit Ca2_ion Ca²⁺ IonChannel->Ca2_ion Influx This compound This compound This compound->GluN2B Binds & Inhibits Glutamate Glutamate Glutamate->GluN2B Binds Glycine Glycine Glycine->GluN1 Binds CellularResponse Downstream Cellular Response Ca2_ion->CellularResponse

Caption: Mechanism of this compound action on the NMDA receptor.

Troubleshooting_Workflow Start Inconsistent this compound Effects Observed Check_Compound Verify this compound Stock (Concentration, Age, Storage) Start->Check_Compound Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_Subunit Confirm GluN2B Expression Check_Protocol->Check_Subunit Check_Glycine Evaluate Glycine Concentration Check_Subunit->Check_Glycine Expression Confirmed Off_Target Consider Off-Target Effects Check_Subunit->Off_Target Low/No Expression Check_NMDA Optimize NMDA Concentration Check_Glycine->Check_NMDA Resolved Issue Resolved Check_NMDA->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound effects.

Ifenprodil_Signaling_Pathway This compound This compound NMDA_R GluN2B-NMDA Receptor This compound->NMDA_R Ca_Influx ↓ Ca²⁺ Influx NMDA_R->Ca_Influx Inflammatory_Cytokines ↓ Inflammatory Cytokines (IL-1β, IL-6, TNF-α) NMDA_R->Inflammatory_Cytokines Reduces Production PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Modulates mTORC1 mTORC1 PI3K_Akt->mTORC1 Protein_Synth ↓ Protein Synthesis mTORC1->Protein_Synth Cell_Growth ↓ Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified downstream signaling pathway affected by this compound.

References

Technical Support Center: Ifenprodil Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ifenprodil in solutions for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound tartrate is sparingly soluble in aqueous solutions but is soluble in organic solvents. It is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution can be stored at -20°C for up to one month or at -80°C for up to one year.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: What is the recommended procedure for preparing working solutions of this compound for cell culture experiments?

A2: To prepare a working solution, dilute the DMSO stock solution into your cell culture medium (e.g., DMEM, Neurobasal) to the final desired concentration. It is crucial to perform this dilution immediately before use. To avoid precipitation, it is advisable to add the this compound stock solution to a small volume of medium first, mix well, and then add this to the final volume. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cellular stress.[2]

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared aqueous dilutions within the same day.[3] For long-term experiments, it is best to prepare fresh working solutions from your DMSO stock for each medium change. The stability of this compound in cell culture media under incubator conditions (37°C, 5% CO2) for extended periods has not been extensively reported in peer-reviewed literature, reinforcing the recommendation for fresh preparation.

Q4: What are the known degradation pathways for this compound?

A4: this compound has a phenol group which is a metabolically labile part of the molecule.[4] While specific degradation pathways in cell culture media are not well-documented, molecules with piperidine rings can undergo oxidation. It is important to protect solutions from light to minimize potential photodegradation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or cell culture medium. This compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous solution can cause the compound to crash out.- Ensure the final DMSO concentration is as low as possible while maintaining solubility. - Warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while vortexing or swirling the medium to ensure rapid and even dispersion. - Consider a serial dilution approach: first dilute the DMSO stock in a small volume of medium before adding to the final volume.[5][6]
Loss of drug activity in a long-term experiment. This compound may degrade over time in the cell culture medium at 37°C.- Prepare fresh this compound-containing medium for each medium change. Do not store working solutions for extended periods. - Minimize the exposure of the this compound-containing medium to light.[3] - For critical long-term studies, consider performing a stability test of this compound in your specific cell culture medium under your experimental conditions.
Variability in experimental results. Inconsistent preparation of this compound solutions or degradation of the compound.- Strictly adhere to a standardized protocol for the preparation of stock and working solutions.[7] - Always use freshly prepared working solutions. - Ensure the DMSO stock solution has been stored correctly and is within its recommended shelf life.

Summary of this compound Solution Stability

Solution Type Solvent Storage Temperature Recommended Shelf Life Key Considerations
Stock Solution 100% DMSO-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.
-80°CUp to 1 year[1]
Working Solution Cell Culture Medium (e.g., DMEM, Neurobasal)37°C (in incubator)Prepare fresh for each use. Use within a few hours.[3]Final DMSO concentration should be <0.5%.[2] Protect from light.[3]
Aqueous Buffer (e.g., PBS)4°C or Room TemperaturePrepare fresh for each use. Use within a few hours.[3]Limited solubility. Prone to precipitation.

Experimental Protocol: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound tartrate salt
  • Anhydrous DMSO
  • Cell culture medium of interest (e.g., DMEM with 10% FBS)
  • Sterile, light-protected microcentrifuge tubes
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase (e.g., acetonitrile and water with a suitable buffer, as determined by method development)[8]

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Preparation of Spiked Cell Culture Medium:
  • Warm the cell culture medium to 37°C.
  • Spike the medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
  • Prepare a sufficient volume for all time points.
  • Incubation:
  • Aliquot the spiked medium into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
  • Place the tubes in a cell culture incubator at 37°C and 5% CO2.
  • Also, prepare a control set of aliquots to be stored at -80°C, which will serve as the baseline (100% stability).
  • Sample Collection and Analysis:
  • At each time point, remove one aliquot from the incubator and one from the -80°C freezer (thaw quickly).
  • Centrifuge the samples to pellet any debris.
  • Analyze the supernatant by a validated HPLC method to quantify the concentration of this compound.[8]
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the concentration in the corresponding frozen sample (time 0 sample can also be used as a reference).
  • Plot the percentage of this compound remaining versus time to determine the stability profile.

Visualizations

Ifenprodil_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound Tartrate (Solid) stock_solution 10 mM Stock Solution in DMSO stock_solid->stock_solution stock_dmso 100% DMSO stock_dmso->stock_solution storage Store at -20°C or -80°C (Aliquoted) stock_solution->storage working_solution Final Working Solution (<0.5% DMSO) storage->working_solution Dilute immediately before use cell_medium Cell Culture Medium (e.g., DMEM) cell_medium->working_solution cell_culture Treat Cells in Culture working_solution->cell_culture

Caption: Workflow for preparing this compound solutions.

Ifenprodil_Signaling_Pathway cluster_receptor NMDA Receptor GluN1 GluN1 Glycine Binding Site Ion_Channel Ion Channel Gating GluN2B GluN2B Glutamate Binding Site GluN2B->Ion_Channel Agonist Binding This compound This compound Block Allosteric Inhibition This compound->Block Block->GluN2B Binds to interface of GluN1 and GluN2B [8] Block->Ion_Channel Prevents Channel Opening Ca_Influx Decreased Ca2+ Influx Ion_Channel->Ca_Influx Downstream Modulation of Downstream Signaling Cascades Ca_Influx->Downstream

Caption: this compound's inhibitory signaling pathway.

References

Technical Support Center: Controlling for Ifenprodil's Off-Target Effects on Sigma Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of Ifenprodil on sigma-1 (σ1) and sigma-2 (σ2) receptors in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am using this compound to study GluN2B-containing NMDA receptors. Why should I be concerned about sigma receptors?

A1: While this compound is a well-known antagonist of GluN2B-containing NMDA receptors, it also exhibits significant affinity for sigma-1 (σ1) and particularly sigma-2 (σ2) receptors.[1][2][3] This off-target binding can lead to confounding experimental results, as sigma receptors have their own distinct signaling pathways and can modulate various cellular processes, including cell survival, apoptosis, and neuronal excitability.[4][5] Therefore, it is crucial to control for these off-target effects to ensure that the observed outcomes are specifically due to the modulation of GluN2B receptors.

Q2: How can I experimentally distinguish between this compound's effects on NMDA receptors and its effects on sigma receptors?

A2: The most effective method is to use selective antagonists for the sigma-1 and sigma-2 receptors in conjunction with your this compound experiments. By pre-treating your samples with these antagonists, you can block the binding of this compound to sigma receptors, thus isolating its effects on the NMDA receptor.

Q3: What are the recommended selective antagonists for sigma-1 and sigma-2 receptors?

A3: For the sigma-1 receptor , highly selective antagonists such as S1RA (E-52862) and BD-1063 are commercially available and well-characterized.[6][7][8][9][10][11][12][13][14][15] For the sigma-2 receptor , finding highly selective and commercially available antagonists can be more challenging. However, some compounds like CM398 have shown high selectivity and are being investigated.[16] It is important to carefully review the literature for the most current and appropriate antagonists for your specific experimental model.

Q4: What are the typical concentrations of selective sigma receptor antagonists that I should use?

A4: The optimal concentration of a selective antagonist will depend on its binding affinity (Ki) for the target receptor and the concentration of this compound being used. As a general starting point, you should aim for a concentration of the antagonist that is at least 10-fold higher than its Ki value to ensure adequate receptor blockade. For example, S1RA has a Ki of approximately 17 nM for the human sigma-1 receptor, so a starting concentration of 170 nM would be appropriate for in vitro studies.[6][9] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results with this compound treatment.
  • Possible Cause: Off-target effects of this compound on sigma receptors may be contributing to the observed variability.

  • Troubleshooting Steps:

    • Confirm Sigma Receptor Expression: Verify the expression of sigma-1 and sigma-2 receptors in your experimental model (cell line or tissue) using techniques like qPCR, Western blot, or immunohistochemistry.

    • Implement Control Experiments: Include experimental groups treated with a selective sigma-1 antagonist (e.g., S1RA or BD-1063) and/or a selective sigma-2 antagonist alone and in combination with this compound.

    • Compare Results: Analyze if the inclusion of the sigma receptor antagonist(s) normalizes or alters the effects observed with this compound alone. If so, it strongly suggests that sigma receptors are involved.

Issue 2: Difficulty in sourcing a selective sigma-2 receptor antagonist.
  • Possible Cause: The development of selective sigma-2 antagonists is not as advanced as for sigma-1.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough and up-to-date literature search for the latest developments in selective sigma-2 receptor ligands. Pay attention to newly synthesized compounds that may be available through chemical suppliers or academic collaborations.

    • Utilize siRNA/shRNA: If a suitable antagonist is unavailable, consider using RNA interference (siRNA or shRNA) to knockdown the expression of the sigma-2 receptor (TMEM97) in your cell model. This will allow you to assess the contribution of the sigma-2 receptor to the effects of this compound.

    • Focus on Sigma-1: If your primary concern is the more well-characterized sigma-1 receptor, focus your control experiments on using a selective sigma-1 antagonist. While not a complete solution, it will address a significant portion of the potential off-target effects.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound and Selective Sigma Receptor Antagonists

CompoundTarget ReceptorBinding Affinity (Ki)SpeciesReference
This compoundσ2 Receptor~2 nMRat[1]
S1RA (E-52862)σ1 Receptor17.0 ± 7.0 nMHuman[6][7][9]
S1RA (E-52862)σ1 Receptor23.5 nMGuinea Pig[6][10]
S1RA (E-52862)σ2 Receptor> 1000 nMGuinea Pig, Rat[9][10]
CM398σ2 ReceptorHigh AffinityRodent[16]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound's Affinity for Sigma Receptors

This protocol allows for the direct measurement of the binding affinity of this compound to sigma-1 and sigma-2 receptors in your tissue or cell preparation.

Materials:

  • Cell or tissue membranes expressing sigma receptors

  • [³H]-(+)-Pentazocine (for σ1 receptor binding)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2 receptor binding)

  • Unlabeled (+)-Pentazocine (to mask σ1 sites in the σ2 assay)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell or tissue membranes according to standard protocols.

  • For σ1 receptor binding:

    • In a series of tubes, add a fixed concentration of [³H]-(+)-Pentazocine (e.g., 1-5 nM).

    • Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • To determine non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to a separate set of tubes.

  • For σ2 receptor binding:

    • In a series of tubes, add a fixed concentration of [³H]-DTG (e.g., 3-10 nM).

    • To mask the σ1 receptors, add a saturating concentration of unlabeled (+)-Pentazocine (e.g., 300 nM).

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of unlabeled DTG (e.g., 10 µM) to a separate set of tubes.

  • Add the membrane preparation to all tubes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to calculate the IC50 of this compound, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay to Isolate this compound's Effect on NMDA Receptors

This protocol uses a calcium flux assay to measure NMDA receptor activity and demonstrates how to use a selective sigma-1 antagonist to control for off-target effects. A similar approach can be used for other functional assays like electrophysiology.

Materials:

  • Cells expressing GluN1/GluN2B NMDA receptors (e.g., HEK293 cells)

  • This compound

  • S1RA (or another selective σ1 antagonist)

  • NMDA and Glycine (co-agonists)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Experimental Groups:

    • Control: Cells treated with NMDA/Glycine only.

    • This compound: Cells pre-incubated with this compound before the addition of NMDA/Glycine.

    • Sigma-1 Antagonist Control: Cells pre-incubated with S1RA before the addition of NMDA/Glycine.

    • Combination: Cells pre-incubated with S1RA, followed by pre-incubation with this compound, before the addition of NMDA/Glycine.

  • Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add the respective pre-incubation drugs (this compound, S1RA, or combination) and incubate for the desired time.

  • Initiate the NMDA receptor response by adding a solution of NMDA and Glycine to all wells.

  • Measure the change in fluorescence over time.

  • Data Analysis: Compare the inhibition of the NMDA-induced calcium influx by this compound in the absence and presence of S1RA. If S1RA does not alter the inhibitory effect of this compound, it suggests the observed inhibition is primarily mediated by the NMDA receptor.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_groups Experimental Groups cluster_assay Functional Assay cluster_analysis Data Analysis prep Prepare cells or tissue expressing target receptors control Control (Vehicle) prep->control Divide samples This compound This compound prep->this compound Divide samples antagonist Sigma Antagonist (e.g., S1RA) prep->antagonist Divide samples combo This compound + Sigma Antagonist prep->combo Divide samples assay Measure NMDA Receptor Activity (e.g., Calcium Flux, Electrophysiology) control->assay Perform assay This compound->assay Perform assay antagonist->assay Perform assay combo->assay Perform assay analysis Compare responses to isolate NMDA-specific effects of this compound assay->analysis

Caption: Experimental workflow to control for this compound's sigma receptor effects.

signaling_pathway cluster_this compound This compound cluster_nmda NMDA Receptor Pathway cluster_sigma1 Sigma-1 Receptor Pathway cluster_sigma2 Sigma-2 Receptor Pathway This compound This compound NMDA_R GluN1/GluN2B NMDA Receptor This compound->NMDA_R Antagonizes Sigma1_R Sigma-1 Receptor This compound->Sigma1_R Binds Sigma2_R Sigma-2 Receptor (TMEM97) This compound->Sigma2_R Binds Ca_influx ↓ Ca²⁺ Influx NMDA_R->Ca_influx Downstream_NMDA ↓ Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream_NMDA Modulation Modulation of Ion Channels & Cellular Signaling Sigma1_R->Modulation S1RA S1RA (Antagonist) S1RA->Sigma1_R Cell_Processes Modulation of Cell Proliferation & Apoptosis Sigma2_R->Cell_Processes

Caption: this compound's interactions with NMDA and Sigma receptor signaling pathways.

References

Technical Support Center: Addressing the Voltage-Independent Block of Ifenprodil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ifenprodil, focusing on its voltage-independent block of NMDA receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's voltage-independent block on NMDA receptors?

A1: this compound exhibits a high-affinity, voltage-independent, non-competitive antagonism primarily on NMDA receptors containing the GluN2B subunit.[1][2][3] It binds to a specific site on the N-terminal domain (NTD) of the GluN2B subunit, distinct from the glutamate and glycine binding sites and the ion channel pore.[2] This binding allosterically modulates the receptor, reducing the probability of channel opening without directly obstructing the ion flow, hence its voltage-independence.[4][5]

Q2: What is the typical concentration range for observing the voltage-independent block of this compound?

A2: The high-affinity voltage-independent block of this compound on GluN2B-containing NMDA receptors is typically observed in the nanomolar to low micromolar range. The IC50 value, the concentration at which this compound inhibits 50% of the maximal response, is consistently reported to be in the sub-micromolar range for GluN2B-containing receptors.[6]

Q3: How does pH affect this compound's potency?

A3: The potency of this compound is highly dependent on the extracellular pH. Its inhibitory effect is enhanced at more alkaline pH values. This is a critical experimental parameter to control for achieving reproducible results.[7]

Q4: Are there other off-target effects of this compound I should be aware of?

A4: While highly selective for GluN2B-containing NMDA receptors, this compound can exhibit a lower-affinity, voltage-dependent block at higher concentrations, likely by interacting with the ion channel pore.[2] Additionally, some studies have reported that this compound can also inhibit other ion channels, such as high voltage-activated Ca2+ channels, though at higher concentrations than those required for its NMDA receptor antagonist activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in this compound inhibition between experiments. 1. Inconsistent pH of extracellular solution. this compound's potency is highly sensitive to pH.[7] 2. Fluctuation in temperature. Temperature can affect binding kinetics. 3. Degradation of this compound stock solution. 1. Prepare fresh extracellular solution daily and verify the pH immediately before each experiment. 2. Use a temperature-controlled recording chamber. 3. Prepare fresh this compound stock solutions regularly and store them appropriately. Aliquot and freeze stock solutions to avoid repeated freeze-thaw cycles.
Slower than expected onset of this compound block. 1. Slow perfusion rate. The slow kinetics of this compound binding require adequate time for the drug to reach equilibrium at the receptor site.[5] 2. Low concentration of this compound. The rate of onset is concentration-dependent.[5]1. Ensure your perfusion system allows for rapid and complete solution exchange. 2. Consider using a slightly higher concentration of this compound if a faster onset is required, while being mindful of potential off-target effects. 3. Pre-incubate the cells or tissue with this compound for a sufficient duration before co-application with the agonist.
Incomplete block even at saturating concentrations of this compound. 1. Presence of GluN2A-containing NMDA receptors. this compound has a much lower affinity for receptors containing the GluN2A subunit.[3] 2. This compound is a partial inhibitor. The inhibition by this compound is often incomplete.1. Use cell lines expressing specific NMDA receptor subunits to confirm the effect on GluN2B. 2. In native tissue, be aware that the residual current may be mediated by this compound-insensitive NMDA receptor subtypes. 3. This is an inherent property of this compound's mechanism and does not necessarily indicate an experimental error.
Washout of this compound effect is very slow or incomplete. 1. Slow dissociation kinetics. The high-affinity binding of this compound results in a slow off-rate.[5]1. Allow for an extended washout period (several minutes) to ensure complete recovery. 2. Monitor the recovery of the NMDA receptor response over time to confirm complete washout.
No observable this compound effect. 1. Incorrectly prepared or degraded this compound solution. 2. Absence of GluN2B-containing NMDA receptors in the preparation. 3. Insufficient agonist concentration to activate NMDA receptors. 1. Prepare a fresh this compound solution and verify its concentration. 2. Confirm the expression of GluN2B subunits in your experimental system using techniques like Western blotting or immunocytochemistry. 3. Ensure that the concentration of glutamate and glycine (or D-serine) is sufficient to elicit a robust NMDA receptor-mediated current.

Quantitative Data Summary

Table 1: this compound IC50 Values for NMDA Receptor Subtypes

Receptor SubtypeIC50 (µM)Experimental SystemReference
GluN1/GluN2B~0.34Xenopus oocytes[6]
GluN1/GluN2A~146Xenopus oocytes[6]
Native NMDA Receptors (Neonatal Rat Forebrain)~0.3Radioligand binding[6]

Key Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure NMDA receptor currents in cultured neurons or brain slices and assess the inhibitory effect of this compound.

1. Preparation:

  • Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2 for at least 30 minutes.

  • Prepare an internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.3 with CsOH.

  • Prepare stock solutions of NMDA, glycine, and this compound in the appropriate solvents.

2. Recording:

  • Obtain a whole-cell patch-clamp recording from the neuron of interest.

  • Clamp the cell at a holding potential of -60 mV or -70 mV.

  • Perfuse the cell with aCSF.

  • To elicit an NMDA receptor-mediated current, co-apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a fast perfusion system.

  • After establishing a stable baseline response, co-apply this compound with the NMDA and glycine solution.

  • To determine the concentration-response relationship, apply increasing concentrations of this compound.

  • To assess washout, perfuse with aCSF containing only NMDA and glycine after this compound application.

3. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Fit the concentration-response data with the Hill equation to determine the IC50 and Hill coefficient.

Visualizations

Signaling Pathway of this compound's Voltage-Independent Block

Ifenprodil_Mechanism cluster_receptor NMDA Receptor cluster_effect Effect GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2B GluN2B ReducedOpening Reduced Channel Open Probability GluN2B->ReducedOpening Allosteric Inhibition This compound This compound This compound->GluN2B Binds to NTD Glutamate Glutamate Glutamate->GluN2B Binds Glycine Glycine Glycine->GluN1 Binds

Caption: Mechanism of this compound's voltage-independent block of the NMDA receptor.

Experimental Workflow for Assessing this compound Inhibition

Ifenprodil_Workflow A Prepare Neuronal Culture or Brain Slice B Obtain Whole-Cell Patch-Clamp Recording A->B C Establish Stable Baseline NMDA Receptor Current (NMDA + Glycine) B->C D Co-apply this compound with NMDA + Glycine C->D H Data Analysis: Calculate % Inhibition and IC50 C->H Baseline E Record Inhibited Current D->E F Washout with NMDA + Glycine E->F E->H Inhibition G Record Recovered Current F->G G->H G->H Recovery

Caption: Workflow for an electrophysiology experiment to test this compound's effect.

Logical Relationship of Factors Affecting this compound Potency

Ifenprodil_Factors This compound This compound Potency pH Extracellular pH pH->this compound Influences GluN2B GluN2B Subunit Presence GluN2B->this compound Determines Selectivity Concentration This compound Concentration Concentration->this compound Dictates Onset & Effect Temperature Temperature Temperature->this compound Affects Kinetics

Caption: Key factors that influence the experimental outcome of this compound application.

References

Technical Support Center: Ifenprodil Salt Forms in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ifenprodil hemitartrate and this compound tartrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between this compound hemitartrate and this compound tartrate?

A1: The primary differences lie in their molecular weight, stoichiometry of this compound to tartaric acid, and solubility. This compound hemitartrate is a salt of this compound with a 2:1 molar ratio of this compound to tartaric acid. In contrast, "this compound tartrate" can refer to a 1:1 or a 2:1 complex, leading to different molecular weights and potentially different physicochemical properties. It is crucial to verify the specific product information from the supplier.

Q2: Which salt form is more soluble?

A2: this compound hemitartrate is reported to be soluble in water up to 10 mM. This compound tartrate is generally considered to have lower aqueous solubility.[1] Both salts are soluble in organic solvents like DMSO.

Q3: Does the choice of salt form affect the biological activity of this compound?

A3: The active pharmacological component is the this compound molecule itself. Therefore, both salt forms will exhibit the same mechanism of action as a GluN2B-selective NMDA receptor antagonist.[2][3][4] However, differences in solubility and the pH of the resulting solution could indirectly affect experimental outcomes if not properly controlled.

Q4: How should I prepare stock solutions of each salt?

A4: For this compound hemitartrate, a stock solution can be made in sterile water or DMSO. For this compound tartrate, due to its lower aqueous solubility, DMSO is the recommended solvent for preparing a concentrated stock solution.[5] Always use sterile filtration for aqueous stock solutions intended for cell culture.

Q5: Can I use the two salt forms interchangeably in my experiments?

A5: While the active molecule is the same, it is not recommended to use them interchangeably without careful consideration and validation. The differences in molecular weight necessitate different mass calculations to achieve the same molar concentration. Furthermore, potential differences in solution pH and solubility could lead to variability in your results.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound hemitartrate and this compound tartrate. Note that properties of "this compound tartrate" can vary between suppliers. Always refer to the certificate of analysis for batch-specific information.

PropertyThis compound HemitartrateThis compound Tartrate (Di-tartrate)
Molecular Formula C₂₁H₂₇NO₂ · ½C₄H₆O₆(C₂₁H₂₇NO₂)₂ · C₄H₆O₆
Molecular Weight 400.49 g/mol [6]~801.0 g/mol [5]
Solubility in Water Soluble to 10 mMLow solubility[1]
Solubility in DMSO Soluble to 100 mMSoluble[5]
Solubility in Ethanol SolubleSoluble[1]
Appearance Crystalline solidSolid
Storage Store at room temperature or -20°C[7]Store at -20°C

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer, especially for the less soluble tartrate salt. The pH of the final solution can also significantly impact solubility.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility data for the specific salt and batch you are using.

    • Use a Co-solvent: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid off-target effects.

    • Adjust pH: The solubility of ionizable compounds is pH-dependent. Tartaric acid is a weak acid, and its presence can lower the pH of the solution, potentially affecting the solubility of this compound. Measure the pH of your final solution and adjust if necessary. The inhibitory effect of this compound itself can be pH-sensitive.[8]

    • Sonication/Heating: Gentle sonication or warming can help dissolve the compound, but be cautious as this can affect the stability of the compound.[9]

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent preparation of drug solutions, use of different salt forms without accounting for molecular weight differences, or degradation of the compound.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Use a consistent protocol for preparing your this compound solutions, including the solvent, final concentration, and storage conditions.

    • Accurate Molar Calculations: Always calculate the mass of the compound needed based on its specific molecular weight to ensure you are using the correct molar concentration.

    • Fresh Solutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Check for Degradation: this compound solutions, especially in aqueous buffers, may not be stable for long periods. It is recommended to use freshly prepared solutions.

Issue 3: Off-Target Effects or Cellular Stress

  • Possible Cause: High concentrations of the organic solvent (e.g., DMSO) used to dissolve the this compound, or the pH of the final drug solution being outside the physiological range for your cells.

  • Troubleshooting Steps:

    • Minimize Solvent Concentration: Keep the final concentration of any organic solvent in your cell culture media or experimental buffer as low as possible (ideally ≤0.1%).

    • Vehicle Control: Always include a vehicle control in your experiments (i.e., the same concentration of the solvent without the drug) to account for any effects of the solvent itself.

    • Measure and Adjust pH: After adding the this compound solution to your experimental buffer, measure the pH to ensure it is within the appropriate physiological range. The tartrate or hemitartrate counter-ion can affect the final pH.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • This compound Hemitartrate (10 mM Stock in Water):

    • Weigh out 4.005 mg of this compound hemitartrate (MW: 400.49 g/mol ).

    • Dissolve in 1 mL of sterile, deionized water.

    • Gently vortex or sonicate if necessary to fully dissolve.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • This compound Tartrate (10 mM Stock in DMSO):

    • Weigh out 8.01 mg of this compound tartrate (assuming MW ~801.0 g/mol ; adjust based on the certificate of analysis ).

    • Dissolve in 1 mL of sterile DMSO.

    • Vortex until fully dissolved.

    • Aliquot and store at -20°C.

Protocol 2: Application in Neuronal Cell Culture

  • Thaw an aliquot of the this compound stock solution.

  • Serially dilute the stock solution in your cell culture medium or desired buffer to the final working concentration.

  • Ensure the final concentration of DMSO is below 0.1%.

  • Replace the medium in your cell culture plates with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate for the desired duration of your experiment.

Protocol 3: Application in Electrophysiology (Patch-Clamp)

  • Prepare your external recording solution (e.g., artificial cerebrospinal fluid, ACSF).

  • Dilute your this compound stock solution into the external solution to the final desired concentration.

  • Ensure the pH of the final solution is adjusted to the desired value (e.g., 7.4).

  • Apply the this compound-containing solution to the patched cell using a perfusion system.

  • Monitor the changes in ion channel activity in response to this compound application.

Mandatory Visualizations

This compound Signaling Pathway

Ifenprodil_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor binds to GluN1 This compound This compound This compound->NMDA_Receptor Allosteric Inhibition Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., ERK, CREB) Ca_Influx->Downstream_Signaling Activation Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Neuroprotection/Excitotoxicity) Downstream_Signaling->Cellular_Response Modulation

Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.

Experimental Workflow: Preparing this compound Solutions

Experimental_Workflow start Start weigh Weigh this compound Salt start->weigh dissolve Dissolve in appropriate solvent (Water/DMSO for Hemitartrate, DMSO for Tartrate) weigh->dissolve stock_solution Prepare Concentrated Stock Solution dissolve->stock_solution sterilize Sterile Filter (if aqueous) stock_solution->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot dilute Dilute aliquot in experimental buffer aliquot->dilute check_ph Check and Adjust pH of final solution dilute->check_ph apply_to_experiment Apply to Experiment (Cell Culture, Electrophysiology, etc.) check_ph->apply_to_experiment end End apply_to_experiment->end

Caption: A generalized workflow for the preparation of this compound solutions for experiments.

Logical Relationship: Choosing the Right Salt Form

Caption: A decision tree to guide the selection of the appropriate this compound salt form.

References

Technical Support Center: Ifenprodil Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical role of pH in the in vitro activity of Ifenprodil, a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, with high selectivity for those containing the GluN2B subunit.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound binding and activity in vitro?

A1: The optimal pH for this compound activity is application-dependent, but it generally shows higher potency at acidic to neutral pH ranges. This compound's inhibition of NMDA receptors is pH-sensitive, with its inhibitory effect being smaller at alkaline pH.[1] For instance, one study found that binding of a radiolabeled this compound analog was optimal at pH 7.7 in Tris-HCl buffer.[4] However, functional studies often use physiological pH around 7.3-7.4.[5][6][7][8] It's crucial to consider that pathophysiological conditions like ischemia can lead to extracellular acidosis, a condition where this compound's inhibitory action may be enhanced.[9]

Q2: How does pH affect the mechanism of action of this compound?

A2: The mechanism of pH-dependent modulation of this compound activity is thought to occur through two potential, non-mutually exclusive pathways. Protons may directly affect the this compound binding site on the NMDA receptor or they may alter the coupling of this compound binding to the inhibition of channel gating.[1] Some research suggests that this compound's mechanism of action may involve an increase in the proton inhibition of NMDA receptors.[2][3] At a lower pH (e.g., 7.4), this compound has been shown to reduce the mean open time of GluN1/GluN2B receptors, an effect not observed at a more alkaline pH (e.g., 7.9).[9]

Q3: Can I use standard physiological buffers for my this compound experiments?

A3: Yes, standard physiological buffers such as HEPES-buffered solutions are commonly used for in vitro experiments with this compound.[10][11][12] However, it is critical to precisely control and report the pH of your experimental solutions, as even small variations can significantly impact this compound's potency and the interpretation of your results.[6] When preparing buffers, ensure they are titrated to the desired pH at the experimental temperature.

Q4: Are there any specific storage conditions for this compound related to pH?

A4: While specific pH-related storage instructions are not extensively detailed in the provided search results, it is standard practice to store stock solutions of small molecules like this compound under conditions that ensure stability. This typically involves dissolving the compound in a suitable solvent (e.g., DMSO) and storing it at -20°C or -80°C. For working solutions, it is best to prepare them fresh from the stock solution in your experimental buffer at the desired pH just before use to minimize potential degradation or pH-induced alterations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent this compound IC50 values across experiments. Variation in the pH of the experimental buffer.Strictly control and monitor the pH of all solutions. Prepare fresh buffers for each experiment and verify the pH at the experimental temperature.
Lower than expected this compound potency. The pH of the experimental buffer is too alkaline.This compound's inhibition is reduced at alkaline pH.[1] Consider adjusting the buffer to a more neutral or slightly acidic pH (e.g., 7.2-7.4) if your experimental design allows.
This compound shows no effect. Incorrect buffer preparation leading to extreme pH.Prepare fresh buffer, carefully checking all calculations and measurements. Verify the final pH of the solution with a calibrated pH meter.
This compound degradation.Prepare fresh working solutions of this compound from a properly stored stock for each experiment.
Precipitation of this compound in the experimental buffer. The pH of the buffer affects this compound's solubility.While not explicitly stated in the search results, pH can influence the solubility of many compounds. Ensure the final concentration of any solvent (e.g., DMSO) is low and compatible with your assay. You may need to test the solubility of this compound in your specific buffer system at the desired pH.

Quantitative Data Summary

Table 1: pH-Dependent Activity of this compound on GluN1/GluN2B Receptors

pHEffect on this compound InhibitionKey FindingsReference
Alkaline Smaller inhibitionInhibition by this compound and related compounds (nylidrin, eliprodil, haloperidol) is reduced at alkaline pH.[1]
7.9 Reduced open probability, no change in mean open timeThis compound increases the occupancy of long-lived shut conformations of the receptor.[9]
7.4 Reduced mean open timeThis compound's action on gating becomes more pronounced, potentially increasing its efficacy in acidic conditions like ischemia.[9]

Table 2: Reported IC50 Values for this compound at GluN1/GluN2B Receptors

Receptor SubtypeIC50 (µM)Experimental ConditionsReference
GluN1A/GluN2B0.34Not specified[13]
GluN1A/GluN2A146Not specified[13]
GluN2B-containing~0.13 - 0.34Physiological pH[11]

Note: The exact pH for these IC50 values was not always specified in the source material, but they are generally determined under physiological pH conditions (around 7.4).

Experimental Protocols

Protocol 1: Electrophysiological Recording of this compound Inhibition of NMDA Receptors in Xenopus Oocytes

This protocol is adapted from methodologies described for studying NMDA receptor antagonists.[12]

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding for GluN1 and GluN2B subunits (e.g., 10 ng/µl each, in a 1:1 ratio).

    • Incubate the injected oocytes for 2-4 days at 18°C.

  • Solutions and Buffers:

    • Recording Solution (Control): Prepare a solution containing 100 mM NaCl, 5 mM HEPES, 0.3 mM BaCl₂, and 10 µM diethylenetriamine-pentaacetic acid (DTPA) to chelate trace heavy metals.

    • Adjust the pH of the recording solution to the desired experimental values (e.g., 7.0, 7.4, 8.0) with KOH. Prepare separate batches for each pH to be tested.

    • Agonist Solution: Prepare the recording solution containing saturating concentrations of glutamate (100 µM) and glycine (100 µM).

    • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in the agonist solution at each of the desired pH values.

  • Two-Electrode Voltage-Clamp (TEVC) Recording:

    • Place an oocyte in the recording chamber and perfuse with the control recording solution at the desired pH.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at a holding potential of -40 mV to -70 mV.

    • Establish a stable baseline current.

    • Apply the agonist solution to elicit an inward current mediated by the expressed NMDA receptors.

    • Once a stable agonist-induced current is achieved, apply the this compound-containing agonist solution at the same pH.

    • Record the inhibition of the NMDA receptor current by this compound.

    • Perform a washout with the agonist solution to ensure reversibility.

    • Repeat the procedure for a range of this compound concentrations to generate a dose-response curve at each pH.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the dose-response data to a logistic equation to determine the IC50 of this compound at each pH.

Visualizations

Ifenprodil_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_Receptor NMDA Receptor (GluN1/GluN2B) This compound->NMDA_Receptor Allosteric Inhibition Protons H+ Protons->NMDA_Receptor Potentiates Inhibition Glutamate Glutamate Glutamate->NMDA_Receptor Binds GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds GluN1 Ca_ion Ca²⁺ Influx (Blocked) Downstream Downstream Signaling (Inhibited) Experimental_Workflow_Ifenprodil_pH_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_oocytes Prepare and Inject Xenopus Oocytes (GluN1/GluN2B cRNA) tevc Perform Two-Electrode Voltage-Clamp (TEVC) Recording prep_oocytes->tevc prep_buffers Prepare Buffers at Varying pH (e.g., 7.0, 7.4, 8.0) prep_buffers->tevc prep_this compound Prepare this compound Serial Dilutions in pH-adjusted Buffers apply_this compound Apply this compound at Different Concentrations and pH prep_this compound->apply_this compound apply_agonists Apply Glutamate/Glycine to Elicit Current tevc->apply_agonists apply_agonists->apply_this compound record_inhibition Record Inhibition of NMDA Current apply_this compound->record_inhibition calc_inhibition Calculate Percent Inhibition record_inhibition->calc_inhibition dose_response Generate Dose-Response Curves for each pH calc_inhibition->dose_response determine_ic50 Determine IC50 at each pH dose_response->determine_ic50

References

Technical Support Center: Preventing Precipitation of Ifenprodil in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ifenprodil precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern? this compound is a non-competitive antagonist of the NMDA receptor, specifically targeting the GluN2B subunit.[1][2][3] It is investigated for various neurological and psychiatric conditions.[1] A primary challenge for researchers is its poor aqueous solubility, particularly at physiological pH, which can lead to precipitation and affect experimental reproducibility and accuracy.

Q2: What are the key physicochemical properties of this compound? this compound is a weakly basic and lipophilic compound.[1] Its solubility is highly dependent on pH. The tartrate salt form is more commonly used in research due to its improved solubility over the free base.

Data Summary: Physicochemical Properties of this compound

Property Value Source
Water Solubility 0.105 mg/mL [1]
pKa (Strongest Basic) 9.03 [1]
logP 3.98 [1]
Molecular Formula C₂₁H₂₇NO₂ (this compound) [4]

| Molecular Weight | 400.5 g/mol (Hemitartrate Salt) |[4] |

Q3: Why does my this compound solution precipitate when added to my experimental medium (e.g., cell culture media)? Precipitation often occurs due to a change in pH. Stock solutions of this compound are typically prepared in acidic conditions or organic solvents where it is more soluble. When this stock is diluted into a neutral or slightly alkaline aqueous buffer (like PBS at pH 7.2 or cell culture media), the pH increases.[4] This causes the protonated (ionized) and more soluble form of this compound to convert to its un-ionized, poorly soluble free base form, leading to precipitation.[5][6]

Troubleshooting Guide: Preventing and Resolving Precipitation

If you are encountering this compound precipitation, consider the following strategies, starting with the simplest and most common solutions.

pH Adjustment and Control

Maintaining an acidic environment is the most direct way to keep this compound, a weak base, in its soluble, protonated form.

  • Issue: Precipitation upon dilution in neutral/alkaline buffers (e.g., PBS pH 7.2).

  • Solution: Prepare this compound solutions in an acidic buffer (e.g., pH < 6.0). When diluting into your final experimental medium, ensure the final pH of the solution does not rise high enough to cause precipitation. It may be necessary to adjust the pH of the final medium.

  • Pro-Tip: The solubility of weakly basic drugs can be increased by decreasing the pH.[5] Always check the pH of your final solution after adding this compound.

Use of Co-solvents for Stock Solutions

For initial solubilization, using a water-miscible organic solvent is a common practice.

  • Issue: Difficulty dissolving this compound tartrate directly in an aqueous buffer.

  • Solution: Prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low to avoid physiological effects.[4]

  • Pro-Tip: Heat and/or sonication can aid dissolution when preparing stock solutions.[7] It is recommended to prepare fresh aqueous solutions and not store them for more than a day.[4]

Data Summary: this compound Solubility in Various Solvents

Solvent Solubility Source
DMSO ≥23.78 mg/mL [8]
Ethanol ≥42.5 mg/mL [8]
DMF ~50 mg/mL [4]
PBS (pH 7.2) ~1 mg/mL [4]

| Water | 4-6 mg/mL (Tartrate/Hemitartrate salts) |[9] |

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that dramatically increase their apparent aqueous solubility.[10][11]

  • Issue: Precipitation persists even with pH control, or organic solvents are not suitable for the experiment.

  • Solution: Use cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) to prepare the this compound solution.[10] These are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.[11][12]

  • Pro-Tip: The formation of drug-cyclodextrin complexes can improve the physicochemical properties of drugs, even when multiple drugs that interact with each other are present.[13]

Use of Surfactants

Surfactants can solubilize hydrophobic drugs by forming micelles that entrap the drug molecules.

  • Issue: Need for a stable formulation, especially for higher concentrations.

  • Solution: Incorporate a non-ionic surfactant such as Polysorbate 80 (Tween 80) or Poloxamer 407 into the formulation.[6][14] Surfactants reduce the interfacial tension between the drug and the aqueous medium, preventing precipitation and improving bioavailability.[15]

Troubleshooting_Flow cluster_causes Primary Causes cluster_solutions Potential Solutions start Precipitation of this compound Observed cause1 High pH of Final Solution start->cause1 cause2 High Drug Concentration start->cause2 cause3 Insufficient Solubilizer start->cause3 sol1 Lower Final pH with Acidic Buffer cause1->sol1 sol2 Use Organic Co-solvent for Stock (e.g., DMSO) cause2->sol2 sol3 Incorporate Cyclodextrins (e.g., HP-β-CD) cause2->sol3 sol4 Add Surfactants (e.g., Polysorbate 80) cause2->sol4 cause3->sol3 cause3->sol4

Caption: Troubleshooting logic for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Co-solvent
  • Weighing: Accurately weigh the required amount of this compound tartrate powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder to achieve a high-concentration stock (e.g., 20-40 mM).

  • Solubilization: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light.

  • Application: For experiments, thaw an aliquot and dilute it to the final concentration in your aqueous medium immediately before use. Ensure the final DMSO concentration is minimal (typically <0.5%) to avoid solvent effects.

Protocol 2: Preparation of this compound Solution using Cyclodextrin
  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in your desired buffer (e.g., sterile water or PBS).

  • Addition of Drug: Slowly add the weighed this compound tartrate powder to the HP-β-CD solution while continuously stirring.

  • Complexation: Seal the container and allow the mixture to stir at room temperature for 12-24 hours to ensure maximum complexation. Gentle heating (e.g., 37-40°C) can accelerate the process.

  • Filtration: After complexation, filter the solution through a 0.22 µm sterile filter to remove any un-dissolved particles or potential microbial contamination.

  • Storage & Use: The resulting clear solution can be stored at 4°C for short-term use or frozen for long-term storage. This solution can be directly diluted into most aqueous experimental media with a significantly reduced risk of precipitation.

Experimental_Workflow cluster_prep Solution Preparation cluster_use Experimental Use weigh 1. Weigh this compound Tartrate choose_method 2. Choose Solubilization Method weigh->choose_method dissolve_dmso 3a. Dissolve in DMSO (Co-solvent) choose_method->dissolve_dmso High Conc. Stock dissolve_cd 3b. Dissolve in Cyclodextrin Solution choose_method->dissolve_cd Aqueous-Only System dissolve_ph 3c. Dissolve in Acidic Buffer choose_method->dissolve_ph Simple pH Control dilute 4. Dilute Stock into Final Aqueous Medium dissolve_dmso->dilute dissolve_cd->dilute dissolve_ph->dilute observe 5. Observe for Precipitation dilute->observe proceed 6a. No Precipitation: Proceed with Experiment observe->proceed Clear Solution troubleshoot 6b. Precipitation: Return to Step 2 observe->troubleshoot Precipitate Forms troubleshoot->choose_method Try different method

Caption: Workflow for selecting a method to prepare this compound solutions.

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves of Ifenprodil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ifenprodil, focusing on the interpretation of its biphasic dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit.[1][2][3] It acts as a negative allosteric modulator by binding to a unique site at the interface of the N-terminal domains of the GluN1 and GluN2B subunits.[1][4][5] This binding reduces the probability of the ion channel opening, thereby inhibiting NMDA receptor function.[6][7]

Q2: What does a "biphasic dose-response curve" for this compound mean?

A biphasic dose-response curve for this compound indicates that it inhibits NMDA receptors through two distinct mechanisms that become apparent at different concentration ranges.[4][8] This results in a dose-response curve with two phases of inhibition. The first phase is a high-affinity, potent inhibition, while the second is a lower-affinity inhibition that occurs at higher concentrations.[1][8]

Q3: What are the molecular mechanisms underlying this compound's biphasic dose-response?

The biphasic nature of this compound's inhibition is attributed to its interaction with two separate sites on the NMDA receptor:[1]

  • High-Affinity, Voltage-Independent Inhibition: At lower concentrations (in the nanomolar range), this compound binds to an allosteric site on the N-terminal domain (NTD) of the GluN2B subunit.[1][2][4] This interaction is voltage-independent and is responsible for the initial, steep phase of the dose-response curve.[1]

  • Low-Affinity, Voltage-Dependent Inhibition: At higher concentrations (in the micromolar range), this compound is thought to produce a voltage-dependent block of the NMDA receptor's ion channel pore.[1] This mechanism is less potent and contributes to the second phase of the dose-response curve.

Troubleshooting Guide

Issue 1: My dose-response curve for this compound is not showing a clear biphasic pattern.

  • Possible Cause 1: Inappropriate concentration range.

    • Troubleshooting Step: Ensure your concentration range is wide enough to capture both phases of inhibition. It should span from the low nanomolar to the high micromolar range (e.g., 1 nM to 100 µM).

  • Possible Cause 2: Subunit composition of the NMDA receptors.

    • Troubleshooting Step: this compound's high-affinity binding is specific to GluN2B-containing receptors.[9][10] If your experimental system (e.g., cell line or brain region) expresses low levels of GluN2B or high levels of other GluN2 subunits (like GluN2A), the high-affinity component may be minimal or absent.[1][11] Verify the subunit composition of your NMDA receptors using techniques like Western blotting or qPCR.

  • Possible Cause 3: Voltage-dependence of the low-affinity site.

    • Troubleshooting Step: The low-affinity inhibition is voltage-dependent.[1] If you are performing electrophysiology experiments, the holding potential can influence the observed inhibition. For instance, at a holding potential of -40 mV, non-specific voltage-dependent inhibition by this compound is pronounced at concentrations above 3 μM.[11] Consider performing experiments at different holding potentials to characterize the voltage-dependence of the block.

Issue 2: The IC50 value for this compound in my experiment is different from reported values.

  • Possible Cause 1: Differences in experimental conditions.

    • Troubleshooting Step: The potency of this compound can be influenced by several factors, including pH, and the concentrations of glycine, glutamate, and extracellular calcium.[4][6] Ensure that your experimental buffer conditions are consistent and clearly reported. The presence of other modulators, like zinc or polyamines, can also allosterically affect this compound's binding and potency.[12][13]

  • Possible Cause 2: Presence of triheteromeric NMDA receptors.

    • Troubleshooting Step: Native NMDA receptors can be triheteromers, containing two different GluN2 subunits (e.g., GluN1/GluN2A/GluN2B). This compound has a reduced binding affinity and efficacy at these triheteromeric receptors compared to diheteromeric GluN1/GluN2B receptors.[11] This can result in a rightward shift of the dose-response curve and a higher IC50 value.

Issue 3: I am observing unexpected downstream signaling effects.

  • Possible Cause: Off-target effects.

    • Troubleshooting Step: While highly selective for GluN2B, at higher concentrations this compound can have off-target effects on other receptors, such as α1-adrenergic receptors and GIRK channels.[9][14][15] It has also been shown to inhibit the reverse Na+/Ca2+ exchanger.[16] Consider using a lower concentration of this compound that is more selective for the high-affinity site on GluN2B. Additionally, using another GluN2B-selective antagonist with a different chemical structure can help confirm that the observed effects are specific to GluN2B inhibition.

Data Presentation

Table 1: this compound IC50 Values for NMDA Receptor Inhibition

Receptor Subunit CompositionExperimental SystemIC50 (High-Affinity)IC50 (Low-Affinity)Reference
GluN1/GluN2BRecombinant (Oocytes)155 nM-[1]
GluN1/GluN2ARecombinant (Oocytes)-28 µM[1]
GluN1/GluN2BRat Cultured Cortical Neurons0.3 µM-[12]
GluN1/GluN2BRecombinant (HEK293 cells)72 ± 8 nM-[11]
NMDA Currents (unspecified subunits)Whole-cell recordings0.75 µM161 µM[8]

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols

Key Experiment: Characterizing this compound's Dose-Response Curve using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and a Ca2+ chelator like BAPTA, pH adjusted to 7.4).

    • Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply a solution containing NMDA and glycine to elicit a baseline current.

    • To determine the dose-response curve, co-apply NMDA and glycine with increasing concentrations of this compound. Due to the slow on-rate of this compound, ensure application times are sufficient to reach equilibrium (e.g., 30 seconds for 30 µM, up to 120 seconds for 30-100 nM).[17]

  • Data Analysis:

    • Measure the peak or steady-state current at each this compound concentration.

    • Normalize the currents to the baseline current.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 and Hill coefficient.[17] For a biphasic curve, a two-site binding model may be necessary.

Mandatory Visualizations

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ifenprodil_low This compound (nM) NTD GluN2B N-Terminal Domain Ifenprodil_low->NTD High-Affinity Allosteric Inhibition Ifenprodil_high This compound (µM) Pore Ion Channel Pore Ifenprodil_high->Pore Low-Affinity Pore Block NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_influx Decreased Ca2+ Influx NMDA_Receptor->Ca_influx Inhibition mTOR_pathway mTOR Signaling (Modulation) Ca_influx->mTOR_pathway Downstream Effects Neuroprotection Neuroprotection Ca_influx->Neuroprotection Leads to Experimental_Workflow A Oocyte Preparation (Harvest & Defolliculate) B cRNA Injection (GluN1 + GluN2B) A->B C Incubation (2-5 days) B->C D Two-Electrode Voltage Clamp (TEVC) C->D E Baseline Current (NMDA + Glycine) D->E F Apply this compound (Increasing Concentrations) E->F G Data Acquisition (Measure Currents) F->G H Data Analysis (Dose-Response Curve) G->H Biphasic_Mechanism cluster_0 Low [this compound] (nM) cluster_1 High [this compound] (µM) A This compound binds to GluN2B NTD B Allosteric conformational change A->B C Reduced channel open probability B->C D High-affinity inhibition C->D E This compound enters ion channel pore F Direct block of ion flow E->F G Low-affinity inhibition F->G

References

Technical Support Center: Ifenprodil Administration and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of repeated Ifenprodil administration, with a specific focus on the potential for tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and is it a concern with this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated doses.[1] While tolerance to some N-methyl-D-aspartate (NMDA) receptor antagonists has been reported, there is currently no direct clinical or preclinical evidence to suggest that tachyphylaxis is a significant concern with repeated this compound administration. One pharmacokinetic study in healthy volunteers indicated that this compound does not accumulate in the body after multiple intravenous infusions, which may reduce the likelihood of tolerance development. However, the potential for pharmacodynamic tolerance at the receptor level cannot be entirely ruled out without further investigation.

Q2: What is the mechanism of action of this compound?

A2: this compound is a non-competitive antagonist of the NMDA receptor, with selectivity for the GluN2B subunit.[2] It binds to the interface between the GluN1 and GluN2B subunits, inhibiting the ion channel's function. This targeted action is thought to contribute to its specific pharmacological profile.

Q3: Are there any long-term clinical studies on this compound?

A3: Yes, this compound has been evaluated in Phase 2 clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF) and chronic cough.[2] These studies, lasting up to 12 weeks, have primarily focused on safety and efficacy, and have not reported a loss of effect over the treatment period.[2] For instance, in a Phase 2a study for IPF and chronic cough, this compound showed sustained efficacy in improving cough counts at both 4 and 12 weeks.[2]

Q4: What are the potential mechanisms that could lead to tachyphylaxis with NMDA receptor antagonists?

A4: Generally, tachyphylaxis to receptor antagonists can be mediated by several mechanisms, including receptor downregulation (a decrease in the number of receptors on the cell surface), receptor desensitization (uncoupling of the receptor from its signaling pathway), or changes in drug metabolism. For NMDA receptors, alterations in subunit composition or post-translational modifications could also play a role.

Troubleshooting Guide for Experimental Studies

If you are designing experiments to investigate the potential for tachyphylaxis with this compound, consider the following:

Issue Encountered Potential Cause Troubleshooting Steps
Diminished behavioral or physiological response to this compound over time in animal models. Development of pharmacodynamic tolerance (receptor desensitization or downregulation).1. Receptor Binding Assays: Perform radioligand binding studies on tissue samples from chronically treated and control animals to determine if there is a change in the number (Bmax) or affinity (Kd) of GluN2B-containing NMDA receptors. 2. Western Blot Analysis: Quantify the protein levels of GluN1 and GluN2B subunits in relevant brain regions to assess for downregulation. 3. Electrophysiology: Conduct patch-clamp recordings from neurons to directly measure NMDA receptor currents and their sensitivity to this compound after repeated application.
Inconsistent this compound efficacy in long-term cell culture experiments. Changes in NMDA receptor subunit expression over time in culture.1. Time-Course Gene Expression Analysis: Use qPCR to monitor the mRNA levels of GRIN1, GRIN2A, and GRIN2B genes at different time points in your cell culture model. 2. Immunocytochemistry: Visualize the expression and localization of GluN2B subunits to ensure the target is present and correctly trafficked to the cell membrane.
Variability in behavioral responses to this compound between individual animals. Differences in drug metabolism or baseline NMDA receptor function.1. Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound at various time points to assess for individual differences in drug clearance. 2. Baseline NMDA Receptor Assessment: Before initiating chronic treatment, perform baseline behavioral tests that are sensitive to NMDA receptor function to stratify animals.

Data from Clinical and Preclinical Studies

The following tables summarize key data from published studies.

Table 1: Summary of a Phase 2a Clinical Trial of this compound in IPF and Chronic Cough

Parameter Treatment Duration Key Findings Reference
Efficacy (Cough)12 weeksStatistically significant reductions in geometric mean cough counts were observed at both 4 and 12 weeks of treatment.[2]
Efficacy (IPF)12 weeksThe co-primary endpoint of no worsening of forced vital capacity (FVC) over 12 weeks was met.[2][3]
Safety12 weeksThis compound was well-tolerated with no new safety concerns identified.[2]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single vs. Multiple Doses)

Parameter Single 10 mg IV Infusion Multiple 10 mg IV Infusions (Once daily for 7 days) Conclusion Reference
t1/2 (h) Data not providedData not providedPharmacokinetic parameters were similar after single and multiple doses.Based on a study that concluded no accumulation
AUC (ng·h/mL) Data not providedData not providedThe area under the plasma concentration-time curve was linearly related to the dose.Based on a study that concluded no accumulation
Accumulation N/ANot observedThis compound does not accumulate on repeated administration.Based on a study that concluded no accumulation

Experimental Protocols

Protocol 1: Assessing NMDA Receptor Function Using Electrophysiology in Brain Slices

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from adult rodents.

  • Recording Setup: Use a whole-cell patch-clamp configuration to record from pyramidal neurons.

  • NMDA Receptor Current Isolation: Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking AMPA and GABA receptors.

  • This compound Application:

    • Acute Administration: Perfuse the slice with a known concentration of this compound and measure the change in the NMDA receptor-mediated EPSC amplitude.

    • Chronic Exposure Simulation: Incubate slices in this compound for an extended period (e.g., several hours) before recording to mimic repeated in vivo administration.

  • Data Analysis: Compare the magnitude of this compound-induced inhibition of NMDA receptor currents between acute and chronic exposure conditions. A significant reduction in the inhibitory effect after chronic exposure could suggest tachyphylaxis.

Protocol 2: In Vivo Assessment of this compound Efficacy in a Behavioral Model

  • Animal Model: Choose a behavioral paradigm sensitive to NMDA receptor antagonism (e.g., novel object recognition for memory, or a model of neuropathic pain).

  • Dosing Regimen:

    • Acute Group: Administer a single dose of this compound before the behavioral test.

    • Chronic Group: Administer this compound daily for a predetermined period (e.g., 7-14 days).

  • Behavioral Testing: On the final day of treatment, administer a challenge dose of this compound to both groups and conduct the behavioral test.

  • Data Analysis: Compare the behavioral performance of the acute and chronic treatment groups. A diminished effect of the this compound challenge in the chronic group would be indicative of tolerance.

Visualizations

Signaling Pathway of this compound Action

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2B Glutamate->NMDAR:g2b Binds Glycine Glycine Glycine->NMDAR:g1 Binds This compound This compound This compound->NMDAR Binds to GluN1/GluN2B Interface Ca_influx Ca²+ Influx (Blocked) NMDAR->Ca_influx Channel Block Downstream Downstream Signaling (Inhibited) Ca_influx->Downstream

Caption: this compound's mechanism of action at the NMDA receptor.

Experimental Workflow for Investigating Tachyphylaxis

Tachyphylaxis_Workflow cluster_setup Experimental Setup cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Rodent) Behavioral_Paradigm Choose Behavioral Paradigm (NMDA-sensitive) Animal_Model->Behavioral_Paradigm Control Vehicle Control Behavioral_Paradigm->Control Acute Acute this compound Behavioral_Paradigm->Acute Chronic Chronic this compound Behavioral_Paradigm->Chronic Behavioral Behavioral Testing Control->Behavioral Day X Acute->Behavioral Day X Chronic->Behavioral Day X Molecular Molecular Analysis (e.g., Western Blot, qPCR) Behavioral->Molecular Electrophysiology Electrophysiology Behavioral->Electrophysiology

Caption: Workflow for preclinical tachyphylaxis studies.

Logical Relationship for Troubleshooting Diminished Response

Troubleshooting_Logic Start Diminished Response to this compound Observed Pharmacodynamic Pharmacodynamic Tolerance? Start->Pharmacodynamic Receptor_Downregulation Receptor Downregulation? Pharmacodynamic->Receptor_Downregulation Yes Receptor_Desensitization Receptor Desensitization? Pharmacodynamic->Receptor_Desensitization No Western_Blot Perform Western Blot for GluN2B levels Receptor_Downregulation->Western_Blot Investigate Binding_Assay Conduct Receptor Binding Assays Receptor_Downregulation->Binding_Assay Investigate Electrophysiology Perform Electrophysiology (Patch-Clamp) Receptor_Desensitization->Electrophysiology Investigate

References

Control experiments for Ifenprodil's non-NMDA receptor effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ifenprodil Off-Target Effects

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound, focusing on its known non-NMDA receptor (NMDAR) interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected effect of this compound in my experiments, even after blocking NMDARs. What are its primary non-NMDA targets?

A1: this compound is well-known as a selective antagonist for GluN2B-containing NMDARs, but it also interacts with several other receptors and ion channels, often at concentrations used to study NMDARs.[1][2][3][4] These off-target effects can lead to confounding results. The primary non-NMDAR targets include:

  • α1-Adrenergic Receptors: this compound is a potent antagonist at these receptors.[2][5]

  • Sigma (σ) Receptors: It binds to both σ1 and σ2 receptor subtypes.[6][7]

  • Voltage-Gated Ion Channels: this compound can block various voltage-gated calcium (Ca2+) and potassium (K+) channels.[8][9][10][11]

  • G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: It can directly inhibit GIRK channel activity.[1][12][13]

For a clear comparison, the following table summarizes the binding affinities and inhibitory concentrations of this compound for its primary target versus its off-targets.

Table 1: this compound Binding Affinity & Inhibitory Concentrations for Various Targets

Target Receptor/ChannelAffinity (Ki) / IC50Notes
NMDA Receptor (GluN2B) ~0.34 µM (IC50) [12]High-affinity, primary target.
α1-Adrenergic Receptor~1-10 µM (IC50)Potent antagonist activity.[2]
Sigma-2 (σ2) Receptor~5.09 nM (Kd)[6]High affinity, showing selectivity over σ1 sites.[6]
Voltage-Gated Ca2+ Channels (High-Voltage Activated)~17 µM (IC50)[9][14][15]Broad-spectrum block of N- and P/Q-type channels.[8][10]
Voltage-Gated K+ Channels (hKv1.5)~35.5 - 43.1 µM (IC50)[11]Direct inhibition, independent of membrane receptors.[11]
GIRK (Kir3) ChannelsSub-micromolar to low µM rangeDirect inhibition of basal and activated currents.[1]
Q2: My results with this compound are inconsistent. How can I systematically troubleshoot for potential off-target effects?

A2: A systematic approach is crucial to dissecting this compound's effects. Use the following workflow to determine if your observations are due to non-NMDAR activity.

G cluster_0 start Start: Unexpected Experimental Result with this compound confirm_nmdar Is a potent, structurally distinct GluN2B antagonist (e.g., Ro 25-6981) available? start->confirm_nmdar test_alt_nmdar Replicate experiment with alternative GluN2B antagonist. confirm_nmdar->test_alt_nmdar Yes design_controls Proceed to design specific control experiments for off-target pathways (See Q3-Q5). confirm_nmdar->design_controls No compare_results Does the alternative antagonist reproduce the effect? test_alt_nmdar->compare_results nmdar_effect Conclusion: Effect is likely mediated by GluN2B-NMDARs. compare_results->nmdar_effect Yes off_target_path Conclusion: Effect is likely non-NMDAR mediated. compare_results->off_target_path No off_target_path->design_controls

Caption: Troubleshooting workflow for this compound's off-target effects.

Q3: I suspect α1-adrenergic receptor activity is confounding my results. How can I design a definitive control experiment?

A3: To isolate the effects of this compound on α1-adrenergic receptors, you should perform the experiment in the presence of a highly selective α1-adrenergic antagonist that does not interact with NMDARs.

Experimental Protocol: Pharmacological Isolation of α1-Adrenergic Effects

  • Objective: To determine if the effect of this compound is occluded by pre-treatment with a specific α1-adrenergic antagonist.

  • Key Reagent:

    • Prazosin: A highly selective α1-adrenergic antagonist with low affinity for NMDARs. Use at a concentration sufficient to fully block α1 receptors (e.g., 1-10 µM).

  • Methodology (Example using Calcium Imaging):

    • Cell Preparation: Culture cells expressing the necessary receptors (e.g., primary neurons or a relevant cell line). Load with a calcium indicator dye (e.g., Fura-2 AM).

    • Experimental Groups:

      • Vehicle Control: Application of vehicle solution.

      • This compound Alone: Application of this compound at the experimental concentration.

      • Prazosin + this compound: Pre-incubate cells with Prazosin for 10-15 minutes, then apply this compound in the continued presence of Prazosin.

      • Prazosin Alone: Application of Prazosin to control for its own effects.

    • Data Acquisition: Measure the response (e.g., intracellular calcium levels) before and after drug application for all groups.

  • Interpretation:

    • If the effect of this compound is significantly reduced or eliminated in the "Prazosin + this compound" group compared to the "this compound Alone" group, it strongly indicates the involvement of α1-adrenergic receptors.

G cluster_1 Expected Outcome vehicle Group 1: Vehicle Control ifen Group 2: This compound outcome Compare Response: Group 2 vs Group 3 ifen->outcome combo Group 3: Prazosin + this compound combo->outcome praz Group 4: Prazosin Control

Caption: Control experiment design to test for α1-adrenergic effects.

Q4: My electrophysiology data shows this compound-induced inhibition of neuronal excitability that seems independent of synaptic transmission. Could this be a direct effect on ion channels?

A4: Yes, this is a strong possibility. This compound directly blocks several types of voltage-gated calcium and potassium channels, which can reduce neuronal excitability.[8][9][10][11]

Experimental Protocol: Isolating Voltage-Gated Channel Blockade using Patch-Clamp Electrophysiology

  • Objective: To measure the direct effect of this compound on specific voltage-gated currents.

  • Methodology (Whole-Cell Voltage-Clamp):

    • Preparation: Use a cell type that robustly expresses the channel of interest (e.g., hippocampal pyramidal neurons for Ca2+ channels).[9][14][15]

    • Pharmacological Isolation: Block other confounding currents.

      • To isolate Ca2+ currents: Use an internal solution with Cesium and an external solution containing TEA and Tetrodotoxin (TTX) to block K+ and Na+ channels, respectively.

      • To isolate K+ currents: Use an external solution containing TTX and Cadmium to block Na+ and Ca2+ channels.

    • Voltage Protocol: Apply a voltage step protocol appropriate for activating the channel of interest (e.g., step depolarizations from a holding potential of -80 mV).

    • Procedure:

      • Record baseline currents in the control external solution.

      • Perfuse this compound (e.g., 10-50 µM) and record the currents again.

      • Perform a washout with the control solution to check for reversibility.

  • Interpretation:

    • A reversible reduction in the isolated current amplitude in the presence of this compound demonstrates a direct blocking effect on that specific ion channel. This action is distinct from its effect on NMDARs.[9][11]

Q5: I'm studying intracellular signaling cascades and see changes that could be attributed to either NMDARs or Sigma receptors. How can I differentiate these?

A5: This is a common challenge, as both NMDARs and Sigma receptors can modulate intracellular calcium and other signaling pathways.[16] Using specific antagonists is the most effective strategy.

Control Strategy: Differentiating NMDAR vs. Sigma Receptor Pathways

  • Sigma Receptor Antagonists: Use selective sigma receptor antagonists as controls.

    • Haloperidol: While also a dopamine D2 antagonist, it has high affinity for sigma receptors and can be used to test for their involvement.[7][17]

    • BD-1063: A more selective sigma-1 receptor antagonist.

  • Experimental Logic: If the cellular effect of this compound is blocked by a sigma receptor antagonist (in the presence of NMDAR blockers), it points to a sigma-receptor-mediated mechanism.

The diagram below illustrates how this compound could activate a confounding pathway via sigma receptors, leading to an increase in intracellular calcium, an effect often associated with NMDAR activation.

G cluster_0 Potential Confounding Pathway cluster_1 Control Intervention This compound This compound SigmaR Sigma Receptor This compound->SigmaR Binds PLC PLC Activation SigmaR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Activates IP3R Ca_Release Ca2+ Release ER->Ca_Release Haloperidol Haloperidol (Sigma Antagonist) Haloperidol->SigmaR Blocks

Caption: Sigma receptor signaling as a confounding pathway for this compound.

References

Validation & Comparative

A Comparative Guide to NMDA Receptor Blockade: Ifenprodil vs. MK-801

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Ifenprodil and MK-801 (Dizocilpine). We will delve into their distinct mechanisms of action, subunit selectivity, and potency, supported by quantitative data from various experimental paradigms. This objective analysis is intended to aid researchers in selecting the appropriate tool for their specific scientific inquiry.

Mechanism of Action and Binding Sites: A Tale of Two Blockers

This compound and MK-801 both function as non-competitive antagonists of the NMDA receptor, yet they achieve this through fundamentally different mechanisms and at distinct binding sites.

This compound is a subunit-selective antagonist, exhibiting a strong preference for NMDA receptors containing the GluN2B subunit.[1][2] It binds to a unique site on the N-terminal domain (NTD) of the GluN2B subunit, an extracellular region of the receptor.[1] This allosteric modulation inhibits receptor function without directly occluding the ion channel.[3]

MK-801 , in contrast, is an open-channel blocker.[4] It binds to a site within the ion channel pore of the NMDA receptor, specifically the PCP binding site.[5] For MK-801 to exert its inhibitory effect, the channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[4] Once bound, MK-801 physically obstructs the flow of ions through the channel.

cluster_NMDA_Receptor NMDA Receptor GluN1 GluN1 GluN2B GluN2B IonChannel Ion Channel Pore This compound This compound This compound->GluN2B Binds to N-Terminal Domain MK801 MK-801 MK801->IonChannel Binds within Pore

Figure 1. Distinct binding sites of this compound and MK-801 on the NMDA receptor.

Quantitative Comparison of Potency and Affinity

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki, Kd) of this compound and MK-801 from various in vitro and in vivo studies. These values highlight the differences in their pharmacological profiles.

In Vitro Data
CompoundParameterValueReceptor/SystemReference(s)
This compoundIC500.34 µMNR1A/NR2B receptors in Xenopus oocytes[6]
This compoundIC50146 µMNR1A/NR2A receptors in Xenopus oocytes[6]
This compoundKi~15 nM[3H]MK-801 binding in rat brain membranes[7]
MK-801IC500.14 µMNMDA-induced currents in cultured neurons[8]
MK-801Kd37.2 nM[3H]MK-801 binding in rat brain membranes[9]
MK-801Ki30.5 nMNMDA receptor binding[10]
In Vivo Data
CompoundParameterValue (mg/kg)SpeciesExperimental ModelReference(s)
This compoundED506.0RatInhibition of [3H]MK-801 binding in vivo[11]
This compoundDose3 or 10RatPrevention of ACTH-induced behavioral syndrome[12]
MK-801Dose0.2 or 0.5RatIncreased spontaneous dopamine release in striatum[13]
MK-801Dose0.1 and 0.2RatSocial suppression in adolescent rats[14][15]

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Electrophysiological Recording in Xenopus Oocytes

This technique is crucial for characterizing the effects of compounds on specific NMDA receptor subunit combinations.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[16]

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) is injected into the oocytes.[6]

  • Two-Electrode Voltage Clamp (TEVC): After 2-3 days to allow for protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -70 mV).[6]

  • Drug Application: NMDA and a co-agonist are applied to elicit a current. The antagonist (this compound or MK-801) is then co-applied at varying concentrations to determine the dose-dependent inhibition of the NMDA-evoked current.[6]

Oocyte Xenopus Oocyte (expressing NMDA receptors) Microelectrodes Voltage & Current Microelectrodes Oocyte->Microelectrodes Impaled by Amplifier TEVC Amplifier Microelectrodes->Amplifier Connected to Data Data Acquisition System Amplifier->Data Perfusion Perfusion System (Agonist/Antagonist Application) Perfusion->Oocyte Applies solutions to

Figure 2. Workflow for two-electrode voltage clamp recording in Xenopus oocytes.
Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to its receptor.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MK-801) and varying concentrations of the unlabeled competitor drug (this compound or unlabeled MK-801).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 of the competitor and subsequently its binding affinity (Ki).

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the striatum) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

  • Sample Collection: The perfusate (dialysate) is collected at regular intervals.[13]

  • Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).

  • Drug Administration: The drug of interest (e.g., MK-801) can be administered systemically (e.g., via intraperitoneal injection) to observe its effect on neurotransmitter release.[13]

Summary and Conclusion

This compound and MK-801 are both invaluable tools for studying the NMDA receptor system, but their distinct properties make them suitable for different research applications.

This compound 's selectivity for GluN2B-containing receptors makes it an excellent choice for dissecting the specific roles of this subunit in synaptic plasticity, neuronal development, and various neuropathological conditions. Its allosteric mechanism of action also provides a unique pharmacological profile compared to channel blockers.

MK-801 , with its potent, non-selective, and use-dependent channel-blocking activity, is a robust tool for inducing a general blockade of NMDA receptor function.[4] This makes it particularly useful for creating animal models of psychosis and for studying the global consequences of NMDA receptor hypofunction.[9]

The choice between this compound and MK-801 should be guided by the specific scientific question being addressed. Researchers should carefully consider the desired level of subunit selectivity and the preferred mechanism of antagonism to ensure the most appropriate and interpretable experimental outcomes.

References

A Comparative Analysis of Ifenprodil and Ro 25-6981: Selectivity for the GluN2B Subunit of NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of N-methyl-D-aspartate (NMDA) receptor subunits is paramount for advancing our understanding of neurological processes and developing novel therapeutics. This guide provides a detailed comparison of two prominent GluN2B-selective antagonists, Ifenprodil and Ro 25-6981, focusing on their selectivity profiles, the experimental methodologies used to determine these properties, and the relevant downstream signaling pathways.

Introduction to GluN2B Antagonists

This compound and Ro 25-6981 are non-competitive antagonists of the NMDA receptor, exhibiting a strong preference for receptors containing the GluN2B subunit.[1][2][3] This selectivity is of significant interest as the GluN2B subunit is implicated in a range of physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases.[4] Both compounds bind to a unique site at the interface of the GluN1 and GluN2B N-terminal domains, allosterically modulating receptor function.[2] While sharing a common mechanism, their potency and selectivity profiles exhibit notable differences.

Quantitative Comparison of Selectivity

The selectivity of this compound and Ro 25-6981 for the GluN2B subunit over other GluN2 subunits is a critical factor in their utility as pharmacological tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against different NMDA receptor subunit combinations.

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DSelectivity (GluN2A/GluN2B)
This compound 146 µM[5]0.13 - 0.34 µM[2][6]>30 µM>30 µM~429-fold
Ro 25-6981 52 µM[5]0.009 µM[5]>10 µM>30 µM[7]~5778-fold[5]

Note: Data is compiled from studies using recombinant receptors expressed in heterologous systems, primarily Xenopus oocytes and HEK cells. The variability in this compound's IC50 for GluN2B may reflect different experimental conditions.

As the data illustrates, Ro 25-6981 demonstrates a significantly higher potency and selectivity for the GluN2B subunit compared to this compound.[5] While both compounds show a marked preference for GluN2B over GluN2A, Ro 25-6981's selectivity margin is over an order of magnitude greater.[5] Precise IC50 values for GluN2C and GluN2D are not as readily available in the literature, but existing data suggests that both compounds have substantially lower affinity for these subunits. It has been reported that this compound exhibits over 200-fold selectivity for GluN2B-containing receptors compared to those containing GluN2A, GluN2C, or GluN2D subunits.[2] Similarly, Ro 25-6981 shows no significant inhibition of GluN2D-containing receptors at concentrations up to 30 µM.[7]

Experimental Methodologies

The determination of antagonist selectivity and potency relies on robust experimental protocols. The most common techniques employed are two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes and whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293 or tsA201) transiently expressing specific NMDA receptor subunit combinations.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing ligand-gated ion channels due to the large size of the oocytes and their efficient expression of exogenous proteins.

Experimental Workflow:

cluster_0 Oocyte Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis prep1 Harvest Oocytes from Xenopus laevis prep2 Inject cRNA for GluN1 and specific GluN2 subunits prep1->prep2 prep3 Incubate for 2-5 days to allow protein expression prep2->prep3 rec1 Place oocyte in recording chamber prep3->rec1 rec2 Impale with two microelectrodes (Voltage and Current) rec1->rec2 rec3 Clamp membrane potential (e.g., -70 mV) rec2->rec3 rec4 Perfuse with agonist (Glutamate + Glycine) to elicit current rec3->rec4 rec5 Apply antagonist at varying concentrations rec4->rec5 rec6 Measure inhibition of agonist-induced current rec5->rec6 ana1 Construct concentration-response curves rec6->ana1 ana2 Calculate IC50 values ana1->ana2

Figure 1. Workflow for TEVC recordings.

Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonist Solution: Recording solution supplemented with glutamate and glycine (typically 100 µM each).

  • Antagonist Solutions: Agonist solution containing varying concentrations of this compound or Ro 25-6981.

Whole-Cell Patch-Clamp in Mammalian Cells

This technique offers a higher temporal resolution and allows for the study of receptors in a mammalian cell environment, which can be crucial for understanding subtle pharmacological differences.

Experimental Workflow:

cluster_0 Cell Culture and Transfection cluster_1 Electrophysiological Recording cluster_2 Data Analysis cell1 Culture mammalian cells (e.g., HEK293) cell2 Transfect with plasmids encoding GluN1 and specific GluN2 subunits cell1->cell2 cell3 Incubate for 24-48 hours cell2->cell3 rec1 Transfer coverslip with cells to recording chamber cell3->rec1 rec2 Approach a single cell with a glass micropipette rec1->rec2 rec3 Form a high-resistance seal (GΩ seal) rec2->rec3 rec4 Rupture the cell membrane to achieve whole-cell configuration rec3->rec4 rec5 Clamp the cell at a holding potential (e.g., -60 mV) rec4->rec5 rec6 Rapidly perfuse with agonist solution rec5->rec6 rec7 Co-apply antagonist with agonist rec6->rec7 rec8 Record changes in membrane current rec7->rec8 ana1 Generate dose-response curves rec8->ana1 ana2 Determine IC50 values ana1->ana2

Figure 2. Workflow for whole-cell patch-clamp recordings.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Agonist/Antagonist Solutions: Applied via a fast-perfusion system.

Downstream Signaling Pathways of GluN2B

The functional consequences of blocking GluN2B-containing NMDA receptors are dictated by their coupling to intracellular signaling cascades. These pathways are crucial for both synaptic plasticity and cell survival/death decisions.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling NMDAR GluN2B-NMDA Receptor Ca2_influx Ca²+ Influx NMDAR->Ca2_influx Activation DAPK1 DAPK1 NMDAR->DAPK1 Extrasynaptic Activation This compound This compound / Ro 25-6981 This compound->NMDAR Blockade CaMKII CaMKII Ca2_influx->CaMKII RasGRF1 RasGRF1 Ca2_influx->RasGRF1 CREB CREB Ca2_influx->CREB PI3K PI3K/Akt Pathway Ca2_influx->PI3K Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity p38MAPK p38 MAPK RasGRF1->p38MAPK p38MAPK->Synaptic_Plasticity Gene_Expression Gene Expression & Survival CREB->Gene_Expression PI3K->Gene_Expression Cell_Death Cell Death DAPK1->Cell_Death

Figure 3. Simplified signaling pathways downstream of GluN2B-NMDA receptor activation.

Activation of synaptic GluN2B-containing NMDA receptors leads to calcium influx, which in turn activates several key signaling molecules. Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a critical mediator of long-term potentiation (LTP).[1] RasGRF1 , a guanine nucleotide exchange factor, can be activated by calcium and subsequently engages the p38 MAPK pathway, which has been implicated in long-term depression (LTD). Furthermore, calcium signaling can influence the cAMP response element-binding protein (CREB) and the PI3K/Akt pathway, both of which are crucial for gene expression related to cell survival and synaptic plasticity.

Conversely, the activation of extrasynaptic GluN2B-containing receptors has been linked to pro-death signaling. A key player in this pathway is the Death-associated protein kinase 1 (DAPK1) , which can form a complex with the C-terminal of the GluN2B subunit and mediate excitotoxic neuronal death.

Conclusion

Both this compound and Ro 25-6981 are invaluable tools for dissecting the role of GluN2B-containing NMDA receptors. Ro 25-6981 offers superior potency and selectivity, making it the preferred choice for experiments requiring a highly specific blockade of GluN2B. This compound, while less potent, remains a widely used and well-characterized antagonist. The choice between these compounds will ultimately depend on the specific experimental context, including the desired concentration range and the need to minimize off-target effects. A thorough understanding of their selectivity profiles, the methodologies for their characterization, and the downstream signaling pathways they modulate is essential for the rigorous design and interpretation of experiments in the field of neuroscience and pharmacology.

References

Validating Ifenprodil's Specificity for GluN2B over GluN2A-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of Ifenprodil's pharmacological effects on N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit versus the GluN2A subunit. The data herein is compiled from electrophysiological and binding studies to validate this compound's utility as a selective antagonist for investigating GluN2B-mediated signaling pathways in neuroscience research and drug development.

Introduction to this compound and NMDA Receptor Subtypes

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[1][2] These receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The specific GluN2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, including its gating kinetics and sensitivity to antagonists.

This compound is a phenylethanolamine compound that acts as a non-competitive, allosteric antagonist of NMDA receptors.[1][2][3][4] It exhibits a high degree of selectivity for receptors containing the GluN2B subunit.[4][5][6] This specificity makes this compound an invaluable pharmacological tool for isolating and studying the physiological and pathological roles of GluN2B-containing NMDARs. Its mechanism involves binding to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits, stabilizing a non-conducting state of the receptor.[1][2][3][7]

Mechanism of this compound's Allosteric Inhibition

This compound's inhibitory action is not due to direct competition with glutamate or the co-agonist glycine, nor does it block the ion channel pore. Instead, it binds to a modulatory site on the extracellular N-terminal domain, a region distinct from the agonist-binding domains. This binding event induces a conformational change that reduces the probability of the channel opening, thereby decreasing ion flux.

cluster_receptor NMDA Receptor (GluN1/GluN2B) cluster_ntd N-Terminal Domain (NTD) cluster_lbd Ligand-Binding Domain (LBD) GluN1 GluN1 Subunit GluN2B GluN2B Subunit TMD Transmembrane Domain (Ion Channel) Ca_ion Ca²⁺ Influx TMD->Ca_ion Opens to allow GluN1_NTD GluN1 NTD GluN2B_NTD GluN2B NTD Glycine_Site Glycine Site (on GluN1) Glycine_Site->TMD Activate Glutamate_Site Glutamate Site (on GluN2B) Glutamate_Site->TMD Activate This compound This compound This compound->TMD Prevents Opening This compound->GluN1_NTD This compound->GluN2B_NTD Binds at Interface Inhibition Allosteric Inhibition Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site

Caption: this compound's allosteric binding at the GluN1/GluN2B NTD interface.

Quantitative Comparison: this compound Specificity

The specificity of this compound is demonstrated by the significant difference in its inhibitory concentration (IC₅₀) between NMDA receptors composed of GluN1/GluN2B subunits and those composed of GluN1/GluN2A subunits. Electrophysiological studies consistently show that this compound is orders of magnitude more potent at inhibiting GluN2B-containing receptors.

Table 1: Electrophysiological Data on this compound's Potency

Data below were obtained from whole-cell patch-clamp recordings in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing defined NMDA receptor subunits.

Receptor Subunit CompositionThis compound IC₅₀ (nM)Maximal Inhibition (%)Experimental System
GluN1 / GluN2B 72 ± 888 ± 2Xenopus Oocytes[8]
GluN1 / GluN2A > 3,000 (insensitive)Not ApplicableXenopus Oocytes[8]
Triheteromeric (GluN1/2A/2B) 450 ± 3032 ± 1Xenopus Oocytes[8]

Note: The potency and maximal inhibition of this compound are markedly reduced on triheteromeric receptors containing one GluN2A and one GluN2B subunit, highlighting the unique properties of these native-like receptors.[8]

Table 2: Comparison with Other GluN2B-Selective Antagonists
CompoundReceptor SubtypeIC₅₀ (nM)Maximal Inhibition (%)
This compound GluN1 / GluN2B72 ± 888 ± 2[8]
CP-101,606 GluN1 / GluN2B61 ± 389 ± 1[8]
This compound GluN1 / GluN2A> 3,000N/A[8]
CP-101,606 GluN1 / GluN2A> 3,000N/A[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating the specificity of this compound. Below are summarized protocols for key experiments.

Heterologous Expression of NMDA Receptors in Xenopus Oocytes

This system allows for the controlled expression of specific NMDA receptor subunit combinations, providing a clean background for pharmacological testing.

  • cRNA Preparation: Plasmids containing the cDNA for human or rat GluN1, GluN2A, and GluN2B subunits are linearized. Capped complementary RNA (cRNA) is then synthesized in vitro.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • Injection: A specific ratio of cRNAs (e.g., 1:2 for GluN1:GluN2) is injected into the oocytes.[9] Total injected cRNA is typically between 0.05–0.15 ng per oocyte.[9]

  • Incubation: Oocytes are incubated for 24-48 hours at 18°C to allow for receptor expression on the cell surface.[9]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion current flowing through the expressed NMDA receptors in oocytes in response to agonist application.

cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Data Analysis A Inject Oocyte with GluN1 + GluN2A/B cRNA B Incubate 24-48h for Receptor Expression A->B C Place Oocyte in Recording Chamber B->C D Impale with Voltage and Current Electrodes C->D E Clamp Membrane Potential (e.g., -40 to -60 mV) D->E F Perfuse with Agonists (Glutamate + Glycine) E->F G Record Baseline NMDA Current (I_control) F->G H Apply this compound at Varying Concentrations G->H I Record NMDA Current in presence of this compound (I_ifen) H->I J Calculate % Inhibition: 100 * (1 - I_ifen / I_control) I->J K Plot Dose-Response Curve (% Inhibition vs. [this compound]) J->K L Fit Curve to Hill Equation to Determine IC50 K->L

Caption: Workflow for determining this compound IC₅₀ using TEVC in oocytes.
  • Solutions: The recording solution typically contains NaCl (100 mM), HEPES (5 mM), and BaCl₂ (0.3 mM) to block calcium-activated chloride channels.[9]

  • Recording: Oocytes are voltage-clamped at a holding potential of -40 mV to -60 mV.[8][9] Currents are evoked by applying saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 50 µM).[8]

  • Drug Application: After a stable baseline current is established, this compound is co-applied with the agonists at increasing concentrations. The steady-state current at each concentration is measured.

  • Analysis: The percentage of inhibition is calculated for each this compound concentration. The data are then fitted to a logistic equation to determine the IC₅₀ value.

Calcium Flux Functional Assay

This high-throughput method measures NMDA receptor activity by detecting the influx of calcium through the channel upon activation.

  • Cell Culture: HEK293 cells stably or transiently expressing the desired GluN1 and GluN2 subunits are seeded in 384-well plates.[10][11]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-6).[11]

  • Assay Protocol: A baseline fluorescence is measured. The cells are then stimulated with NMDA agonists. In test wells, this compound is added prior to or concurrently with the agonists.

  • Detection: A fluorescence plate reader (e.g., FDSS) measures the change in fluorescence intensity, which is proportional to the intracellular calcium concentration and, therefore, to NMDA receptor activity.[10]

  • Analysis: The inhibitory effect of this compound is quantified by comparing the fluorescence signal in treated wells to control wells.

Logical Framework for Specificity Validation

The validation of this compound's specificity relies on a direct comparison of its effects on distinct, well-defined molecular targets. The logic is straightforward: if the compound is truly selective, its inhibitory activity should be potent against the target receptor (GluN1/GluN2B) and significantly weaker or absent against the off-target receptor (GluN1/GluN2A).

cluster_exp1 Experiment 1: GluN1/GluN2B Receptors cluster_exp2 Experiment 2: GluN1/GluN2A Receptors Hypothesis Hypothesis: This compound is specific for GluN2B over GluN2A Test_2B Apply this compound to GluN1/GluN2B expressing cells Hypothesis->Test_2B Test_2A Apply this compound to GluN1/GluN2A expressing cells Hypothesis->Test_2A Predict_2B Prediction: Potent inhibition of NMDA-mediated current Test_2B->Predict_2B Result_2B Result: IC50 in low nM range (e.g., ~72 nM) Predict_2B->Result_2B Confirm? Conclusion Conclusion: Experimental data support the hypothesis. This compound is highly selective for GluN2B. Result_2B->Conclusion Predict_2A Prediction: Minimal or no inhibition of NMDA-mediated current Test_2A->Predict_2A Result_2A Result: IC50 > 3000 nM (virtually no effect at 3 µM) Predict_2A->Result_2A Confirm? Result_2A->Conclusion

Caption: Logical flow for validating this compound's subunit specificity.

Conclusion

The collective evidence from electrophysiological and functional assays provides a clear and robust validation of this compound's specificity as an antagonist for GluN2B-containing NMDA receptors over those containing the GluN2A subunit. The several hundred-fold difference in potency is a cornerstone of its use in neuroscience.[1] Researchers and drug developers can confidently use this compound at appropriate concentrations (typically in the low nanomolar to 1 µM range) to selectively probe the function of GluN2B subunits in cellular and systemic processes, while acknowledging its reduced efficacy on triheteromeric receptors and potential for non-specific effects at much higher concentrations.[5][8]

References

A Guide to Negative Control Experiments for Ifenprodil Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ifenprodil is a widely studied non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit.[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research and a potential therapeutic agent for various neurological disorders. To ensure the specificity of its effects in experimental settings, the use of appropriate negative controls is paramount. This guide provides a comprehensive comparison of suitable negative controls for this compound studies, supported by experimental data and detailed protocols.

Choosing the Right Negative Control: The Stereoisomers of this compound

This compound possesses two chiral centers, resulting in four stereoisomers: (+)-erythro-ifenprodil, (-)-erythro-ifenprodil, (+)-threo-ifenprodil, and (-)-threo-ifenprodil. These isomers exhibit differential activity at the GluN2B-containing NMDA receptor, making the less active isomers ideal negative controls to distinguish specific antagonism from off-target effects.

Studies have consistently shown that the (+)-erythro and (-)-threo isomers are the most potent antagonists of the GluN2B subunit. In contrast, the (-)-erythro and (+)-threo isomers display significantly lower affinity and inhibitory activity, rendering them suitable as negative controls.[2]

Quantitative Comparison of this compound Stereoisomers

The following tables summarize the inhibitory potency of this compound stereoisomers from various studies, highlighting the differences in their activity at the NMDA receptor.

Table 1: Inhibitory Potency (IC₅₀) of this compound Stereoisomers at NR1A/NR2B Receptors

StereoisomerIC₅₀ (µM)Relative PotencyReference
(+)-erythro-Ifenprodil0.21High[Avenet et al., 1996[2]]
(-)-threo-Ifenprodil0.22High[Avenet et al., 1996[2]]
(-)-erythro-Ifenprodil0.81Low[Avenet et al., 1996[2]]
(+)-threo-Ifenprodil0.76Low[Avenet et al., 1996[2]]

Table 2: Binding Affinity (Kᵢ) of this compound Stereoisomers for GluN2B-NMDA Receptors

StereoisomerKᵢ (nM)Relative AffinityReference
(1R,2R)-Ifenprodil ((-)-threo)5.8High[Bechthold et al., 2021[3]]
(1S,2S)-Ifenprodil ((+)-threo)--
(1R,2S)-Ifenprodil ((+)-erythro)--
(1S,2R)-Ifenprodil ((-)-erythro)--

Experimental Protocols

To effectively utilize a less active stereoisomer as a negative control, it is crucial to apply it under the same experimental conditions as the active this compound isomer. Below are detailed methodologies for key experiments.

Electrophysiological Recording

Objective: To compare the inhibitory effects of an active this compound stereoisomer and a negative control isomer on NMDA receptor-mediated currents.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Whole-Cell Patch-Clamp Recording cluster_treatment Drug Application cluster_analysis Data Analysis prep1 Culture Neurons or Express Receptors in Oocytes prep2 Select Cells for Recording prep1->prep2 rec1 Establish Whole-Cell Configuration prep2->rec1 rec2 Apply NMDA Receptor Agonists (e.g., NMDA/Glycine) rec1->rec2 rec3 Record Baseline Current rec2->rec3 treat1 Apply Active this compound Isomer (e.g., (+)-erythro) rec3->treat1 wash1 Washout treat1->wash1 treat2 Apply Negative Control Isomer (e.g., (-)-erythro) wash1->treat2 wash2 Washout treat2->wash2 ana1 Measure Peak Current Amplitude wash2->ana1 ana2 Calculate Percent Inhibition ana1->ana2 ana3 Compare Inhibition between Isomers ana2->ana3 G cluster_prep Cell Preparation cluster_imaging Fluorescence Microscopy cluster_treatment Drug Application cluster_analysis Data Analysis prep1 Culture Neurons prep2 Load with Calcium Indicator (e.g., Fura-2 AM) prep1->prep2 img1 Establish Baseline Fluorescence prep2->img1 treat1 Pre-incubate with Active Isomer img1->treat1 img2 Stimulate with NMDA/Glycine img3 Record Changes in Intracellular Calcium stim1 Stimulate and Record treat1->stim1 treat2 Pre-incubate with Negative Control stim1->treat2 stim2 Stimulate and Record treat2->stim2 ana1 Quantify Fluorescence Changes stim2->ana1 ana2 Calculate Change in [Ca²⁺]i ana1->ana2 ana3 Compare Blockade between Isomers ana2->ana3 G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ifenprodil_active (+)-erythro-Ifenprodil (Active) Ifenprodil_active->NMDAR Binds and Inhibits Ifenprodil_inactive (-)-erythro-Ifenprodil (Negative Control) Ifenprodil_inactive->NMDAR Weakly Binds/ No Inhibition Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_influx->Signaling Activates Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression, Excitotoxicity) Signaling->Response Leads to

References

Unveiling Ifenprodil's Affinity: A Comparative Guide to Radioligand Binding Assays for GluN2B Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target is a cornerstone of pharmacological characterization. This guide provides an objective comparison of Ifenprodil's binding affinity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor with that of other selective antagonists. The data presented is supported by detailed experimental protocols for radioligand binding assays, offering a comprehensive resource for assessing and replicating these crucial experiments.

This compound is a well-established non-competitive antagonist of NMDA receptors, exhibiting high selectivity for those containing the GluN2B subunit.[1][2] This selectivity has made it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics targeting GluN2B-mediated neurotransmission, which is implicated in various neurological and psychiatric disorders. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[3] These assays directly measure the interaction between a radiolabeled ligand (the radioligand) and the receptor, allowing for the determination of key parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax).

Comparative Binding Affinities of GluN2B Antagonists

To provide a clear comparison of this compound's performance against other GluN2B-selective antagonists, the following table summarizes their binding affinities (Ki or IC50 values) as determined by radioligand binding assays using [3H]this compound. It is important to note that absolute values can vary between studies due to differences in experimental conditions.

CompoundRadioligandTissue/Cell SourceKi (nM)IC50 (nM)Reference
This compound [3H]this compoundRat Brain Membranes5.09-[4]
This compound [3H]this compoundRecombinant human NR1a/NR2B-120[5]
Ro 25-6981 [3H]-MK-801Rat Forebrain Membranes-3[6]
CP-101,606 [3H]this compoundWistar rat brain homogenates--[7]
EVT-101 ----[1]

Note: The Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values for both Ki and IC50 indicate a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This section details a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the GluN2B receptor using [3H]this compound and rat brain membranes.

Membrane Preparation from Rat Brain
  • Tissue Homogenization: Whole rat brains (minus cerebellum) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Pelleting Membranes: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash away endogenous ligands and other contaminants. This wash step can be repeated.

  • Final Resuspension and Storage: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay). Aliquots of the membrane preparation are stored at -80°C until use.

Competitive Binding Assay
  • Assay Buffer: A typical assay buffer consists of 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, and 1.2 mM MgCl2.[7]

  • Reaction Mixture: The assay is performed in a final volume of 200-500 µL in microcentrifuge tubes or a 96-well plate. Each reaction contains:

    • Rat brain membrane homogenate (typically 50-100 µg of protein).

    • [3H]this compound at a fixed concentration (e.g., 4.7 nM).[7]

    • Varying concentrations of the unlabeled test compound (e.g., this compound or other antagonists) or vehicle for total binding.

  • Non-specific Binding: To determine non-specific binding, a separate set of tubes is included containing a high concentration of an unlabeled competitor (e.g., 10 µM this compound or 100 µM CP-101,606).[7]

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).[7][8]

  • Termination of Assay: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

  • Washing: The filters are rapidly washed with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • IC50 Determination: The specific binding data is then plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

  • Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization 1. Homogenize Rat Brain Tissue Centrifugation1 2. Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 3. High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Membrane Pellet Centrifugation2->Pellet Wash 4. Wash Pellet Pellet->Wash Final_Pellet Final Membrane Preparation Wash->Final_Pellet Incubation 5. Incubate Membranes with [3H]this compound & Competitor Final_Pellet->Incubation Filtration 6. Rapid Filtration Incubation->Filtration Washing 7. Wash Filters Filtration->Washing Counting 8. Scintillation Counting Washing->Counting Data_Processing 9. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 10. Non-linear Regression to Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 11. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Signaling_Pathway_Context cluster_receptor Receptor Complex This compound This compound / Competitor Binding_Site Allosteric Binding Site on GluN2B This compound->Binding_Site Binds to NMDA_Receptor GluN1/GluN2B NMDA Receptor NMDA_Receptor->Binding_Site Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Radioligand [3H]this compound Radioligand->Binding_Site Competes for binding with Binding_Site->Ion_Channel Allosterically Inhibits Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Blocks Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Initiates

References

A Comparative Analysis of the Neuroprotective Efficacy of Ifenprodil and Memantine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of Ifenprodil and memantine, two N-methyl-D-aspartate (NMDA) receptor antagonists with distinct mechanisms of action. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key pathways, this document aims to be a valuable resource for researchers in the field of neuropharmacology and drug development.

At a Glance: Key Differences in Neuroprotective Mechanisms

FeatureThis compoundMemantine
Primary Target GluN2B subunit of the NMDA receptorNMDA receptor (low-affinity, uncompetitive)
Mechanism of Action Non-competitive antagonist, allosterically modulating the receptor to reduce channel opening probability.Uncompetitive open-channel blocker, preferentially entering the channel during excessive activation.
Additional Mechanisms Modulates autophagy and inhibits the PERK/eIF2α signaling pathway downstream of GluN2B.Possesses anti-inflammatory properties by inhibiting microglial activation and promotes neurotrophic factor release (GDNF and BDNF).

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from in vitro studies assessing the neuroprotective effects of this compound and memantine against NMDA-induced excitotoxicity.

Table 1: IC50 Values for Neuroprotection Against NMDA-Induced Toxicity

CompoundAssayIC50 (µM)Cell TypeReference
This compound MTT Assay0.13Primary Rat Cortical Neurons[1]
LDH Assay0.10Primary Rat Cortical Neurons[1]
Memantine MTT Assay0.81Primary Rat Cortical Neurons[1]
LDH Assay0.99Primary Rat Cortical Neurons[1]

Table 2: Efficacy in Reducing Pro-inflammatory Factors (LPS-induced)

Compound (Concentration)Pro-inflammatory FactorReduction (%)Cell TypeReference
Memantine (10 µM) Superoxide~40%Microglia-enriched cultures[2]
Intracellular ROS~50%Microglia-enriched cultures[2]
TNF-α~60%Primary midbrain neuron-glia cultures[2]
Nitric Oxide (NO)~70%Primary midbrain neuron-glia cultures[2]
Prostaglandin E2 (PGE2)~50%Primary midbrain neuron-glia cultures[2]

Signaling Pathways

The distinct mechanisms of this compound and memantine are illustrated in the following signaling pathway diagrams.

Ifenprodil_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound NMDAR NMDA Receptor (GluN1/GluN2B) This compound->NMDAR Binds to GluN2B Glutamate Glutamate Glutamate->NMDAR Activates Ca_influx Reduced Ca²⁺ Influx NMDAR->Ca_influx Inhibits PERK PERK Ca_influx->PERK Inhibits activation of Autophagy Autophagy Modulation Ca_influx->Autophagy Modulates eIF2a eIF2α PERK->eIF2a Phosphorylates Apoptosis Reduced Apoptosis eIF2a->Apoptosis Reduces Neuroprotection Neuroprotection Autophagy->Neuroprotection Contributes to Apoptosis->Neuroprotection Leads to

This compound's Neuroprotective Signaling Pathway.

Memantine_Signaling_Pathway cluster_0 Extracellular cluster_1 Neuron cluster_2 Microglia cluster_3 Astrocyte Memantine Memantine NMDAR_N NMDA Receptor Memantine->NMDAR_N Blocks channel Microglia_Activation Microglia Activation Memantine->Microglia_Activation Inhibits HDAC HDAC Memantine->HDAC Inhibits Glutamate Glutamate Glutamate->NMDAR_N Activates LPS LPS LPS->Microglia_Activation Activates Ca_influx_N Reduced Ca²⁺ Influx NMDAR_N->Ca_influx_N Inhibits Excitotoxicity Reduced Excitotoxicity Ca_influx_N->Excitotoxicity Neuronal_Survival Neuronal Survival Excitotoxicity->Neuronal_Survival Promotes Pro_inflammatory Pro-inflammatory Factors (TNF-α, NO) Microglia_Activation->Pro_inflammatory Releases Pro_inflammatory->Neuronal_Survival Reduces GDNF_BDNF GDNF & BDNF Release HDAC->GDNF_BDNF Promotes GDNF_BDNF->Neuronal_Survival Promotes

Memantine's Multi-faceted Neuroprotective Pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these findings.

In Vitro NMDA-Induced Excitotoxicity Assay

This protocol is based on the methodology described by Lopes et al. (2013) for assessing neuroprotection in primary cortical neurons.

1. Primary Cortical Neuron Culture:

  • Source: Neocortices of 17-day-old rat embryos.

  • Procedure:

    • Dissect and mechanically dissociate neocortices in a buffered salt solution.

    • Plate dissociated cells onto poly-L-lysine-coated 96-well plates at a density of 1.5 x 10^5 cells/well.

    • Culture cells in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

    • Maintain cultures at 37°C in a humidified 5% CO2 incubator for 12-14 days before experimentation.

2. Excitotoxicity Induction and Treatment:

  • Procedure:

    • Replace the culture medium with a defined salt solution.

    • Expose neurons to 100 µM NMDA in the presence or absence of varying concentrations of this compound or memantine.

    • Incubate for 3 hours at 37°C.

3. Assessment of Neuroprotection:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • After the 3-hour incubation, add MTT solution (0.5 mg/mL final concentration) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • LDH (Lactate Dehydrogenase) Assay for Cell Death:

    • Collect the culture supernatant after the 3-hour incubation.

    • Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

    • Measure the absorbance at the appropriate wavelength as per the kit's instructions. Cell death is proportional to the LDH activity.

LPS-Induced Microglial Activation and Pro-inflammatory Factor Measurement

This protocol is based on the methodology described by Wu et al. (2009) for assessing the anti-inflammatory effects of memantine.

1. Primary Microglia Culture:

  • Source: Cerebral cortices of 1-day-old rat pups.

  • Procedure:

    • Dissociate cerebral cortices and culture in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

    • After 10-14 days, harvest microglia by shaking the flasks and re-plate for experiments.

2. LPS Stimulation and Memantine Treatment:

  • Procedure:

    • Pre-treat microglia-enriched cultures with memantine (e.g., 10 µM) for 30 minutes.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 5 ng/mL).

    • Incubate for the desired time period (e.g., 24 hours for cytokine measurement).

3. Measurement of Pro-inflammatory Factors:

  • Superoxide Anion Production: Measured using the reduction of WST-1.

  • Intracellular Reactive Oxygen Species (ROS): Measured using the fluorescent probe DCFH-DA.

  • Tumor Necrosis Factor-alpha (TNF-α), Nitric Oxide (NO), and Prostaglandin E2 (PGE2): Measured in the culture supernatant using specific ELISA kits.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro neuroprotection study.

Experimental_Workflow start Start: Experimental Design cell_culture Primary Neuronal Culture (e.g., rat cortical neurons) start->cell_culture toxicity_induction Induce Excitotoxicity (e.g., NMDA or Glutamate exposure) cell_culture->toxicity_induction drug_treatment Treatment with This compound or Memantine (various concentrations) toxicity_induction->drug_treatment incubation Incubation (Defined time period) drug_treatment->incubation data_collection Data Collection & Analysis incubation->data_collection viability_assay Cell Viability Assay (e.g., MTT) data_collection->viability_assay death_assay Cell Death Assay (e.g., LDH) data_collection->death_assay inflammatory_assay Inflammatory Marker Assay (e.g., ELISA for TNF-α) data_collection->inflammatory_assay end End: Comparative Efficacy Assessment viability_assay->end death_assay->end inflammatory_assay->end

Workflow for In Vitro Neuroprotection Assays.

Conclusion

Both this compound and memantine demonstrate significant neuroprotective properties, primarily through their interaction with NMDA receptors. However, their distinct mechanisms of action suggest they may be suited for different therapeutic strategies. This compound's high selectivity for the GluN2B subunit offers the potential for targeted intervention in pathologies where this subunit is overactive. In contrast, memantine's broader mechanism, encompassing anti-inflammatory and neurotrophic effects in addition to its unique open-channel block of NMDA receptors, may provide a more multifaceted approach to neuroprotection. The quantitative data presented here, primarily from in vitro models, highlights the greater potency of this compound in directly counteracting NMDA-induced excitotoxicity. However, the clinical relevance of these findings requires further investigation through in vivo studies and well-designed clinical trials. This guide provides a foundational understanding to aid researchers in designing future studies to further elucidate the comparative efficacy and therapeutic potential of these two promising neuroprotective agents.

References

A Comparative Guide to Ifenprodil as a Reference Compound for Novel GluN2B Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in fast excitatory neurotransmission, central to synaptic plasticity, learning, and memory.[1] These receptors are tetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The diverse GluN2 subunits (A-D) dictate the receptor's pharmacological and kinetic properties.[1] Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in numerous neurological and psychiatric disorders, including stroke, neurodegenerative diseases, neuropathic pain, and depression, making them a significant therapeutic target.[2][3]

Ifenprodil is a classic, non-competitive antagonist that exhibits high selectivity for GluN2B-containing NMDA receptors.[1][3][4] It acts as a negative allosteric modulator, binding to a unique site at the interface between the GluN1 and GluN2B N-terminal domains (NTDs).[1][5][6] This distinct mechanism, coupled with its subunit selectivity, has established this compound as an indispensable pharmacological tool and a benchmark reference compound for the development and characterization of novel GluN2B antagonists.[7][8] This guide provides a comparative analysis of this compound against newer agents, supported by experimental data and detailed protocols.

Pharmacological Profile: this compound vs. Novel Antagonists

This compound's utility as a reference is rooted in its well-characterized, potent, and selective inhibition of GluN2B-containing receptors. It displays over 200-fold selectivity for GluN2B over other GluN2 subunits.[1] However, its therapeutic development has been hampered by off-target activities, notably at α-1 adrenergic and sigma receptors, and rapid metabolism.[9][10][11] These limitations have driven the search for novel antagonists with improved selectivity and pharmacokinetic profiles.

The development of compounds like Ro25-6981, CP-101,606, and more recently Pip18 and EU93-108, represents significant progress. These agents often exhibit enhanced selectivity, reducing the potential for off-target side effects that can complicate preclinical and clinical findings.[9][12]

Quantitative Comparison of GluN2B Antagonists

The following table summarizes the binding affinity (Ki) and functional inhibitory potency (IC50) of this compound and selected novel antagonists against GluN2B-containing NMDA receptors.

CompoundTypeBinding Affinity (Ki)Functional Potency (IC50)Selectivity ProfileKey Features & Off-Targets
This compound Reference Phenylethanolamine~5.8 nM ((1R,2R)-isomer)[13]~72 nM (GluN1/GluN2B)[14]>200-fold vs. GluN2A[1]Binds to α-adrenergic and sigma receptors[9][15]
Ro25-6981 Novel Phenylethanolamine~9 nM[12]~53.7 nM[12]Highly selective for GluN2BWidely used experimental tool; may bind to 5-HT, histamine-1, and sigma receptors[15][16]
CP-101,606 (Traxoprodil) Novel Phenylethanolamine--Selective for GluN2BGood tolerability in human trials[15]
Pip18 Novel Piperidine-~9.5 nM (GluN1/GluN2B)[12]No detectable antagonism of GluN2A[12]Potent and highly selective with favorable pharmacokinetics[12]
EU93-108 Novel NAM--~18-fold higher inhibition of GluN2B vs. other subunits[9]Brain penetrant with intrinsic analgesic properties[9]
Radiprodil Novel NAM--Selective for GluN2BIn clinical evaluation for seizure disorders[17]
CERC-301 (MK-0657) Novel NAM--Selective for GluN2BExplored for major depressive disorder[17]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the specific recombinant receptor subtypes (diheteromeric vs. triheteromeric) and assay methodology.[14]

Key Experimental Methodologies

The characterization of GluN2B antagonists relies on standardized in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro techniques.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat forebrain) or cells expressing the target receptor (e.g., HEK293 cells expressing GluN1/GluN2B) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[18]

    • Centrifuge the homogenate to pellet the cell membranes.[18]

    • Wash the pellet by resuspending it in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay binding buffer and determine the protein concentration.[18]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]this compound), and varying concentrations of the unlabeled test compound.[18]

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled standard ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand while unbound ligand passes through.[18]

    • Quickly wash the filters with ice-cold wash buffer to remove residual unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]

Whole-Cell Patch-Clamp Electrophysiology (for Determining Functional Potency, IC50)

This "gold standard" electrophysiological technique measures the ion flow through receptor channels in response to agonists and the inhibitory effect of antagonists.[19][20][21][22]

Protocol:

  • Cell/Slice Preparation:

    • Use either cultured neurons or cells expressing recombinant NMDA receptors (e.g., Xenopus oocytes or HEK293 cells) or acute brain slices from rodents.[6][23]

    • For brain slices, prepare thin sections (e.g., 300 µm) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

    • Transfer the preparation to a recording chamber on a microscope stage, continuously perfused with aCSF.

  • Obtaining a Whole-Cell Recording:

    • Fabricate a glass micropipette and fill it with an intracellular solution.[22]

    • Under visual guidance, carefully approach a target cell with the micropipette.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).[23]

  • Data Acquisition:

    • Clamp the cell's membrane potential at a set voltage (e.g., -70 mV).

    • Apply a saturating concentration of NMDA and glycine to the cell via the perfusion system to evoke an inward current through NMDA receptors.[6]

    • After establishing a stable baseline current, co-apply the agonist solution with varying concentrations of the antagonist (e.g., this compound).

    • Record the resulting inhibition of the agonist-evoked current at each antagonist concentration.

  • Data Analysis:

    • Measure the peak amplitude of the inhibited current at each concentration of the test compound.

    • Normalize the data to the maximal current evoked by the agonist alone.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[14]

Visualizing Pathways and Processes

Diagrams created using Graphviz DOT language help illustrate the complex relationships in GluN2B signaling and experimental design.

NMDA_Receptor_Signaling cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_modulator Allosteric Modulator cluster_downstream Cellular Response GluN1 GluN1 IonChannel Ion Channel GluN2B GluN2B Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Opens Glutamate Glutamate Glutamate->GluN2B Binds Glycine Glycine Glycine->GluN1 Binds This compound This compound This compound->GluN1 Binds at Interface This compound->GluN2B Inhibits Signaling Downstream Signaling (e.g., Plasticity, Excitotoxicity) Ca_Influx->Signaling

Caption: NMDA receptor activation and this compound's inhibitory mechanism.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Compound_Prep 2. Prepare Radioligand & Test Compounds Compound_Prep->Incubation Filtration 4. Rapid Vacuum Filtration Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Calculate Ki from IC50 Value Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Patch_Clamp_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Slice_Prep 1. Prepare Brain Slice or Plated Cells Place_Chamber 2. Place in Recording Chamber Slice_Prep->Place_Chamber Seal 3. Obtain Giga-Seal & Whole-Cell Access Place_Chamber->Seal Record_Baseline 4. Apply Agonist & Record Baseline Current Seal->Record_Baseline Apply_Antagonist 5. Apply Antagonist & Record Inhibited Current Record_Baseline->Apply_Antagonist Data_Analysis 6. Generate Dose-Response Curve & Calculate IC50 Apply_Antagonist->Data_Analysis

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound remains a cornerstone reference compound in the study of GluN2B-containing NMDA receptors due to its well-documented selectivity and mechanism of action.[1][7] It provides a vital benchmark for assessing the potency and selectivity of novel antagonists. However, its limitations, including off-target effects and poor metabolic stability, underscore the need for improved therapeutic agents.[9][11] Newer compounds demonstrate enhanced selectivity and more favorable pharmacokinetic profiles, offering promising avenues for treating a range of neurological disorders.[12][17] The rigorous application of standardized experimental protocols, such as radioligand binding and electrophysiology, is essential for the accurate comparison and validation of these next-generation GluN2B antagonists against the established standard of this compound.

References

A Comparative Analysis of Ifenprodil Stereoisomers: Unraveling Stereoselectivity in NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stereoisomers of Ifenprodil, a well-known GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential and off-target effects of this compound.

This compound, a phenylethanolamine derivative, possesses two chiral centers, giving rise to four distinct stereoisomers: (+)- and (-)-erythro-Ifenprodil, and (+)- and (-)-threo-Ifenprodil. These isomers exhibit significant differences in their biological activity, particularly in their affinity for and inhibition of the GluN2B subunit of the NMDA receptor. This guide synthesizes findings from key studies to illuminate these differences.

Comparative Activity at the NMDA Receptor

The primary mechanism of this compound's action is its non-competitive antagonism at the GluN2B subunit of the NMDA receptor. This interaction is highly stereoselective, with certain isomers demonstrating significantly greater potency and affinity.

GluN2B Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound stereoisomers, these assays typically utilize [³H]this compound and cell membranes expressing the target receptor. The key parameter derived from these experiments is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

StereoisomerAbsolute ConfigurationGluN2B Binding Affinity (Ki)
(+)-erythro-Ifenprodil(1S, 2R)Not explicitly reported in the primary comparative study, but generally considered potent.
(-)-erythro-Ifenprodil(1R, 2S)Not explicitly reported in the primary comparative study, but generally considered potent.
(+)-threo-Ifenprodil(1S, 2S)16 nM[1][2][3]
(-)-threo-Ifenprodil(1R, 2R)5.8 nM [1][2][3]

Table 1: Comparison of the binding affinities of this compound stereoisomers for the GluN2B subunit of the NMDA receptor. The (-)-threo isomer, with the (1R, 2R) configuration, demonstrates the highest affinity.

NMDA Receptor Ion Channel Inhibition

The functional consequence of this compound binding to the GluN2B subunit is the inhibition of ion flow through the NMDA receptor channel. This inhibitory activity is quantified using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes expressing specific NMDA receptor subunits. The resulting IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal current response.

StereoisomerNMDA Receptor SubtypeIon Channel Inhibition (IC50)
(+)-erythro-IfenprodilNR1A/NR2B0.21 µM[4]
NR1A/NR2A> 100 µM[4]
(-)-erythro-IfenprodilNR1A/NR2B0.81 µM[4]
NR1A/NR2A> 100 µM[4]
(+)-threo-IfenprodilNR1A/NR2B0.76 µM[4]
NR1A/NR2A> 100 µM[4]
(-)-threo-IfenprodilNR1A/NR2B0.22 µM (as reported in one study)[4] / 223 nM (as reported in another study for (1R,2R)-Ifenprodil)[1][2][3]
NR1A/NR2A> 100 µM[4]

Table 2: Comparison of the inhibitory potency of this compound stereoisomers on NMDA receptor subtypes. All stereoisomers show marked selectivity for the NR2B-containing receptors over NR2A-containing receptors. The (+)-erythro and (-)-threo isomers are the most potent inhibitors of NR1A/NR2B receptors.

Selectivity Profile: Beyond the NMDA Receptor

While this compound is primarily known for its NMDA receptor activity, it also interacts with other receptors, most notably α1-adrenergic and sigma (σ) receptors. The stereochemistry of this compound plays a critical role in its selectivity profile.

Studies have shown that the threo isomers of this compound allow for a separation of NMDA receptor antagonist activity from α1-adrenergic receptor activity. This is a significant finding for drug development, as it suggests that specific stereoisomers can be selected to minimize off-target effects.[5] Both threo- and erythro-Ifenprodil exhibit high affinity for σ2 receptors (Ki ≈ 2 nM).[6]

Experimental Protocols

Radioligand Binding Assay for GluN2B Affinity

Objective: To determine the binding affinity (Ki) of this compound stereoisomers for the GluN2B subunit of the NMDA receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human GluN1/GluN2B receptors.

  • [³H]this compound (radioligand).

  • Unlabeled this compound stereoisomers (test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of [³H]this compound, and varying concentrations of the unlabeled this compound stereoisomer.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp (TEVC) Assay for NMDA Receptor Inhibition

Objective: To measure the inhibitory effect (IC50) of this compound stereoisomers on the ion channel function of NMDA receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human NMDA receptor subunits (e.g., NR1 and NR2B).

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, and a buffer like HEPES).

  • Agonists: Glutamate and Glycine.

  • This compound stereoisomers (test compounds).

  • Two-electrode voltage-clamp amplifier and data acquisition system.

  • Microelectrodes filled with KCl.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with the cRNA for the desired NMDA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Oocyte Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to activate the NMDA receptors and elicit an inward current.

  • Antagonist Application: Co-apply the this compound stereoisomer at various concentrations with the agonists and record the resulting current.

  • Data Analysis: Measure the peak current amplitude in the presence of different concentrations of the antagonist. Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the processes involved in studying this compound's activity, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflows.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound Stereoisomers This compound->NMDA_Receptor Allosteric Inhibition (Binds to GluN2B NTD) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: NMDA receptor signaling and this compound inhibition.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_tevc Two-Electrode Voltage-Clamp b_start Prepare Membranes (GluN1/GluN2B) b_incubate Incubate with [³H]this compound & Test Stereoisomer b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_quantify Scintillation Counting b_filter->b_quantify b_end Calculate Ki b_quantify->b_end t_start Inject Oocytes with NMDA Receptor cRNA t_clamp Voltage Clamp Oocyte t_start->t_clamp t_apply Apply Agonists + Test Stereoisomer t_clamp->t_apply t_record Record Ion Current t_apply->t_record t_end Calculate IC50 t_record->t_end

References

A Comparative Guide to Ifenprodil and Other Phenylethanolamine Antagonists for NMDA Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ifenprodil and other notable phenylethanolamine antagonists that selectively target the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Introduction to Phenylethanolamine Antagonists

Phenylethanolamines are a class of compounds that act as allosteric modulators of the NMDA receptor, exhibiting high selectivity for the GluN2B subunit.[1] this compound was the first identified agent in this class and has been instrumental in studying the function of GluN2B-containing NMDA receptors.[2][3] These antagonists, including Ro 25-6981 and CP-101,606, bind to a site on the amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate and glycine binding sites.[1][4] This allosteric inhibition offers a more subtle modulation of receptor activity compared to channel blockers or competitive antagonists, potentially leading to a better therapeutic window with fewer side effects.

Mechanism of Action and Signaling Pathway

This compound and related phenylethanolamine antagonists are non-competitive antagonists of the NMDA receptor.[4] Their binding to the GluN2B ATD stabilizes a closed conformation of the ion channel, thereby reducing calcium influx in response to glutamate and glycine binding.[3] A key aspect of their mechanism is the enhancement of proton inhibition, making the receptor more sensitive to the endogenous negative modulation by H+ ions.[5]

The inhibition of GluN2B-containing NMDA receptors by these compounds has significant downstream effects on intracellular signaling cascades. For instance, this compound has been shown to activate the mTOR signaling pathway, which is crucial for synaptic plasticity and protein synthesis.[6] This can lead to the amelioration of depressive-like behaviors and modulation of pro-inflammatory cytokines.[6]

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Allosteric Inhibition Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx CaM CaM Ca2+->CaM mTOR_Pathway mTOR_Pathway Ca2+->mTOR_Pathway CaMKII CaMKII CaM->CaMKII Synaptic_Plasticity Synaptic_Plasticity CaMKII->Synaptic_Plasticity mTOR_Pathway->Synaptic_Plasticity Gene_Expression Gene_Expression mTOR_Pathway->Gene_Expression

NMDA Receptor Signaling Pathway

Comparative Performance Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound and other prominent phenylethanolamine antagonists for the GluN2B subunit of the NMDA receptor.

Table 1: Inhibitory Concentration (IC50) of Phenylethanolamine Antagonists

CompoundIC50 (nM) vs. GluN2BExperimental SystemReference
This compound300Rat Cultured Cortical Neurons[7]
Ro 25-69819Recombinant NR1c/NR2B in Xenopus Oocytes[7]
CP-101,60611Cultured Hippocampal Neurons[7]
Eliprodil>1000Not Specified[8]

Table 2: Binding Affinity (Ki) of Phenylethanolamine Antagonists

CompoundKi (nM)RadioligandTissue/Cell PreparationReference
This compound24.8[3H]this compoundRat Cortex/Hippocampus Membranes[9]
Ro 25-69813[3H]Ro 25-6981Rat Brain Membranes[8]
CP-101,606Not Reported---
EliprodilNot Reported---

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound.

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., rat cortex and hippocampus) in ice-cold buffer.

    • Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]this compound or [3H]Ro 25-6981), and varying concentrations of the unlabeled test compound.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known antagonist.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a general method for assessing the functional inhibition of NMDA receptors by antagonist compounds.

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3M KCl), one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application and Data Acquisition:

    • Apply a solution containing NMDA and glycine to elicit an inward current mediated by the expressed NMDA receptors.

    • Once a stable baseline current is established, co-apply the agonist solution with varying concentrations of the antagonist compound.

    • Record the current responses at each antagonist concentration.

    • Wash out the antagonist to observe the recovery of the current.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the presence of each antagonist concentration.

    • Normalize the current responses to the control response (in the absence of the antagonist).

    • Plot the normalized current as a function of the antagonist concentration to generate a dose-response curve.

    • Fit the curve to determine the IC50 value.

Summary and Conclusion

This compound and its analogs, such as Ro 25-6981 and CP-101,606, are invaluable tools for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Ro 25-6981 demonstrates significantly higher potency compared to this compound, making it a more suitable choice for studies requiring maximal inhibition of GluN2B subunits at lower concentrations. The selection of a specific phenylethanolamine antagonist should be guided by the required potency, the experimental system being used, and the specific research question being addressed. The detailed protocols provided in this guide offer a starting point for the in vitro characterization of these and other novel NMDA receptor modulators.

References

Assessing the Selectivity of Ifenprodil at Recombinant NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ifenprodil's performance against other NMDA receptor antagonists, supported by experimental data from studies utilizing recombinant NMDA receptors. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Selectivity of NMDA Receptor Antagonists

This compound is a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors with a notable selectivity for receptors containing the GluN2B subunit.[1] This selectivity has made it a valuable pharmacological tool for differentiating NMDA receptor subtypes and a lead compound for the development of neuroprotective agents.[1][2] The binding site for this compound is located at the interface between the GluN1 and GluN2B N-terminal domains (NTDs).[2][3][4]

The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used NMDA receptor antagonists at different recombinant NMDA receptor subtypes, highlighting their selectivity profiles.

CompoundReceptor SubtypeIC50 (µM)SelectivityReference
This compound GluN1/GluN2B0.155~180-fold vs GluN2A
GluN1/GluN2A28
Ro 25-6981 GluN1C/GluN2B0.009>5000-fold vs GluN2A[4]
GluN1C/GluN2A52[4]
CP-101,606 GluN1/GluN2B0.011 (hippocampal neurons)Highly Selective for GluN2B
NVP-AAM077 human GluN1/GluN2A-~100-fold vs human GluN2B
rodent GluN1/GluN2A-~10-fold vs rodent GluN2B

Experimental Protocols

The following are detailed methodologies for two common experimental approaches used to assess the selectivity of NMDA receptor antagonists.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is widely used to study the properties of ion channels, including NMDA receptors, expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B)

  • Collagenase solution

  • Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4)

  • Recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2, 10 mM HEPES, pH 7.3)

  • Agonists: Glutamate and Glycine

  • Antagonist solutions (e.g., this compound) at various concentrations

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microelectrode puller

  • Glass microelectrodes (0.5-2.0 MΩ resistance when filled with 3 M KCl)

  • Micromanipulators

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B). Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes and fill with 3 M KCl.

  • Oocyte Clamping: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a solution containing saturating concentrations of glutamate and glycine to elicit a maximal NMDA receptor-mediated current (Imax).

  • Antagonist Application: After washing out the agonists, pre-incubate the oocyte with the antagonist at a specific concentration for a defined period.

  • Co-application: Apply the agonist solution again in the presence of the antagonist and record the resulting current (Iantagonist).

  • Data Collection: Repeat steps 6-8 for a range of antagonist concentrations.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration using the formula: % Inhibition = (1 - (Iantagonist / Imax)) * 100. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Influx Assay using Fura-2 AM

This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its inhibition by antagonists.

Materials:

  • HEK293 cells or other suitable cell line

  • Plasmids encoding NMDA receptor subunits

  • Cell culture medium and reagents

  • Transfection reagent

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonists: Glutamate and Glycine

  • Antagonist solutions (e.g., this compound) at various concentrations

  • Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired NMDA receptor subunits. Plate the transfected cells onto glass coverslips or in a multi-well plate.

  • Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark. The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells with HBSS to remove extracellular dye and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.[5]

  • Baseline Measurement: Place the cells on the fluorescence imaging setup and measure the baseline Fura-2 fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Agonist Application: Apply a solution containing glutamate and glycine to activate the NMDA receptors and record the change in the 340/380 nm fluorescence ratio, which corresponds to an increase in [Ca2+]i.

  • Antagonist Application: After washing out the agonists, pre-incubate the cells with the antagonist at a specific concentration.

  • Co-application: Apply the agonist solution again in the presence of the antagonist and record the change in the fluorescence ratio.

  • Data Collection: Repeat steps 5-7 for a range of antagonist concentrations.

  • Data Analysis: Calculate the percentage of inhibition of the calcium response for each antagonist concentration. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation This compound This compound This compound->NMDAR Inhibits (GluN2B) Calmodulin Calmodulin Ca_influx->Calmodulin Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Activation CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC nNOS nNOS Calmodulin->nNOS CREB CREB Phosphorylation CaMKII->CREB PKC->CREB LTP Long-Term Potentiation (LTP) CREB->LTP

Caption: NMDA Receptor Signaling Cascade

Experimental Workflow for Determining Antagonist Selectivity

Antagonist_Selectivity_Workflow Start Start Express_GluN2A Express GluN1/GluN2A Receptors Start->Express_GluN2A Express_GluN2B Express GluN1/GluN2B Receptors Start->Express_GluN2B Measure_IC50_2A Determine IC50 for Antagonist at GluN1/GluN2A Express_GluN2A->Measure_IC50_2A Measure_IC50_2B Determine IC50 for Antagonist at GluN1/GluN2B Express_GluN2B->Measure_IC50_2B Compare Compare IC50 Values Measure_IC50_2A->Compare Measure_IC50_2B->Compare Conclusion Assess Subunit Selectivity Compare->Conclusion

References

A Comparative Guide to Ifenprodil and Other Allosteric Modulators of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ifenprodil with other allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key concepts.

Introduction to this compound and NMDA Receptor Allosteric Modulation

This compound is a well-characterized negative allosteric modulator (NAM) of the NMDA receptor, exhibiting high selectivity for receptors containing the GluN2B subunit.[1][2] It binds to a unique site at the interface of the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits, leading to a non-competitive inhibition of receptor activity.[3][4][5] Allosteric modulation of NMDA receptors offers a promising therapeutic strategy for various neurological and psychiatric disorders. Unlike orthosteric antagonists that directly block the agonist binding site, allosteric modulators fine-tune receptor function, which can lead to improved therapeutic windows and reduced side effects.[6][7] This guide will compare this compound to other NAMs targeting the GluN2B subunit, as well as to a broader range of allosteric modulators acting on different subunits of the NMDA receptor.

Comparative Analysis of GluN2B Negative Allosteric Modulators

This compound belongs to a class of GluN2B-selective NAMs that have been extensively studied. The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and other notable GluN2B NAMs from various in vitro assays.

CompoundTargetAssay TypeCell/Tissue TypeIC50 / Ki (nM)Reference(s)
This compound GluN1/GluN2BCalcium InfluxChicken Embryo Forebrain Cultures100 ± 40[8]
GluN1/GluN2BElectrophysiology (oocytes)Xenopus oocytes340[9]
GluN1/GluN2AElectrophysiology (oocytes)Xenopus oocytes146,000[9]
Ro 25-6981 GluN1/GluN2BCalcium InfluxChicken Embryo Forebrain Cultures60 ± 30[8]
GluN1/GluN2B[3H]MK-801 BindingRat Forebrain Membranes3[9]
GluN1/GluN2AElectrophysiology (oocytes)Xenopus oocytes52,000[9]
Eliprodil GluN1/GluN2BCalcium InfluxChicken Embryo Forebrain Cultures1300 ± 700[8]
GluN1/GluN2BElectrophysiology (neurons)Rat Cortical Neurons670[10]
EVT-101 GluN1/GluN2BCalcium InfluxChicken Embryo Forebrain Cultures22 ± 8[8]
Ro 04-5595 GluN1/GluN2BCalcium InfluxChicken Embryo Forebrain Cultures186 ± 32[8]
GluN2B[3H]this compound BindingRat Brain Slices2[11]
Conantokin-G GluN1/GluN2BElectrophysiology (neurons)Murine Cortical Neurons480[12]

Key Observations:

  • Potency: Among the listed GluN2B NAMs, Ro 25-6981 and EVT-101 generally exhibit higher potency than this compound in functional assays.[8][9] Eliprodil is significantly less potent.[8]

  • Selectivity: this compound and Ro 25-6981 demonstrate remarkable selectivity for GluN2B-containing receptors over GluN2A-containing ones, with selectivity ratios exceeding 400-fold and 5000-fold, respectively.[9]

  • Binding Sites: While this compound, Ro 25-6981, and eliprodil share an overlapping binding site at the GluN1/GluN2B NTD interface, EVT-101 and Ro 04-5595 are suggested to bind to a distinct but overlapping pocket.[8][13]

  • Natural Peptide: Conantokin-G, a peptide from a marine snail, also shows selective antagonism for GluN2B-containing NMDA receptors, although its mechanism is competitive with the glutamate binding site.[12][14]

Broader Comparison with Other NMDA Receptor Allosteric Modulators

The landscape of NMDA receptor allosteric modulation extends beyond GluN2B NAMs. The following table provides a comparative overview of various allosteric modulators targeting different NMDA receptor subunits.

CompoundModulator TypePrimary Subunit TargetKey Quantitative DataReference(s)
TCN-201 Negative (NAM)GluN1/GluN2ApIC50 = 6.8 (GluN2A) vs. <4.3 (GluN2B)[15][16]
GNE-6901 Positive (PAM)GluN1/GluN2APotentiates GluN2A-mediated currents[17][18]
GNE-8324 Positive (PAM)GluN1/GluN2APotentiates GluN2A-mediated currents[17][19]
Pregnenolone Sulfate Positive (PAM)GluN1/GluN2A & GluN1/GluN2BEC50 ~ 2 pM for enhancing Ca2+ influx[3]
24(S)-Hydroxycholesterol Positive (PAM)General NMDA ReceptorsPotentiates NMDA-mediated EPSCs at submicromolar concentrations[2][20][21]
UBP512 Mixed (PAM/NAM)GluN2A (PAM), GluN2C/D (NAM)IC50 (GluN2C/D) = 46-51 µM[6][22]

Key Observations:

  • Subunit Diversity: Allosteric modulators have been developed to target not only GluN2B but also GluN2A (both NAMs and PAMs) and even GluN2C/D subunits.[6][15][18]

  • Positive Modulation: PAMs like GNE-6901, GNE-8324, pregnenolone sulfate, and 24(S)-hydroxycholesterol offer a strategy to enhance NMDA receptor function, which may be beneficial in conditions associated with receptor hypofunction.[3][17][20]

  • Mixed Functionality: Some compounds, such as UBP512, exhibit a mixed efficacy profile, acting as a PAM at one subunit (GluN2A) and a NAM at others (GluN2C/D).[6][22] This highlights the potential for developing highly specific functional modulators.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these modulators operate, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for screening allosteric modulators.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound (NAM) This compound->NMDA_Receptor Allosteric Inhibition PAM PAM PAM->NMDA_Receptor Allosteric Potentiation Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow cluster_screening Compound Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation Compound_Library Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Calcium Influx Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Electrophysiology Electrophysiological Characterization (e.g., Patch-Clamp) Dose_Response->Electrophysiology Selectivity_Panel Subunit Selectivity Profiling Dose_Response->Selectivity_Panel Binding_Assay Binding Affinity Determination (e.g., Radioligand Binding) Dose_Response->Binding_Assay In_Vivo_Models In Vivo Disease Models Electrophysiology->In_Vivo_Models Selectivity_Panel->In_Vivo_Models Binding_Assay->In_Vivo_Models

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Ifenprodil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ifenprodil, a noncompetitive NMDA receptor antagonist. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact and absorption.[2][3]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash-prone activities.To protect against eye irritation from dust or splashes.[2][3][4]
Skin and Body Protection A lab coat or protective suit is necessary. For tasks with a higher risk of exposure, a long-sleeved, disposable gown with tight-fitting cuffs that closes in the back is recommended.To prevent skin contact and contamination of personal clothing.[2][3][5]
Respiratory Protection In cases of brief exposure or low pollution, a respiratory filter device should be used. For more intensive or prolonged exposure, or when engineering controls are insufficient, a full-face respirator is advised.To prevent respiratory tract irritation from dust or aerosols.[1][2][4]

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment and ensuring the integrity of the compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][6]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[2][3]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[2][3]

  • Spill Management: In the event of a spill, evacuate personnel to a safe area. Use appropriate PPE and absorb the spill with an inert material like diatomite. Decontaminate the surface by scrubbing with alcohol and dispose of the contaminated material in accordance with local regulations.[2][6]

Storage:

  • Container: Keep the container tightly sealed to prevent contamination and exposure.[1][2]

  • Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][6]

  • Temperature: For long-term storage of the powder, a temperature of -20°C is recommended.[6] this compound is stable for at least four years when stored at -20°C.[7]

Disposal:

  • Regulatory Compliance: Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2][3]

  • General Guidance: For disposal of small quantities, the following steps can be taken if permitted by local regulations:

    • Remove the drug from its original container.

    • Mix the medicine with an undesirable substance such as used coffee grounds or cat litter. Do not crush tablets or capsules.

    • Place the mixture in a sealed plastic bag.

    • Dispose of the sealed bag in the household trash.[8]

Experimental Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

Ifenprodil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Gloves - Gown/Lab Coat - Eye Protection - Respirator (if needed) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare Solutions C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Properly Store or Dispose of this compound F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.